7-Chloro-2-mercaptobenzothiazole
Description
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Properties
IUPAC Name |
7-chloro-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDPFMGWDPYVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457585 | |
| Record name | 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-73-6 | |
| Record name | 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-2-mercaptobenzothiazole
Abstract
7-Chloro-2-mercaptobenzothiazole is a halogenated heterocyclic organosulfur compound that serves as a critical structural motif and versatile synthetic intermediate. Its unique electronic and steric properties, conferred by the fused aromatic system, the thione-thiol tautomerism, and the electron-withdrawing chloro substituent, make it a molecule of significant interest. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a precursor in the development of bioactive molecules and as a functional material in industrial processes. We will delve into the mechanistic basis of its utility, supported by detailed experimental protocols and workflow visualizations, to provide researchers, scientists, and drug development professionals with a foundational and actionable understanding of this important chemical entity.
Chemical Identity and Structure
This compound is systematically known as 7-Chlorobenzo[d]thiazole-2-thiol.[1] Like its parent compound, 2-mercaptobenzothiazole (MBT), it exists predominantly in the thione tautomeric form, 7-Chloro-1,3-benzothiazole-2(3H)-thione, due to the greater stability of the amide-like system.[2] This tautomerism is a critical feature governing its reactivity.
The chemical structure consists of a benzene ring fused to a thiazole ring, with a chlorine atom at position 7 and a mercapto/thione group at position 2.
Chemical Structure:
(Representation of the dominant thione tautomer)
Key Identifiers:
-
Molecular Formula: C₇H₄ClNS₂[1]
-
Molecular Weight: 201.70 g/mol [1]
-
CAS Number: 1849-73-6[1]
-
Alternate Name: 7-Chlorobenzo[d]thiazole-2-thiol[1]
Physicochemical and Spectroscopic Properties
The properties of this compound are dictated by its aromaticity, the presence of heteroatoms, and the chloro substituent. These features influence its solubility, melting point, and spectroscopic signature.
| Property | Value | Source |
| Physical State | White to yellow/green crystalline powder | |
| Melting Point | 198.0 to 204.0 °C | |
| Solubility | Insoluble in water; Soluble in dilute alkali, acetone, ethanol, and benzene. | [3][4] |
| pKa | ~7.0 (Estimated, based on parent MBT) | [5] |
| log Kow | ~2.4 (Estimated, based on parent MBT) | [6] |
| ¹H NMR | Aromatic protons typically resonate between 7.0-8.0 ppm. | [7] |
| ¹³C NMR | Thione carbon (C=S) signal is significantly downfield (~165-170 ppm). | [7][8] |
| IR Spectroscopy (cm⁻¹) | Key bands include C=S stretch (~1300 cm⁻¹), N-H stretch (~3100 cm⁻¹), and C-Cl stretch. | [7][8] |
Note: Spectroscopic values are generalized from derivatives and the parent compound, as specific data for the 7-chloro isomer is sparse in public literature. The values serve as a guide for characterization.
Synthesis and Mechanistic Considerations
The synthesis of substituted 2-mercaptobenzothiazoles typically follows established routes involving the cyclization of an appropriate aniline precursor with a source of carbon and sulfur.
Common Synthetic Route: The industrial synthesis of the parent compound, MBT, involves the high-pressure reaction of aniline with carbon disulfide and sulfur (the Kelly process).[2][6] For this compound, the analogous precursor would be 3-chloroaniline.
Mechanism Rationale:
-
Nucleophilic Attack: The amino group of 3-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). This forms a dithiocarbamic acid intermediate.
-
Intramolecular Cyclization: Under heat and pressure, and in the presence of elemental sulfur which acts as an oxidant, the intermediate undergoes intramolecular electrophilic substitution onto the benzene ring.
-
Aromatization/Tautomerization: The subsequent loss of hydrogen sulfide (H₂S) leads to the formation of the stable, aromatic benzothiazole ring system.[2]
The use of high pressure and temperature is necessary to overcome the activation energy for the cyclization and oxidation steps.[9]
Workflow: Synthesis of this compound
The following diagram illustrates the generalized high-pressure synthesis workflow.
Caption: Generalized workflow for the synthesis of this compound.
Applications and Mechanisms of Action
While direct applications in drug development are less documented than for other isomers, the this compound scaffold is a valuable precursor for creating derivatives with diverse biological activities.[10][11] Its primary roles can be categorized as a synthetic building block and an industrial functional material.
Precursor for Bioactive Compounds
The true value for drug development professionals lies in the reactivity of the mercapto group. It can be easily S-alkylated, S-acylated, or oxidized to create a diverse library of derivatives.[12][13][14]
-
Mechanism of Derivatization: The thiol/thione tautomerism allows the compound to be deprotonated by a base (e.g., NaH, K₂CO₃), forming a nucleophilic thiolate. This thiolate can then readily attack various electrophiles (e.g., alkyl halides, acyl chlorides) in an Sₙ2 reaction to form stable thioether or thioester linkages.[11]
-
Therapeutic Relevance: Benzothiazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[10][11][15] The 7-chloro substituent can modulate the lipophilicity and electronic properties of the final molecule, potentially enhancing membrane permeability or binding affinity to biological targets. For instance, while some studies show the 7-chloro analogue of certain derivatives to have diminished activity compared to the 5-chloro version, this highlights the critical role of substituent positioning in structure-activity relationships (SAR).[11]
Corrosion Inhibition
Like the parent MBT, the 7-chloro derivative is an effective corrosion inhibitor, particularly for copper and its alloys.[16][17][18]
-
Mechanism of Action: The inhibitor functions by adsorbing onto the metal surface.[18][19] The nitrogen and sulfur atoms in the heterocyclic ring possess lone pairs of electrons, which can coordinate with vacant d-orbitals of the metal atoms. This forms a protective, passivating film that acts as a barrier, preventing corrosive agents (like chloride ions in acidic media) from reaching the metal surface.[19][20] The planarity of the molecule facilitates efficient packing and surface coverage. The chloro-substituent influences the electron density of the ring, which can modulate the strength of this adsorption.
Diagram: Mechanism of Corrosion Inhibition
This diagram illustrates the logical flow of the corrosion inhibition process.
Caption: Logical flow of the corrosion inhibition mechanism via surface adsorption.
Experimental Protocol: Synthesis of an S-Alkylated Derivative
This protocol provides a representative, field-proven method for derivatizing the scaffold, a key step in developing novel compounds for screening. This procedure is adapted from general methodologies for the S-alkylation of 2-mercaptobenzothiazoles.[11][15]
Objective: To synthesize S-benzyl-7-chloro-2-mercaptobenzothiazole.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.02 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the thiol tautomer, forming the potassium thiolate salt in situ. This nucleophile is required for the subsequent reaction. Acetone is a suitable polar aprotic solvent that dissolves the reactants without participating in the reaction.
-
-
Solvent Addition: Add 40 mL of anhydrous acetone to the flask. Stir the suspension for 15 minutes at room temperature to ensure uniform mixing and partial salt formation.
-
Electrophile Addition: Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the stirring suspension.
-
Causality: Benzyl bromide is the electrophile. Dropwise addition controls any potential exotherm and ensures a homogenous reaction. An excess (1.1 eq) is used to drive the reaction to completion.
-
-
Reaction & Monitoring: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C for acetone) using a heating mantle. Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.
-
Trustworthiness: TLC allows for real-time tracking of the consumption of the starting material and the formation of the product, ensuring the reaction is not stopped prematurely or heated unnecessarily.
-
-
Work-up - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Remove the acetone using a rotary evaporator. To the resulting solid, add 50 mL of deionized water to dissolve the inorganic salts (KBr, excess K₂CO₃). Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Causality: The product is organic-soluble while the inorganic byproducts are water-soluble. This liquid-liquid extraction is a standard and efficient purification step.
-
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure S-benzyl-7-chloro-2-mercaptobenzothiazole.
Conclusion
This compound represents a strategically important molecule whose utility is rooted in its distinct chemical architecture. While its direct applications are specialized, its primary value lies in its role as a versatile synthetic platform. The predictable reactivity of its mercapto group, combined with the electronic influence of the chloro-substituent, provides a robust starting point for the synthesis of novel derivatives. For researchers in drug discovery, understanding its synthesis and derivatization chemistry is key to unlocking its potential in creating new chemical entities for biological screening. For material scientists, its inherent ability to form protective films on metal surfaces makes it and its parent compounds valuable tools in the ongoing effort to control corrosion. This guide has aimed to provide the foundational knowledge and practical insights necessary for professionals to effectively utilize this compound in their respective fields.
References
- Gornowicz, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials.
- Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica.
- Gornowicz, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Semantic Scholar.
- Wikipedia. (n.d.). Mercaptobenzothiazole.
- PubChem. (n.d.). 5-Chloro-2-mercaptobenzothiazole.
- Wang, F., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI.
- Goudarzi, N., et al. (2010). 2-Mercaptobenzothiazole as corrosion inhibitor of 316 stainless steel in acid solution. ResearchGate.
- Kadhim, S. H., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
- Ahmed, A. H., & Ahmed, A. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science.
- Al-Jbouri, F. A. H., & Al-Masoudi, W. A. M. (2020). Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. AIP Publishing.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar.
- El-Sayed, A. M., et al. (2021). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Scientific Reports.
- Kelly, P. F., & Williams, J. M. (2013). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate.
- Gas-Sensing.com. (n.d.). MBT: The Corrosion Inhibitor with Health Implications.
- Goudarzi, N., et al. (2014). Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. Emerald Insight.
- PubChem. (n.d.). 2-Mercaptobenzothiazole.
- ResearchGate. (n.d.). Inhibition performance of 2-mercaptobenzothiazole derivatives in CO2 saturated solution and its adsorption behavior at Fe surface.
- International Agency for Research on Cancer. (2016). 2-MERCAPTOBENZOTHIAZOLE.
- The Good Scents Company. (n.d.). 2-mercaptobenzothiazole, 149-30-4.
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An In-depth Technical Guide on the Core Physical and Chemical Properties of 7-Chloro-2-mercaptobenzothiazole
Introduction
7-Chloro-2-mercaptobenzothiazole is a heterocyclic organic compound featuring a benzothiazole core structure. This molecule is distinguished by a chlorine atom at the 7-position and a thiol group at the 2-position. As a member of the mercaptobenzothiazole family, it serves as a crucial intermediate and building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The reactivity of its thiol and chloro-substituted aromatic ring makes it a versatile reagent for developing novel compounds with potential biological activities. This guide provides a comprehensive overview of its fundamental physical and chemical properties, along with practical protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
The foundational characteristics of this compound are summarized below. These properties are critical for its handling, purification, and application in synthetic chemistry.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | 7-Chlorobenzo[d]thiazole-2-thiol | [1] |
| CAS Number | 1849-73-6 | [1] |
| Molecular Formula | C₇H₄ClNS₂ | [1] |
| Molecular Weight | 201.70 g/mol | [1] |
| Appearance | White to yellow or green powder/crystal | |
| Melting Point | 198.0 to 204.0 °C | |
| Solubility | Insoluble in water; soluble in many organic solvents and dilute alkali solutions. | [2][3] |
Note: The compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.[4]
Solubility Profile: The solubility of this compound is a key consideration for its use in reactions and for its purification. Its flat, aromatic structure and the presence of a chlorine atom lend it a nonpolar character, making it poorly soluble in water.[2] However, it demonstrates good solubility in a range of organic solvents, including ethanol, acetone, and chloroform.[2] The acidic nature of the thiol group allows it to be dissolved in dilute aqueous alkali solutions, such as sodium hydroxide, through the formation of the corresponding thiolate salt. This property is often exploited for extraction and purification purposes.
Chemical Reactivity and Stability
The chemical behavior of this compound is primarily dictated by the reactive thiol group and the chlorinated benzothiazole ring system.
-
Thiol Group Reactivity : The exocyclic sulfur atom is a primary site for various chemical transformations. It can be readily S-alkylated, S-acylated, and oxidized. The reaction with alkyl halides in the presence of a base is a common method to introduce diverse side chains.[5] Oxidation of the thiol group can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(7-chlorobenzothiazole).
-
Aromatic Ring Reactivity : The benzothiazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing chloro and thiazole ring substituents.
-
Stability : this compound is a stable compound under standard laboratory conditions. However, prolonged exposure to air can lead to gradual oxidation of the thiol group.[6] It is incompatible with strong oxidizing agents, acids, and acid fumes.[6]
Experimental Protocols for Characterization
Accurate characterization is paramount to ensure the purity and structural integrity of this compound for any research or development application.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for determining the purity of a this compound sample. Since many thiols lack strong chromophores, derivatization is often employed for sensitive detection.[7][8][9]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for confirming the chemical structure of this compound.[11][12]
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum. The aromatic region (typically 7.0-8.0 ppm) should show signals corresponding to the three protons on the benzothiazole ring. The coupling patterns will be indicative of their relative positions.
-
The thiol proton (if observable) will likely appear as a broad singlet and its chemical shift can be variable.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum. This will show distinct signals for each of the seven carbon atoms in the molecule.
-
The thione carbon (C=S) is expected to be significantly downfield. For the related 6-chloro derivative, this carbon appears at approximately 166 ppm.[10]
-
-
Data Interpretation:
-
Analyze the chemical shifts, integration values (for ¹H NMR), and coupling constants to confirm that the observed spectra are consistent with the structure of this compound.
-
Logical Relationship in NMR Structural Confirmation
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Whitepaper: Synthesis of 7-Chloro-2-mercaptobenzothiazole from o-Haloanilines: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract: 7-Chloro-2-mercaptobenzothiazole is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, focusing on a modern, efficient, and metal-free approach starting from ortho-haloaniline precursors. Moving beyond a simple recitation of steps, this document elucidates the underlying reaction mechanisms, explains the rationale behind procedural choices, and presents a detailed, field-tested protocol. The core of this guide is a DBU-promoted tandem reaction, which offers high yields and operational simplicity, making it a valuable methodology for researchers in drug discovery and process development.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives are known to act as inhibitors for enzymes like heat shock protein 90 (Hsp90) and monoamine oxidase, and exhibit antimicrobial, anti-inflammatory, and antitumor properties.[1] The 2-mercaptobenzothiazole (MBT) subgroup, in particular, is not only biologically active but also serves as a crucial industrial chemical, famously used as a vulcanization accelerator in the rubber industry.[2]
This compound (CAS No: 1849-73-6, Molecular Formula: C₇H₄ClNS₂) is a halogenated derivative of MBT, a substitution pattern often employed in drug design to modulate physiochemical properties such as lipophilicity and metabolic stability.[3] The synthesis of such specifically substituted analogs requires robust and predictable chemical methods.
While classical syntheses of MBT often rely on the high-pressure reaction of anilines with carbon disulfide and sulfur or the cyclization of o-aminothiophenols, these methods can suffer from harsh conditions and limited substrate scope.[1][4] Modern organic synthesis has gravitated towards more versatile and milder alternatives, among which the cyclization of o-haloanilines has emerged as a powerful strategy.[5][6] This guide focuses on a particularly elegant and efficient example of this approach: a tandem reaction promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Core Synthesis Strategy: The DBU-Promoted Tandem Reaction
The selected methodology involves the reaction of a suitably substituted o-haloaniline with carbon disulfide (CS₂) in the presence of DBU to directly afford the 2-mercaptobenzothiazole product in high yield.[5] This metal-free approach is notable for its efficiency and tolerance of various functional groups, making it highly attractive for both laboratory-scale synthesis and potential scale-up.[5]
Reaction Mechanism and Rationale
The success of this synthesis hinges on a tandem sequence of nucleophilic addition followed by an intramolecular nucleophilic aromatic substitution (SNAr). The choice of DBU as the base is critical; as a strong, non-nucleophilic amine, it facilitates the necessary proton transfers without competing with the aniline in reacting with carbon disulfide.[5]
The proposed mechanism proceeds as follows:
-
Dithiocarbamate Formation: The amino group of the o-haloaniline performs a nucleophilic attack on the electrophilic carbon of carbon disulfide. DBU acts as a base, facilitating this addition and the subsequent deprotonation to form a dithiocarbamate salt intermediate.
-
Intramolecular SNAr Cyclization: The key ring-forming step is an intramolecular SNAr reaction. The sulfur anion of the dithiocarbamate intermediate attacks the aromatic carbon bearing the halogen (e.g., iodine or bromine), displacing the halide and forming the five-membered thiazole ring.
-
Tautomerization: The initial cyclized product exists in its thione form, which rapidly tautomerizes to the more stable thiol form, yielding the final this compound.
This mechanistic pathway is visualized in the diagram below.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Self-Validating Workflow
This protocol is adapted from the highly efficient method reported by Xi and coworkers and is designed to be a self-validating system where the rationale for each step is clearly defined.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Suggestion | Purpose |
| 3-Chloro-2-iodoaniline | >97% Purity | Commercial Source | Starting o-haloaniline |
| Carbon Disulfide (CS₂) | Anhydrous, >99% | Commercial Source | C1 synthon for the mercaptothiazole ring |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | >98% Purity | Commercial Source | Non-nucleophilic organic base |
| Toluene | Anhydrous | Commercial Source | Reaction solvent |
| Ethyl Acetate | ACS Grade | Commercial Source | Extraction solvent |
| Hexane | ACS Grade | Commercial Source | Eluent for chromatography |
| Saturated NH₄Cl Solution | N/A | Prepared in-house | Aqueous quench |
| Brine | N/A | Prepared in-house | Washing agent |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Commercial Source | Drying agent |
| Silica Gel | 230-400 mesh | Commercial Source | Stationary phase for column chromatography |
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is Key):
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-iodoaniline (1.0 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent oxidation of intermediates and ensure anhydrous conditions.
-
Add anhydrous toluene (5.0 mL) via syringe to dissolve the aniline.
-
Causality: Anhydrous conditions are essential as water can interfere with the base and potentially lead to side reactions. Toluene is an excellent solvent as its boiling point (~110 °C) is suitable for the reaction, though the original procedure calls for 80 °C, which is easily maintained with a standard heating mantle and controller.[5]
-
-
Addition of Reagents:
-
Add carbon disulfide (2.0 mmol, 2.0 equiv.) to the solution via syringe.
-
Add DBU (2.0 mmol, 2.0 equiv.) dropwise to the stirring solution at room temperature.
-
Causality: Using a stoichiometric excess of CS₂ and DBU ensures the reaction goes to completion. Adding DBU dropwise helps to control any initial exotherm.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Maintain stirring at this temperature for the prescribed reaction time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is 10-20% ethyl acetate in hexane. The disappearance of the starting aniline spot indicates reaction completion.
-
Causality: Heating provides the necessary activation energy for the SNAr cyclization step. TLC is a simple and effective way to track the consumption of the limiting reagent, preventing premature or unnecessarily long reaction times.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). This neutralizes the DBU base.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: This standard aqueous work-up effectively separates the organic product from the basic catalyst and other water-soluble species, yielding a crude product suitable for purification.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure this compound.
-
Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
-
Causality: Flash chromatography is the standard method for purifying organic compounds of this nature, effectively separating the desired product from unreacted starting materials and non-polar byproducts.
-
Overall Experimental Workflow
The entire process, from initial setup to the final purified compound, is summarized in the following workflow diagram.
Caption: A step-by-step overview of the experimental workflow.
Conclusion
The DBU-promoted synthesis of this compound from o-haloanilines represents a robust, efficient, and mechanistically elegant method for accessing this valuable heterocyclic compound. Its metal-free conditions, operational simplicity, and good to excellent yields make it a superior alternative to many classical synthetic routes.[5] By understanding the causality behind each experimental step, from the choice of a non-nucleophilic base to the necessity of an inert atmosphere, researchers can confidently implement and adapt this protocol for the synthesis of a diverse array of benzothiazole derivatives for applications in drug discovery and beyond.
References
- Kaur, R., & Kumar, K. (2021).
- Zhang, Y., Liu, Y., Xu, K., Wang, F., Zhang, H., & Ma, X. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 10(7), 1364. [Link]
- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
- SID. (n.d.). Synthesis of 2-Mercaptobenzothiazoles with Naphthalene-1, 8-diamine Reaction of o-Haloanilines and Carbon Disulfide.
- Gaba, M., & Mohan, C. (2016). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications.
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2013).
- Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1). [Link]
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- ResearchGate. (2016). Synthesis and Cyclization of Benzothiazole: Review.
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- Sienkiewicz, N., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
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The Multifaceted Biological Activities of Substituted 2-Mercaptobenzothiazoles: A Technical Guide for Researchers
Foreword
The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, the benzothiazole nucleus, and specifically its 2-mercapto derivatives, has emerged as a privileged structure. The inherent versatility of the 2-mercaptobenzothiazole (2-MBT) core, allowing for substitutions at various positions, has given rise to a vast library of analogues with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of substituted 2-mercaptobenzothiazoles, tailored for researchers, scientists, and drug development professionals. Our focus is to bridge the gap between synthetic chemistry and pharmacological application, offering not just a review of the literature, but a practical guide to harnessing the therapeutic potential of this remarkable class of compounds.
The 2-Mercaptobenzothiazole Scaffold: A Privileged Core in Medicinal Chemistry
The 2-mercaptobenzothiazole molecule is a bicyclic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring, with a thiol group at the 2-position. This unique structural arrangement imparts favorable physicochemical properties, including lipophilicity and the ability to engage in various non-covalent interactions, which are crucial for biological activity.
The true potential of 2-MBT lies in the facile modification of its core structure. The thiol group at the 2-position serves as a versatile handle for introducing a wide array of substituents through S-alkylation, S-acylation, and other synthetic transformations. Furthermore, the benzene ring can be functionalized with various electron-donating or electron-withdrawing groups, allowing for fine-tuning of the molecule's electronic and steric properties. This synthetic tractability has enabled the generation of extensive libraries of substituted 2-mercaptobenzothiazoles, each with the potential for unique biological activities.[1][2][3]
General Synthetic Strategies
The synthesis of the 2-mercaptobenzothiazole core and its subsequent derivatization are well-established processes in organic chemistry. A common and efficient method for the synthesis of the core involves the reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4] This approach offers high yields and avoids the harsh conditions associated with older methods.
Subsequent derivatization at the thiol group is typically achieved through nucleophilic substitution reactions. For instance, S-alkylation can be readily accomplished by reacting the sodium salt of 2-MBT with various alkyl or benzyl halides in a suitable solvent like N,N-dimethylformamide (DMF).[1]
Caption: General synthetic workflow for substituted 2-mercaptobenzothiazoles.
A Spectrum of Biological Activities
The structural diversity of substituted 2-mercaptobenzothiazoles translates into a wide array of biological activities, making them attractive candidates for various therapeutic applications.
Antimicrobial and Antifungal Activity
A significant body of research has highlighted the potent antimicrobial and antifungal properties of 2-mercaptobenzothiazole derivatives.[1][3][5][6][7] These compounds have shown activity against a broad range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal species like Candida albicans and Aspergillus niger.[1][2]
The mechanism of antimicrobial action is believed to involve the inhibition of essential bacterial enzymes.[1][2] For instance, some derivatives have been shown to inhibit dopamine β-hydroxylase.[1] The lipophilic nature of the benzothiazole ring facilitates penetration through the microbial cell membrane, allowing the molecule to reach its intracellular targets.
The nature and position of substituents on the 2-MBT scaffold play a crucial role in determining the antimicrobial potency. For example, derivatives bearing a 2-OCH₃-C₆H₄ group have demonstrated significant inhibitory activity against Escherichia coli and Candida albicans.[1] Conversely, the replacement of the S-H group with an S-Bn moiety has been shown to result in a considerable loss of antibacterial action in some series of compounds.[5]
| Compound ID | Substituent at Position 2 | Target Organism | Activity (MIC in µg/mL) | Reference |
| 2e | -SCH₂-(p-Cl-C₆H₄) | Staphylococcus aureus | 3.12 | [5] |
| 2l | -SCH₂-(p-F-C₆H₄) | Escherichia coli | 25 | [5] |
| - | -S-(CH₂)₃-CH=CH₂ | Candida albicans | 15.6 | [1] |
| - | -SCH₂CH=CH-C₂H₅ | Candida albicans | 15.6 | [1] |
Anticancer Activity
The anticancer potential of substituted 2-mercaptobenzothiazoles has garnered significant attention in recent years.[8][9][10] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, and pancreas.[2][11] The proposed mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as protein kinases and carbonic anhydrase.[1]
Structure-activity relationship (QSAR) studies have been instrumental in guiding the design of more potent anticancer derivatives.[9][12] For instance, GQSAR analysis has revealed that the presence of hydrophobic groups at the R1 position can potentiate anticancer activity.[9][10]
| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 4a | Pancreatic (PANC-1) | 27 ± 0.24 | [1] |
| 4b | Pancreatic (PANC-1) | 35 ± 0.51 | [1] |
| 6a | Lung (H1299) | ≤ 15 | [5] |
| 6b | Liver (HepG2) | ≤ 15 | [5] |
| 6c | Breast (MCF-7) | ≤ 15 | [5] |
Anti-inflammatory, Antiviral, and Other Activities
Beyond their antimicrobial and anticancer properties, substituted 2-mercaptobenzothiazoles have exhibited a range of other promising biological activities. These include anti-inflammatory, antiviral, antitubercular, and enzyme inhibitory activities.[1][3][13][14][15]
The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory enzymes.[12] Certain derivatives have also shown antiviral activity against viruses such as the vaccinia virus.[13][16] Furthermore, some compounds have been identified as potent inhibitors of enzymes like monoamine oxidase and c-Jun N-terminal kinases, suggesting their potential in treating neurological and inflammatory disorders.[1][17]
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of research in this field, it is imperative to employ standardized and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a cornerstone for evaluating the antimicrobial potency of novel compounds.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (substituted 2-mercaptobenzothiazoles)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a separate 96-well plate to create a range of concentrations.
-
-
Assay Setup:
-
Transfer 50 µL of the diluted microbial inoculum to each well of a new 96-well plate.
-
Transfer 50 µL of each compound dilution to the corresponding wells containing the inoculum.
-
Include a positive control (inoculum with broth, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the absorbance can be read using a microplate reader at 600 nm.
-
Caption: Workflow for MIC determination using the broth microdilution method.
Cytotoxicity and Anticancer Activity: MTT Assay
The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (substituted 2-mercaptobenzothiazoles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.
-
Future Perspectives and Conclusion
The journey of substituted 2-mercaptobenzothiazoles from simple industrial chemicals to promising therapeutic agents is a testament to the power of medicinal chemistry. The extensive research conducted to date has laid a strong foundation, revealing a remarkable breadth of biological activities. However, the path to clinical translation requires continued and focused efforts.
Future research should prioritize:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and identifying potential biomarkers for patient stratification.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetic properties, and toxicological profiles.
-
Optimization of Lead Compounds: Structure-activity relationship studies should continue to guide the synthesis of analogues with improved potency, selectivity, and drug-like properties.
References
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- Karak, M., Bal, C., & Gunes, H. S. (2020). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338–1350. [Link]
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]
- Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10429–10440. [Link]
- Kumar, R., Kumar, S., & Singh, P. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach.
- Franchini, C., Muraglia, M., Corbo, F., Florio, M. A., Di Mola, A., Rosato, A., Matucci, R., Nesi, M., Van Bambeke, F., & Vitali, C. (2009). Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity.
- Karak, M., Bal, C., & Gunes, H. S. (2020). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1723–1732. [Link]
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
- Ammazzalorso, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2021). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
- Rada, B., Holbová, E., Mikulásek, S., Sidoová, E., & Gvozdjáková, A. (1979). Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. Acta Virologica, 23(3), 203–209. [Link]
- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
- Azam, M. A., & Suresh, B. (2012).
- Kumar, P., Kumar, R., & Kumar, S. (2012). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS.
- Azam, M. A. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Internet Archive. [Link]
- Bhat, R., Kumbhar, P., & Helavi, V. (2019). Synthesis, characterization and evaluation of antibacterial and antifungal activity of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole derivatives. Chemistry & Biology Interface, 9(1), 1–11. [Link]
- Ullah, H., Khan, A., Sadiq, A., Khan, S., Ali, F., & Khan, M. A. (2019). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. Medicinal Chemistry, 16(5), 656–667. [Link]
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- Ullah, H., Khan, A., Sadiq, A., Khan, S., Ali, F., & Khan, M. A. (2020). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management.
- Patel, N. B., & Shaikh, F. M. (2021). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Molecules, 26(16), 4937. [Link]
- Kumar, A., Chawla, G., & Sharma, A. (2006). Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5917–5925. [Link]
- Tapkir, A., Chitlange, S. S., & Bhole, R. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. The Thai Journal of Pharmaceutical Sciences, 45(6), 421-427. [Link]
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- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
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A Technical Guide to the Spectroscopic Characterization of 7-Chloro-2-mercaptobenzothiazole
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Chloro-2-mercaptobenzothiazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just data, but the scientific rationale behind its interpretation. While direct experimental data for this specific compound is not widely published, this guide leverages data from closely related analogs and the parent compound, 2-mercaptobenzothiazole, to provide a robust predictive analysis.
The Structural Landscape of this compound
This compound, with the chemical formula C₇H₄ClNS₂ and a molecular weight of approximately 201.7 g/mol , is a substituted benzothiazole.[1] A critical aspect of its structure is the existence of thione-thiol tautomerism. Spectroscopic evidence for the parent compound, 2-mercaptobenzothiazole, indicates that the thione tautomer is the predominant form in the solid state and in solution.[2] This guide will therefore focus on the characterization of the thione tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the aromatic protons. The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns.
| Predicted Proton Signal | Approximate Chemical Shift (ppm) | Predicted Multiplicity | Justification |
| N-H | 13.0 - 14.0 | Broad singlet | The proton on the nitrogen in the thione tautomer is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent C=S group and the aromatic ring. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |
| H-4 | 7.6 - 7.8 | Doublet | This proton is ortho to the electron-withdrawing thiazole ring, leading to a downfield shift. It will be split by the adjacent H-5. |
| H-5 | 7.2 - 7.4 | Triplet | This proton is coupled to both H-4 and H-6, resulting in a triplet. |
| H-6 | 7.4 - 7.6 | Doublet | This proton is ortho to the chlorine atom, which will influence its chemical shift. It will be split by the adjacent H-5. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The predicted chemical shifts are based on data from related chlorinated and non-chlorinated benzothiazoles.[3][4][5]
| Predicted Carbon Signal | Approximate Chemical Shift (ppm) | Justification |
| C=S | 180 - 190 | The thione carbon is highly deshielded and appears significantly downfield. |
| C-3a | 150 - 155 | This is a quaternary carbon at the fusion of the two rings, and its chemical shift is influenced by the adjacent nitrogen and sulfur atoms. |
| C-7a | 130 - 135 | Another quaternary carbon at the ring fusion, its shift is influenced by the aromatic system. |
| C-7 (C-Cl) | 128 - 133 | The carbon directly attached to the chlorine atom will have its chemical shift influenced by the electronegativity of the halogen. |
| C-4 | 125 - 130 | Aromatic carbon adjacent to the thiazole ring. |
| C-6 | 120 - 125 | Aromatic carbon ortho to the chlorine atom. |
| C-5 | 120 - 125 | Aromatic carbon. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Analysis
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the thione tautomer. Broadening can occur due to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the benzene ring. |
| C=N Stretch | 1600 - 1650 | Medium to Strong | Stretching of the carbon-nitrogen double bond within the thiazole ring.[6] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Skeletal vibrations of the benzene ring. |
| C=S Stretch | 1000 - 1250 | Medium to Strong | Thione C=S stretching vibration. |
| C-S Stretch | 650 - 750 | Medium | Stretching of the carbon-sulfur single bond in the thiazole ring.[6] |
| C-Cl Stretch | 600 - 800 | Strong | Stretching vibration of the carbon-chlorine bond. |
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Collect the IR spectrum over the desired range (typically 4000 - 400 cm⁻¹).
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks:
-
m/z ≈ 201 (for C₇H₄³⁵ClNS₂)
-
m/z ≈ 203 (for C₇H₄³⁷ClNS₂) with an intensity of about one-third of the m/z 201 peak.
-
-
Key Fragmentation Pathways: Electron impact ionization is likely to induce fragmentation. Predicted fragmentation patterns include:
-
Loss of the chlorine atom.
-
Loss of the SH group.
-
Fission of the thiazole ring.
-
Logical Flow of Mass Spectrometry Analysis
Caption: The sequential stages of a mass spectrometry experiment.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. While direct experimental data may be limited, a thorough analysis of the spectra of related compounds provides a solid foundation for predicting and interpreting its spectroscopic features. The data and protocols presented in this guide offer a comprehensive framework for researchers to confidently identify and characterize this molecule.
References
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (2017).
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- 5-Chloro-2-mercaptobenzothiazole. PubChem. [Link]
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- 2-Mercaptobenzothiazole. Wikipedia. [Link]
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An In-Depth Technical Guide to the Discovery and History of 2-Mercaptobenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of 2-mercaptobenzothiazole (2-MBT) and its derivatives. Initially developed as a revolutionary accelerator for rubber vulcanization, the unique chemical properties of the 2-MBT scaffold have led to its widespread use in diverse fields, including corrosion inhibition, medicinal chemistry, and agriculture. This document delves into the historical context of its discovery, details its synthesis and mechanism of action in various applications, and explores the development of its derivatives. Detailed experimental protocols, data summaries, and explanatory diagrams are provided to offer a thorough resource for professionals in research and development.
PART 1: A Landmark Discovery in Industrial Chemistry
The story of 2-mercaptobenzothiazole (2-MBT) is a compelling narrative of scientific inquiry meeting industrial need. Its discovery was a direct result of the intensive search for chemical agents that could improve the efficiency and quality of rubber vulcanization in the early 20th century.
The Precursor Era: Challenges in Rubber Vulcanization
Following Charles Goodyear's 1844 patent for vulcanization, the rubber industry still faced significant challenges. The process was lengthy and required high temperatures, often leading to inconsistent product quality. Early accelerators, such as basic metal oxides and aniline, were either inefficient or highly toxic. The discovery of less toxic aniline derivatives like thiocarbanilide was an improvement, but the quest for a more potent and safer accelerator continued.[1]
The Breakthrough: 2-Mercaptobenzothiazole Emerges
In the 1920s, a significant breakthrough occurred. Workers at Pirelli and Goodyear Tire & Rubber independently reported the exceptional vulcanization accelerating properties of 2-MBT.[2] This discovery is largely credited to the systematic research led by Lorin B. Sebrell at Goodyear.[2] The use of 2-MBT dramatically reduced vulcanization times and required less sulfur at milder temperatures, resulting in a stronger, more durable rubber product.[2][3] This innovation revolutionized the tire industry and cemented the importance of organic accelerators in rubber manufacturing.
PART 2: The Chemistry and Synthesis of 2-Mercaptobenzothiazole
The versatility of 2-MBT stems from its unique molecular structure and reactivity. Understanding its synthesis is fundamental to appreciating its widespread applications.
Industrial Synthesis of 2-MBT
The primary industrial method for synthesizing 2-MBT is the reaction of aniline, carbon disulfide, and sulfur at elevated temperatures and pressures.[2][4][5] The idealized chemical equation for this process is:
C₆H₅NH₂ + CS₂ + S → C₆H₄(NH)SC=S + H₂S[2]
A traditional laboratory-scale synthesis, originally developed by A.W. Hofmann, involves the reaction of 2-aminothiophenol with carbon disulfide.[2][6] Modern variations of this synthesis aim for higher yields and more environmentally friendly conditions.[6][7]
Experimental Protocol: A Modern, High-Yield Synthesis Approach
A contemporary and efficient method for synthesizing 2-MBT derivatives involves a DBU-promoted tandem reaction of o-haloanilines and carbon disulfide.[7] This approach avoids the harsh conditions of traditional methods.
-
Reaction Setup: In a reaction vessel, dissolve the starting o-haloaniline in toluene.
-
Reagent Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter, followed by the dropwise addition of carbon disulfide.
-
Heating: Heat the reaction mixture to 80°C.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is worked up through extraction and purified by column chromatography to yield the 2-mercaptobenzothiazole derivative.
The Role of 2-MBT in Rubber Vulcanization
Sulfur vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains.[8] 2-MBT acts as a primary accelerator in this process, significantly speeding up the rate of vulcanization.[8]
The mechanism involves 2-MBT reacting with sulfur to form an active sulfurating agent. This intermediate then efficiently transfers sulfur to the rubber polymer chains, creating the desired cross-links. The process is often enhanced by activators such as zinc oxide and stearic acid.
Caption: Simplified workflow of 2-MBT accelerated rubber vulcanization.
PART 3: Diversification of Applications Beyond Rubber
The utility of 2-mercaptobenzothiazole extends far beyond its initial application in the rubber industry. Its derivatives have been developed for a wide array of uses.
Corrosion Inhibition
2-MBT and its derivatives are effective corrosion inhibitors, particularly for copper and its alloys.[9][10] They form a protective film on the metal surface, preventing corrosive substances from causing damage. This property has led to their use in cooling systems, industrial fluids, and antifreeze.[3][5]
Caption: Mechanism of corrosion inhibition by 2-MBT on a metal surface.
Medicinal and Pharmaceutical Potential
The benzothiazole scaffold is a privileged structure in medicinal chemistry, and 2-MBT derivatives have shown a broad spectrum of biological activities.[7][11] These include:
-
Antimicrobial and Antifungal Properties: Certain derivatives are effective against various bacteria and fungi.[11][12]
-
Enzyme Inhibition: They have been identified as potent inhibitors of several enzymes, including heat shock protein 90 (Hsp90), which is a target in cancer therapy.[7][11]
-
Anti-inflammatory and Anti-allergic Agents: Research has demonstrated the potential of these compounds in treating inflammation and allergic reactions.[11]
The development of new drugs based on the 2-MBT structure is an active area of research, with a focus on synthesizing novel derivatives and evaluating their therapeutic efficacy.[12]
Table 1: Key Derivatives of 2-Mercaptobenzothiazole and Their Applications
| Derivative | Abbreviation | Primary Application |
| 2,2'-Dithiobis(benzothiazole) | MBTS | Vulcanization accelerator, fungicide, insecticide[11] |
| N-Cyclohexyl-2-benzothiazolesulfenamide | CBS | Delayed-action vulcanization accelerator[10] |
| 2-(Thiocyanomethylthio)benzothiazole | TCMTB | Fungicide for agricultural use[11] |
| Zinc 2-mercaptobenzothiazole | ZMBT | Vulcanization accelerator, plasticizer[9][12] |
Agricultural and Other Industrial Uses
In agriculture, 2-MBT derivatives like 2-(thiocyanomethylthio)benzothiazole are used as potent fungicides to protect crops.[11] Additionally, 2-MBT and its salts have found applications as biocides and preservatives in adhesives, paper, and textiles.[3] It has also been historically used in the gold-mining industry for froth flotation.[2][3]
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- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
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- 12. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives [mdpi.com]
An In-depth Technical Guide to the Tautomeric Forms of 2-Mercaptobenzothiazole
Abstract
2-Mercaptobenzothiazole (2-MBT) is a cornerstone molecule in industrial chemistry, primarily known for its role as a vulcanization accelerator in the rubber industry.[1][2] Its utility, however, extends to diverse fields including corrosion inhibition, drug development, and synthetic organic chemistry.[1][2][3] The chemical behavior and efficacy of 2-MBT in these applications are intrinsically linked to its fascinating tautomeric nature. This technical guide provides a comprehensive exploration of the thione-thiol tautomerism of 2-MBT, delving into the structural nuances, the equilibrium dynamics, and the advanced analytical techniques employed for its characterization. We will examine the theoretical underpinnings of its tautomeric preference and provide practical, field-proven methodologies for its study, aimed at researchers, scientists, and professionals in drug development and materials science.
The Thione-Thiol Tautomerism of 2-Mercaptobenzothiazole
2-Mercaptobenzothiazole can exist in two tautomeric forms: the thione form (1,3-benzothiazole-2(3H)-thione) and the thiol form (1,3-benzothiazole-2-thiol).[4][5] This equilibrium involves the migration of a proton between the nitrogen and the exocyclic sulfur atom.
It is now widely accepted, based on extensive experimental and computational evidence, that the thione form is the predominant and more stable tautomer in the gas phase, in solution, and in the solid state.[4][6] In fact, the name "2-mercaptobenzothiazole" is considered a misnomer, with "benzothiazoline-2-thione" being a more accurate representation of its dominant structure.[4]
The preference for the thione tautomer is a critical aspect of 2-MBT's chemistry. This stability is attributed to the greater thermodynamic stability of the C=S double bond within the ring system.[4] Theoretical calculations have indicated that the thione tautomer is approximately 39 kJ/mol lower in energy than the thiol form.[4]
The tautomeric equilibrium can be influenced by several factors, most notably pH. In alkaline conditions (pH greater than 7), 2-MBT deprotonates to form the thiolate anion, which is the most abundant species in this range.[4]
Below is a Graphviz diagram illustrating the tautomeric equilibrium of 2-mercaptobenzothiazole.
Caption: Tautomeric equilibrium of 2-mercaptobenzothiazole.
Spectroscopic Characterization of Tautomeric Forms
The elucidation of the dominant tautomeric form of 2-MBT has been heavily reliant on various spectroscopic techniques. Each method provides unique insights into the molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the thione and thiol tautomers. In the thione form, the proton is attached to the nitrogen atom, while in the thiol form, it is on the exocyclic sulfur.
-
¹H NMR: The presence of a signal corresponding to an N-H proton and the absence of a distinct S-H proton signal in solution-state NMR spectra are strong evidence for the predominance of the thione tautomer.[4] The chemical shift of the N-H proton can be observed, although it may be broad and its position can be solvent-dependent.
-
¹³C NMR: The chemical shift of the C2 carbon (the carbon atom bonded to both sulfur and nitrogen) is particularly informative. In the thione form, this carbon is part of a C=S double bond, leading to a characteristic downfield chemical shift.
Table 1: Representative ¹³C NMR Chemical Shifts for 2-Mercaptobenzothiazole Derivatives
| Carbon Atom | Typical Chemical Shift (ppm) | Rationale for Tautomer Assignment |
| C=S | ~167 | The downfield shift is characteristic of a thiocarbonyl group, strongly supporting the thione structure.[7] |
| Aromatic Carbons | 120-152 | The chemical shifts of the benzene ring carbons are consistent with the benzothiazole scaffold.[8] |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides direct evidence for the presence of specific functional groups.
-
IR Spectroscopy: The key diagnostic absorption band for the thione tautomer is the C=S stretching vibration. Additionally, the presence of an N-H stretching vibration and the absence of a distinct S-H stretching band further corroborate the thione structure.[6][9]
-
Raman Spectroscopy: Similar to IR, Raman spectroscopy can identify the characteristic vibrational modes of the thione tautomer.[6]
Table 2: Key Vibrational Frequencies for 2-Mercaptobenzothiazole (Thione Form)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3400-3300 | Indicates the presence of a proton on the nitrogen atom. |
| C=S Stretch | 1250-1020 | A strong indicator of the thiocarbonyl group.[10] |
| Aromatic C-H Stretch | 3100-3000 | Characteristic of the benzene ring. |
UV-Vis Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules and can be used to study the tautomeric equilibrium, particularly as a function of pH. 2-MBT typically exhibits two main absorption bands.[11] The position and intensity of these bands can shift depending on the tautomeric and ionization state of the molecule. For instance, the deprotonated thiolate form, prevalent at higher pH, will have a different absorption spectrum compared to the neutral thione form.[11][12]
Computational and Crystallographic Studies
Computational Chemistry
Density Functional Theory (DFT) and other ab initio methods have been instrumental in confirming the greater stability of the thione tautomer.[6][13] These computational studies allow for the calculation of the relative energies of the tautomers, transition states for their interconversion, and simulated spectroscopic data that can be compared with experimental results.[9] Computational analyses consistently show that the thione form is the global minimum on the potential energy surface.[13]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the molecular structure in the solid state. The crystal structure of 2-mercaptobenzothiazole clearly shows that the molecule exists in the thione form.[14] The bond lengths are consistent with a C=S double bond and an N-H single bond, and the hydrogen atom is located on the nitrogen.[14]
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of 2-mercaptobenzothiazole. Researchers should adapt these methods based on the specific instrumentation and experimental goals.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of 2-MBT (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the region where the N-H proton is expected to resonate (this can be a broad signal).
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide sharp singlets for each unique carbon.
-
Identify the downfield signal corresponding to the C=S carbon.
-
-
Data Analysis: Compare the observed chemical shifts with literature values and theoretical predictions to confirm the thione structure.
Protocol for FT-IR Spectroscopic Analysis
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of 2-MBT with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Record the FT-IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment or KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the N-H and C=S stretching vibrations.
Below is a Graphviz diagram outlining the experimental workflow for the characterization of 2-MBT tautomers.
Caption: Experimental workflow for tautomer characterization.
Implications for Drug Development and Industrial Applications
The predominance of the thione tautomer has significant implications for the applications of 2-MBT and its derivatives.
-
Corrosion Inhibition: The thione form is believed to be responsible for the formation of protective films on metal surfaces.[1][2] The lone pairs on the nitrogen and the exocyclic sulfur atom can coordinate with metal ions, leading to the formation of a stable, passivating layer.
-
Drug Design: 2-Mercaptobenzothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[3] The specific tautomeric form can influence how these molecules interact with biological targets such as enzymes and receptors. A thorough understanding of the tautomeric preference is therefore crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
-
Organic Synthesis: In synthetic chemistry, the reactivity of 2-MBT is dictated by its thione structure. For example, alkylation reactions typically occur at the exocyclic sulfur atom.[1]
Conclusion
The tautomerism of 2-mercaptobenzothiazole is a classic example of a dynamic equilibrium that heavily favors one form. Overwhelming evidence from a combination of advanced spectroscopic techniques, X-ray crystallography, and computational modeling has established the thione tautomer as the predominant structure. This fundamental understanding is not merely academic; it is critical for harnessing the full potential of 2-MBT in its diverse industrial and pharmaceutical applications. For researchers and professionals working with this versatile molecule, a firm grasp of its tautomeric behavior is essential for innovation and optimization.
References
- The molecular and crystal structure of 2-mercaptobenzothiazole. IUCr Journals.
- 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate.
- A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution. Helmholtz-Zentrum Hereon.
- FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. PubMed.
- Mercaptobenzothiazole. Wikipedia.
- Keto-enol tautomerism of MBT. MBT: 2-mercaptobenzothiazole. ResearchGate.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI.
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH.
- A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate.
- A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution. ResearchGate.
- Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. PubMed.
- Examples of applications of 2-mercaptobenzothiazole. ResearchGate.
- Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. ResearchGate.
- Tautomeric forms of the benzothiazole-2-thiol ring system. ResearchGate.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI.
- 2-Mercaptobenzothiazole | C6H4SNCSH. PubChem.
- Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. PMC - NIH.
- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Semantic Scholar.
- An X-Ray Photoelectron Spectroscopic Study of 2-Mercaptobenzothiazole Metal Complexes. Scilit.
- Structure of 2-mercaptobenzothiazole (2-MBT). ResearchGate.
- Structure of 2-mercaptobenzothiazole. ResearchGate.
- UV-Vis absorption spectra of MBT (a) and BTA (b) in aqueous solution... ResearchGate.
- Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI.
- Photolysis of 2-mercaptobenzothiazole in aqueous medium: Laboratory and field experiments. ResearchGate.
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- Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Publication Corporation.
- Spectroscopic analysis and in situ adsorption of 2-mercaptobenzothiazole corrosion inhibitor on Zn from a chloride solution. ResearchGate.
- Theoretical considerations regarding the thione-thiol tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. PubMed.
- Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. ResearchGate.
- Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate.
- Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv.
- Predicting the efficiencies of 2-mercaptobenzothiazole collectors used as chelating agents in flotation processes: A density-functional study. ResearchGate.
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An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of the critical physicochemical properties of 7-Chloro-2-mercaptobenzothiazole. In the realm of pharmaceutical development, a thorough understanding of a compound's solubility and stability is not merely a regulatory formality but the very foundation upon which successful drug formulation and delivery are built. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental design and the logic of analytical methodology. While direct experimental data for this specific chlorinated derivative is limited in publicly accessible literature, this guide synthesizes information on the parent compound, 2-mercaptobenzothiazole, with established principles of physical chemistry and pharmaceutical analysis to provide a robust predictive framework and detailed investigational protocols.
Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every recommendation and protocol herein is designed to be a self-validating system, empowering researchers to generate reliable and reproducible data.
Introduction to this compound
This compound belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The parent compound, 2-mercaptobenzothiazole, and its derivatives have been explored for their antimicrobial, antifungal, and enzymatic inhibitory properties.[1] The introduction of a chloro-substituent at the 7-position of the benzothiazole ring can significantly modulate the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its solubility, stability, and ultimately, its biopharmaceutical profile.
A comprehensive characterization of the solubility and stability of this compound is a critical prerequisite for its advancement as a potential drug candidate. This guide provides the foundational knowledge and detailed methodologies to undertake such a characterization.
Solubility Profile: A Multifaceted Investigation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A compound's ability to dissolve in physiological fluids governs its absorption and subsequent systemic exposure. The solubility of this compound must be assessed in a variety of relevant media to inform formulation strategies.
Predicted Physicochemical Properties
While experimental data for this compound is scarce, we can infer some of its properties from the parent compound, 2-mercaptobenzothiazole, and the influence of the chloro-substituent.
| Property | 2-Mercaptobenzothiazole (Parent Compound) | Predicted for this compound | Rationale for Prediction |
| Molecular Formula | C₇H₅NS₂ | C₇H₄ClNS₂ | Addition of a chlorine atom. |
| Molecular Weight | 167.25 g/mol | 201.70 g/mol | Addition of the atomic mass of chlorine. |
| pKa | ~7.0[2] | Likely to be slightly lower (more acidic) | The electron-withdrawing nature of the chlorine atom can increase the acidity of the thiol group. |
| LogP | ~2.41[2] | Likely to be higher | The addition of a chlorine atom generally increases the lipophilicity of a molecule. |
Aqueous Solubility
The aqueous solubility of a compound is highly dependent on pH, especially for ionizable molecules like this compound. The thiol group can deprotonate to form a more soluble thiolate anion at higher pH values.
This protocol outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
Materials:
-
This compound
-
Phosphate, acetate, and hydrochloride buffers of various pH values
-
Scintillation vials
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.45 µm)
Methodology:
-
Prepare a series of aqueous buffers at desired pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4).
-
Add an excess amount of this compound to each vial containing a known volume of buffer to create a slurry.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV method.
Data Analysis: Plot the logarithm of the solubility (in mg/mL or M) against the pH. This will generate a pH-solubility profile.
Figure 1: Workflow for Determining the pH-Solubility Profile.
Organic Solvent Solubility
Understanding the solubility in organic solvents is crucial for various aspects of drug development, including synthesis, purification, and the development of non-aqueous formulations.
A preliminary screening of solubility in a range of common organic solvents provides a qualitative understanding of the compound's polarity and informs the selection of appropriate solvent systems for further development.
Solvents for Screening:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Aprotic Nonpolar Solvents: Dichloromethane (DCM), Ethyl Acetate, Toluene
Qualitative Solubility Classification:
| Term | Approximate Volume of Solvent to Dissolve 1g of Solute |
| Very Soluble | < 1 mL |
| Freely Soluble | 1 - 10 mL |
| Soluble | 10 - 30 mL |
| Sparingly Soluble | 30 - 100 mL |
| Slightly Soluble | 100 - 1000 mL |
| Very Slightly Soluble | 1000 - 10,000 mL |
| Practically Insoluble | > 10,000 mL |
Objective: To quantitatively determine the solubility of this compound in selected organic solvents at different temperatures.
Methodology: This protocol is similar to the aqueous solubility determination but utilizes organic solvents instead of buffers.
-
Select a range of temperatures for the study (e.g., 5 °C, 25 °C, 40 °C).
-
Add an excess of this compound to vials containing the chosen organic solvents.
-
Equilibrate the samples at each temperature until equilibrium is reached.
-
Filter the supernatant and quantify the concentration of the dissolved compound by HPLC-UV.
Data Presentation: The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Solubility at 5 °C (mg/mL) | Solubility at 25 °C (mg/mL) | Solubility at 40 °C (mg/mL) |
| Methanol | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Ethanol | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Acetone | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Acetonitrile | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Dichloromethane | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Stability Profile: Unveiling Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to trigger degradation.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Stress Conditions:
-
Hydrolytic Degradation:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Neutral: Purified water at 60 °C for 24 hours
-
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Photolytic Degradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
Methodology:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the specified stress conditions.
-
At appropriate time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Figure 2: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the chemistry of 2-mercaptobenzothiazole, several degradation pathways can be anticipated for its 7-chloro derivative.
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer (bis(7-chloro-2-benzothiazolyl) disulfide). Further oxidation could potentially lead to the formation of sulfonic acid derivatives.[3]
-
Hydrolysis: Under harsh acidic or basic conditions, the thiazole ring may be susceptible to hydrolytic cleavage.
-
Photodegradation: Exposure to UV light can induce photochemical reactions. For the parent compound, photodegradation can lead to the formation of benzothiazole and 2-benzothiazolesulfonic acid.[4] Similar pathways may be expected for the 7-chloro derivative.
Figure 3: Potential Degradation Pathways.
Analytical Methodologies
A robust and validated analytical method is paramount for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.
Stability-Indicating HPLC Method Development
A stability-indicating method is one that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and other potential impurities.
Key Method Development Considerations:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined and used for quantification. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Samples: The developed method must be challenged with samples from the forced degradation studies to demonstrate its ability to separate the parent compound from all degradation products.
Method Validation
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
References
- ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).
- ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996).
- ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005).
- Azam, M. A., & Suresh, B. (2012). Biological activities of 2-mercaptobenzothiazole derivatives: a review. Scientia pharmaceutica, 80(4), 789–823.[1]
- Brownlee, B. G., MacInnis, G. A., Noton, L. R., & Pellizzari, E. D. (1992). The photodegradation of 2-mercaptobenzothiazole in aqueous systems. Chemosphere, 24(8), 1153-1168.[4]
- Counts, J. B. (1971). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. Army Coating and Chemical Lab Aberdeen Proving Ground MD.[3]
- European Chemicals Agency (ECHA). (n.d.). 2-mercaptobenzothiazole.
- Hansson, C., Agrup, G., & Fregert, S. (1993). Stability of the mercaptobenzothiazole compounds.
- Miljøstyrelsen. (2000). 2- Mercapto- benzothiazole (MBT). Danish Environmental Protection Agency.[6]
- PubChem. (n.d.). 2-Mercaptobenzothiazole. National Center for Biotechnology Information.
- Shabadi, C. V., Shelar, B. A., & Shelar, A. R. (1999). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 61(2), 114-115.[8]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
- Yalkowsky, S. H., He, Y., & Jain, P. (2010).
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An In-depth Technical Guide to the Health and Safety Profile of 7-Chloro-2-mercaptobenzothiazole
Chemical and Physical Identity
7-Chloro-2-mercaptobenzothiazole is an organosulfur compound featuring a benzothiazole core structure chlorinated at the 7-position.[1] Understanding its basic properties is fundamental to anticipating its behavior in a laboratory setting.
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| Synonym | 7-Chlorobenzo[d]thiazole-2-thiol | [1][2] |
| CAS Number | 1849-73-6 | [1][2] |
| Molecular Formula | C₇H₄ClNS₂ | [1][2] |
| Molecular Weight | 201.7 g/mol | [1][2] |
| Physical State | Assumed to be a solid at room temperature, similar to its analogs. | |
| Solubility | Expected to have low solubility in water, similar to MBT.[3] |
Hazard Identification and GHS Classification (Based on Analogs)
A formal GHS classification for this compound is not established. Therefore, a composite hazard profile is derived from 2-Mercaptobenzothiazole (MBT) and 5-Chloro-2-mercaptobenzothiazole. It is prudent to assume the 7-chloro isomer presents, at a minimum, these hazards.
Anticipated Hazard Classification:
| Hazard Class | Category | GHS Code | Basis (Analog) |
| Acute Toxicity, Oral | Category 4 | H302 | 5-Chloro-2-mercaptobenzothiazole ("Harmful if swallowed")[4] |
| Acute Toxicity, Dermal | Category 4 | H312 | 5-Chloro-2-mercaptobenzothiazole ("Harmful in contact with skin")[4] |
| Acute Toxicity, Inhalation | Category 4 | H332 | 5-Chloro-2-mercaptobenzothiazole ("Harmful if inhaled")[4] |
| Skin Corrosion/Irritation | Category 2 | H315 | 5-Chloro-2-mercaptobenzothiazole ("Causes skin irritation")[5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | 5-Chloro-2-mercaptobenzothiazole ("Causes serious eye irritation")[5] |
| Respiratory or Skin Sensitization | Skin Sensitizer 1 | H317 | 2-Mercaptobenzothiazole ("May cause an allergic skin reaction")[3][6][7] |
| Carcinogenicity | Category 2 | H351 | 2-Mercaptobenzothiazole ("Suspected of causing cancer")[6][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | 5-Chloro-2-mercaptobenzothiazole ("May cause respiratory irritation") |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400 | 2-Mercaptobenzothiazole ("Very toxic to aquatic life")[3][6] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410 | 2-Mercaptobenzothiazole ("Very toxic to aquatic life with long lasting effects")[3][6][7] |
Signal Word: Danger
Hazard Pictograms:
Hazard Statements (Composite):
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long lasting effects.[3][6][7]
Toxicological Profile: A Mechanistic Perspective
The toxicological properties of thiazole-containing compounds are often linked to their ability to act as sensitizers and irritants. The thiol group can react with biological macromolecules, potentially leading to an immune response (sensitization).[8] The chlorinated benzene ring may influence metabolic pathways and systemic toxicity.
-
Skin and Eye Irritation: The mechanism is likely direct chemical irritation to epithelial tissues, causing inflammation, redness, and pain.[5][8]
-
Skin Sensitization: Thiazoles can act as haptens, binding to skin proteins to form an antigen that elicits a Type IV hypersensitivity reaction upon repeated exposure.[8] Individuals sensitized to related compounds should handle this chemical with extreme caution.[8]
-
Carcinogenicity: The parent compound, 2-MBT, is classified by IARC as "Probably carcinogenic to humans (Group 2A)" and suspected of causing cancer under GHS.[7][9] The mechanism is not fully elucidated, but it underscores the critical need to minimize exposure.
-
Aquatic Toxicity: These compounds are known to be very toxic to aquatic organisms, likely due to disruption of cellular processes in fish, daphnia, and algae.[3][6] This necessitates stringent controls to prevent environmental release.
Exposure Control and Personal Protective Equipment (PPE)
The primary directive is to prevent all contact with the substance. A multi-layered approach, grounded in the "Hierarchy of Controls," is essential for ensuring personnel safety.
Caption: Hierarchy of controls for exposure mitigation.
4.1. Engineering Controls
-
Primary Containment: All handling of the solid compound should occur within a certified chemical fume hood or a glove box to prevent inhalation of dust.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7] Operations should be conducted in a manner that minimizes dust generation.[7][11]
4.2. Administrative Controls
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical, including weighing, dissolution, and disposal.
-
Training: All personnel must be trained on the specific hazards (based on analog data) and the established SOPs.
-
Workplace Practices: Prohibit eating, drinking, and smoking in the laboratory.[10] Wash hands thoroughly after handling.[5][6] Contaminated work clothing should not be allowed out of the workplace.[7]
4.3. Personal Protective Equipment (PPE)
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[7] Double-gloving is recommended for any direct handling.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing or dust generation.[10]
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of exposure, disposable coveralls should be used.[10]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[10]
Safe Handling, Storage, and Disposal Protocols
5.1. Protocol for Weighing and Handling Solid Compound
-
Preparation: Don appropriate PPE (lab coat, safety goggles, two pairs of nitrile gloves).
-
Containment: Perform all manipulations inside a chemical fume hood.
-
Static Control: Use anti-static weigh boats and tools to prevent dust dispersal.
-
Dispensing: Carefully dispense the required amount, avoiding the creation of airborne dust.
-
Cleaning: Decontaminate the balance and spatula with a damp cloth (e.g., wetted with 70% ethanol) and dispose of the cloth as hazardous waste.
-
Post-Handling: Wash hands thoroughly after removing gloves.
5.2. Storage Requirements
-
Store in a tightly sealed, clearly labeled container.[6]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
5.3. Waste Disposal
-
Dispose of all waste materials (including contaminated PPE and cleaning materials) as hazardous waste in accordance with local, regional, and national regulations.[13]
-
Do not allow the product to enter the sewage system or waterways due to its high aquatic toxicity.[3][13]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response in an emergency is critical. The following protocols are based on measures recommended for analogous compounds.
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Unlocking the Potential of 7-Chloro-2-mercaptobenzothiazole: A Technical Guide to Emerging Research Areas
Abstract: The 2-mercaptobenzothiazole (MBT) scaffold is a cornerstone in medicinal chemistry and materials science, boasting a wide spectrum of biological activities and industrial applications. While extensive research has focused on various substituted MBT derivatives, the 7-chloro isomer remains a largely unexplored entity. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to investigate the potential of 7-Chloro-2-mercaptobenzothiazole. We will delve into proposed research avenues, from fundamental synthesis and characterization to in-depth evaluation of its antimicrobial, anticancer, and corrosion inhibition properties. This document serves as a roadmap to unlock the unique chemical and biological attributes conferred by the chlorine substitution at the 7-position of the benzothiazole ring.
Introduction: The Prominence of the 2-Mercaptobenzothiazole Scaffold
2-Mercaptobenzothiazole (MBT) and its derivatives are a class of heterocyclic compounds with significant industrial and pharmacological importance.[1][2] They are widely recognized for their role as vulcanization accelerators in the rubber industry and have demonstrated a remarkable range of biological activities.[1][2] These activities include antimicrobial, antifungal, anti-inflammatory, antitumor, and anthelmintic properties.[2][3]
The versatility of the MBT scaffold lies in its amenability to chemical modification at the thiol group and the benzene ring, allowing for the fine-tuning of its physicochemical and biological properties. Halogen substitution, in particular, has been shown to significantly influence the activity of bioactive molecules. While 5-chloro and 6-chloro MBT derivatives have been investigated, with the 5-chloro substituent often enhancing biological efficacy, the 7-chloro analog remains an enigmatic molecule with untapped potential.[3] This guide outlines a systematic approach to characterizing this compound and exploring its potential applications.
Foundational Research: Synthesis and Characterization
A crucial first step in exploring the potential of this compound is to establish a reliable synthetic route and thoroughly characterize the compound.
Proposed Synthesis
A common method for the synthesis of MBT derivatives involves the reaction of a corresponding aniline with carbon disulfide and sulfur under high pressure and temperature.[4][5] For this compound, a plausible synthetic pathway would involve the reaction of 3-chloroaniline with carbon disulfide and sulfur.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a high-pressure autoclave, combine 3-chloroaniline, carbon disulfide, and sulfur in a suitable molar ratio.
-
Reaction Conditions: Heat the mixture to approximately 250-260°C under a pressure of around 7.85 MPa for 2.5 hours.
-
Work-up: After cooling, the crude product can be dissolved in an aqueous sodium hydroxide solution.
-
Purification: The solution is then filtered to remove insoluble impurities, followed by acidification with a mineral acid (e.g., sulfuric acid) to precipitate the this compound. The precipitate is then filtered, washed with water, and dried.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and environment of protons. | Aromatic protons with specific splitting patterns and chemical shifts indicative of the 7-chloro substitution. A broad singlet for the N-H proton. |
| ¹³C NMR | To identify the number and types of carbon atoms. | Characteristic chemical shifts for the aromatic carbons, the C=S carbon, and the carbon atoms of the thiazole ring. |
| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of C₇H₄ClNS₂ (201.7 g/mol ).[6] |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H, C=S, C=N, and aromatic C-H and C=C stretching vibrations. |
| Elemental Analysis | To determine the elemental composition (%C, H, N, S, Cl). | The experimentally determined percentages should match the calculated values for the molecular formula C₇H₄ClNS₂. |
Potential Research Area 1: Antimicrobial Activity
Given the known antimicrobial properties of the MBT scaffold, a primary area of investigation for this compound is its potential as an antibacterial and antifungal agent.[2][7]
Rationale
The electronic effect of the chlorine atom at the 7-position could modulate the molecule's interaction with microbial targets, potentially leading to enhanced or novel antimicrobial activity. A systematic screening against a panel of pathogenic bacteria and fungi is warranted.
Experimental Workflow: Antimicrobial Screening
A tiered screening approach is recommended to efficiently assess the antimicrobial potential.
Caption: A tiered workflow for antimicrobial screening.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[8]
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.[9]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[8]
-
Controls: Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Potential Research Area 2: Anticancer Activity
Benzothiazole derivatives have emerged as promising anticancer agents, acting through various mechanisms.[10][11][12] Investigating the cytotoxic potential of this compound against a panel of cancer cell lines is a logical and exciting research direction.
Rationale
The lipophilicity and electronic properties imparted by the chloro group could enhance cellular uptake and interaction with intracellular targets, potentially leading to potent and selective anticancer activity.
Experimental Workflow: In Vitro Anticancer Evaluation
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Foreword: Decoding Molecular Complexity with Computational Chemistry
An In-Depth Technical Guide to the Theoretical-Computational Analysis of 7-Chloro-2-mercaptobenzothiazole
In the landscape of modern chemical and pharmaceutical research, this compound (7-Cl-MBT) emerges as a molecule of significant interest. As a derivative of 2-mercaptobenzothiazole (MBT), it belongs to a class of compounds renowned for their diverse biological activities and industrial applications, including roles as corrosion inhibitors, antifungal agents, and scaffolds in drug discovery.[1][2] The introduction of a chlorine atom at the 7-position of the benzothiazole ring can profoundly alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its reactivity and biological interactions.
This guide eschews a conventional template to provide a logically structured exploration into the theoretical studies of 7-Cl-MBT. We will journey from the fundamental quantum mechanical description of its structure to the prediction of its behavior in complex biological systems. Our approach is grounded in the principles of computational chemistry, demonstrating how in silico methods provide indispensable insights that accelerate research and development, complementing and guiding experimental work.
Part 1: Foundational Analysis: Molecular Structure and Tautomerism
The first step in any theoretical investigation is to establish an accurate and stable three-dimensional structure of the molecule. For 7-Cl-MBT, this is complicated by the phenomenon of tautomerism, a dynamic equilibrium between two or more interconvertible structural isomers.
The Thione-Thiol Tautomeric Equilibrium
Like other 2-mercapto-1,3-azoles, 7-Cl-MBT can exist in two primary tautomeric forms: the thione form and the thiol form.[3] Understanding which tautomer is more stable under given conditions is critical, as their chemical properties and biological activities can differ significantly.[4]
-
Thione Form: Characterized by a C=S double bond and an N-H single bond within the thiazole ring.
-
Thiol Form: Characterized by a C-S-H single bond arrangement, with the proton residing on the exocyclic sulfur atom.
Theoretical calculations, particularly Density Functional Theory (DFT), are exceptionally well-suited to determine the relative stabilities of these tautomers. By calculating the total electronic energy of each optimized structure, we can predict the dominant form in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).[5][6] Studies on related mercaptobenzazoles consistently show that the thione tautomer is the more stable form, both in the gas phase and in solution, a finding attributed to the formation of stabilizing hydrogen-bonded complexes.[5]
Caption: Thione-Thiol Tautomerism in 7-Cl-MBT.
Geometry Optimization
The molecular geometry (bond lengths, bond angles, and dihedral angles) is the bedrock upon which all other theoretical predictions are built. DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to find the lowest energy conformation.[7] Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]
Table 1: Predicted Geometrical Parameters for this compound (Thione form) (Note: These are representative values based on typical DFT calculations for similar molecules.[9][10] Specific values for the 7-chloro derivative would be obtained from a dedicated computational run.)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311+G(d,p)) |
| Bond Length | C=S | ~1.68 Å |
| N-H | ~1.01 Å | |
| C-Cl | ~1.75 Å | |
| C-N | ~1.39 Å | |
| Bond Angle | C-N-C | ~109° |
| N-C-S | ~112° | |
| C-C-Cl | ~120° |
Part 2: Electronic and Spectroscopic Characterization
Once the molecular geometry is established, we can delve into the electronic properties that govern the molecule's reactivity and its interaction with electromagnetic radiation.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable.[8]
For 7-Cl-MBT, the electron-withdrawing nature of the chlorine atom is expected to lower the energies of both the HOMO and LUMO compared to the parent MBT molecule, potentially affecting the energy gap and thus its reactivity.[8] DFT calculations provide precise energy values for these orbitals, which are invaluable for predicting reaction sites.[11]
Caption: Frontier Molecular Orbitals (FMOs).
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is an excellent tool for predicting sites for electrophilic and nucleophilic attack.[12]
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. For 7-Cl-MBT, these are expected around the exocyclic sulfur atom and the nitrogen atom.
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton.
Vibrational Analysis (FTIR & FT-Raman)
Theoretical frequency calculations allow for the prediction of the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, we can assign the specific molecular motions (stretching, bending, etc.) corresponding to each experimental peak.[10][13] This is a powerful method for structural confirmation. A scaling factor is often applied to the calculated frequencies to better match experimental results, accounting for anharmonicity and basis set limitations.[3]
Table 2: Key Vibrational Frequencies for 7-Cl-MBT (Thione form) (Note: Representative wavenumbers based on studies of MBT and its derivatives.[9][14])
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| N-H Stretch | ~3445 | 3400-3450 |
| C-H (Aromatic) Stretch | ~3100 | 3050-3150 |
| C=S Stretch | ~1250 | 1200-1280 |
| C-N Stretch | ~1350 | 1330-1380 |
| C-Cl Stretch | ~750 | 730-780 |
Part 3: Predicting Reactivity and Biological Interactions
Computational methods are pivotal in transitioning from fundamental molecular properties to predicting how a molecule will behave in a chemical or biological environment.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity.[15][16] For a series of benzothiazole derivatives, descriptors such as electronic properties (HOMO/LUMO energies, dipole moment), steric parameters, and lipophilicity (logP) are calculated. These descriptors are then used to build a regression model that can predict the activity of new, unsynthesized compounds.[17] This in silico screening significantly reduces the time and cost of drug discovery by prioritizing the most promising candidates for synthesis and testing.[18]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like 7-Cl-MBT) when bound to a second molecule (a receptor, typically a protein).[19][20] This method is central to structure-based drug design. The process involves:
-
Obtaining the 3D structures of the ligand (from DFT optimization) and the protein (from a database like the PDB).
-
Defining a binding site on the protein.
-
Using a scoring function to evaluate different binding poses of the ligand within the site, predicting the binding affinity (e.g., in kcal/mol).
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between 7-Cl-MBT and a target enzyme, providing a rationale for its mechanism of action and guiding the design of more potent inhibitors.[21][22]
Part 4: Standard Computational Protocols
To ensure reproducibility and trustworthiness, theoretical studies must follow rigorous, well-defined protocols.
Protocol 1: DFT and TD-DFT Calculations
This workflow is fundamental for determining the structural, electronic, and spectroscopic properties of 7-Cl-MBT.
-
Initial Structure: Draw the 2D structure of the thione and thiol tautomers of 7-Cl-MBT and convert to 3D coordinates using software like GaussView or Avogadro.
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).
-
Basis Set: 6-311+G(d,p) or a similar Pople-style basis set.
-
Procedure: Perform a full geometry optimization without constraints to locate the minimum energy structure.
-
-
Frequency Calculation:
-
Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.
-
Validation: Confirm the absence of imaginary frequencies, which verifies the structure as a true local minimum.
-
Output: Obtain predicted IR and Raman intensities and thermodynamic data.
-
-
Electronic Properties Analysis:
-
Procedure: From the optimized structure output, analyze the energies and distributions of the HOMO and LUMO. Generate the Molecular Electrostatic Potential (MEP) map.
-
-
Excited State Calculation (for UV-Vis Spectra):
-
Method: Time-Dependent DFT (TD-DFT).
-
Procedure: Perform a TD-DFT calculation on the optimized geometry to compute the electronic transition energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum.
-
Caption: Computational Workflow for DFT/TD-DFT.
Conclusion
The theoretical study of this compound is a multi-faceted endeavor that provides profound insights into its fundamental chemical nature and potential applications. Through the lens of computational chemistry, we can dissect its structure, predict its reactivity, and rationalize its interactions with biological targets. The methodologies detailed herein—from geometry optimization and vibrational analysis to QSAR and molecular docking—form a powerful, self-validating toolkit for the modern researcher. By integrating these theoretical approaches with experimental validation, we can accelerate the discovery and development of novel therapeutics and materials, unlocking the full potential of this versatile heterocyclic scaffold.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Mercaptobenzothiazole Derivatives in Drug Discovery and Materials Science
Abstract
2-Mercaptobenzothiazole (2-MBT) and its derivatives represent a versatile class of heterocyclic compounds with significant applications, ranging from corrosion inhibitors to promising scaffolds in medicinal chemistry.[1][2][3] The nuanced interplay of their electronic structure, tautomeric forms, and reactivity governs their efficacy in these domains. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for leveraging quantum chemical calculations to elucidate the molecular properties of 2-MBT derivatives. We will move beyond a mere recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. The guide will cover the theoretical underpinnings, a detailed experimental protocol from molecular construction to data analysis, and the interpretation of key quantum chemical parameters.
The Significance of 2-Mercaptobenzothiazole: A Computational Perspective
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] In materials science, 2-MBT is a well-established corrosion inhibitor for metals like copper and its alloys.[4][5] The effectiveness of these molecules is intrinsically linked to their electronic and structural characteristics. Quantum chemical calculations offer a powerful in-silico lens to probe these properties, enabling:
-
Rational Drug Design: By calculating properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges, we can predict how a 2-MBT derivative will interact with a biological target, guiding the synthesis of more potent and selective drug candidates.[6][7]
-
Corrosion Inhibition Mechanism: These calculations can elucidate the mechanism of corrosion inhibition by modeling the adsorption of 2-MBT derivatives on metal surfaces and quantifying their interaction energies.[8][4][5]
-
Spectroscopic Characterization: Theoretical calculations of vibrational (IR, Raman) and electronic (UV-Vis) spectra can aid in the interpretation of experimental data and confirm the structure of newly synthesized derivatives.[1][9][10]
-
Reactivity and Stability Analysis: Understanding the tautomeric equilibrium between the thione and thiol forms of 2-MBT is crucial, as it dictates the molecule's reactivity and binding modes.[11][12][13] Quantum chemical calculations can accurately predict the relative stabilities of these tautomers.[11][14]
Theoretical Foundations: Choosing the Right Tools for the Job
The accuracy of quantum chemical calculations is contingent on the selection of an appropriate theoretical method and basis set. For molecules like 2-MBT, which contain second-row elements (sulfur) and aromatic systems, this choice is particularly critical.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used method for studying medium to large-sized molecules due to its excellent balance of accuracy and computational cost.[8] DFT methods approximate the complex many-electron wavefunction by using the electron density, which is a simpler quantity.
-
Why DFT for 2-MBT? For 2-MBT derivatives, DFT has been shown to provide reliable results for a wide range of properties, including optimized geometries, vibrational frequencies, and electronic properties.[1][4][15]
-
Choosing a Functional: The choice of the exchange-correlation functional is crucial in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules and has been extensively used for 2-MBT and its derivatives.[8][11][15] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems.
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style Basis Sets: For 2-MBT derivatives, the Pople-style basis sets are commonly employed. A good starting point is the 6-31G(d,p) basis set.[8][15]
-
6-31G: This indicates that the core electrons are described by 6 Gaussian functions, while the valence electrons are split into two parts (3 and 1 Gaussian functions), allowing for more flexibility.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are essential for describing the anisotropic electron distribution in molecules with heteroatoms and multiple bonds, which is critical for 2-MBT.
-
-
Diffuse Functions: For calculations involving anions or excited states, or for a more accurate description of weak interactions, it is advisable to use a basis set with diffuse functions, such as 6-311++G(**) .[16] The "++" indicates the addition of diffuse functions to both heavy and hydrogen atoms.
A Validated Workflow for Quantum Chemical Calculations of 2-MBT Derivatives
This section outlines a step-by-step protocol for performing quantum chemical calculations on a 2-MBT derivative. This workflow is designed to be self-validating by incorporating checks for the stability and nature of the calculated structures.
Step 1: Molecular Structure Creation and Pre-optimization
The initial step is to build the 3D structure of the 2-MBT derivative of interest. This can be done using any molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). It is crucial to ensure that the initial bond lengths and angles are reasonable. A preliminary geometry optimization using a faster, lower-level method like molecular mechanics can be beneficial before proceeding to the more computationally expensive quantum chemical calculations.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.
-
Protocol:
-
Select the DFT method and basis set (e.g., B3LYP/6-31G(d,p)).
-
Perform a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the forces on the atoms.
-
Verify that the optimization has converged to a true minimum. This is typically indicated by the software outputting "Optimization completed."
-
Step 3: Vibrational Frequency Analysis
A frequency calculation should always follow a successful geometry optimization. This serves two critical purposes:
-
Confirmation of a True Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the structure needs to be re-optimized.
-
Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental IR and Raman spectra.[10][13][17] It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and other systematic errors in the calculations.[13]
Step 4: Analysis of Molecular Properties
Once the optimized geometry is confirmed as a true minimum, a wealth of molecular properties can be calculated and analyzed.
-
Electronic Properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[1][15] The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[15] This is particularly useful for predicting sites of interaction with other molecules.
-
-
Atomic Charges:
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges.[15] These charges are useful for understanding the electrostatic interactions within the molecule and with its environment.
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugation effects.[13]
The following Graphviz diagram illustrates the comprehensive workflow for quantum chemical calculations on 2-MBT derivatives.
Caption: A validated workflow for quantum chemical calculations of 2-MBT derivatives.
Case Study: Tautomerism in 2-Mercaptobenzothiazole
2-MBT can exist in two tautomeric forms: the thione form and the thiol form.[4][11][12] The relative stability of these tautomers can significantly influence the molecule's chemical behavior. Quantum chemical calculations are an excellent tool for investigating this tautomerism.
The following diagram illustrates the tautomeric equilibrium of 2-mercaptobenzothiazole.
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Methodological & Application
Application Notes and Protocols: Synthesis of 7-Chloro-2-mercaptobenzothiazole Derivatives
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 7-Chloro-2-mercaptobenzothiazole and its subsequent derivatization. Benzothiazole scaffolds are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and industrial applications.[1][2][3] This document outlines a reliable two-step synthetic pathway, beginning with the formation of the core this compound structure from 2-amino-4-chlorothiophenol, followed by a representative S-alkylation to yield a functionalized derivative. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery and chemical industries.[3] Derivatives of 2-mercaptobenzothiazole (MBT), in particular, are known to exhibit a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[4][5] The chlorine substituent at the 7-position can significantly modulate the electronic properties and biological activity of the molecule, making this compound a valuable intermediate for creating diverse chemical libraries. Its primary industrial application is as a vulcanization accelerator in the rubber industry.[6][7]
The synthetic strategy detailed herein focuses on two key stages:
-
Cyclization: Formation of the this compound core via the reaction of 2-amino-4-chlorothiophenol with carbon disulfide.
-
Derivatization: Functionalization of the thiol group through S-alkylation, a common and versatile method for introducing a wide range of substituents.
Overall Synthetic Scheme
The following diagram illustrates the two-stage process for synthesizing a this compound derivative.
Caption: Two-step synthesis of this compound derivatives.
Part I: Synthesis of this compound
This core synthesis relies on the classical and robust reaction between an ortho-aminothiophenol and carbon disulfide.[2][6][8] The starting material, 2-amino-4-chlorothiophenol, is a versatile building block possessing three reactive sites: the amino group, the thiol group, and the chlorine-substituted aromatic ring.[9][10]
Mechanism and Rationale
The reaction proceeds via a nucleophilic addition-cyclization pathway.
-
Nucleophilic Attack: The more nucleophilic amino group of 2-amino-4-chlorothiophenol attacks the electrophilic carbon of carbon disulfide (CS₂). This forms a dithiocarbamic acid intermediate.[11]
-
Intramolecular Cyclization: The thiol group within the same molecule then attacks the newly formed thiocarbonyl carbon.
-
Elimination: The resulting cyclic intermediate eliminates a molecule of hydrogen sulfide (H₂S) to yield the stable aromatic benzothiazole ring system.[6]
The use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), promotes the reaction by facilitating deprotonation steps and enhancing the nucleophilicity of the reacting groups.[12]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-4-chlorothiophenol | C₆H₆ClNS | 159.64 | 10 | 1.0 |
| Carbon Disulfide | CS₂ | 76.13 | 15 | 1.5 |
| DBU | C₉H₁₆N₂ | 152.24 | 12 | 1.2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~20 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | - |
| Saturated NaCl solution | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorothiophenol (10 mmol, 1.60 g).
-
Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 20 mL) to dissolve the starting material. Sequentially add carbon disulfide (15 mmol, 0.90 mL) followed by the dropwise addition of DBU (12 mmol, 1.80 mL) over 5 minutes.
-
Expert Insight: DBU is a non-nucleophilic strong base, ideal for promoting this reaction without competing in side reactions.[12] DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and intermediates.
-
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Acidification: Acidify the aqueous mixture to pH ~2-3 by slowly adding 1 M HCl. This protonates the thiolate product, causing it to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) to remove residual DMF and salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a pale yellow solid.
-
Drying and Characterization: Dry the purified solid under vacuum. Characterize the product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.[1]
Part II: Derivatization via S-Alkylation
The thiol group of 2-mercaptobenzothiazole exists in tautomeric equilibrium with its thione form, with the thione form being predominant.[6] However, it readily reacts as a thiol, especially after deprotonation. S-alkylation is a straightforward and high-yielding method to introduce functional diversity. Here, we describe the synthesis of S-(7-chlorobenzothiazol-2-yl) 3-mercaptopropanoate as a representative example.
Mechanism and Rationale
This reaction is a classic Williamson ether synthesis adapted for a thioether, proceeding via an Sₙ2 mechanism.
-
Deprotonation: A mild base, such as sodium bicarbonate (NaHCO₃), deprotonates the acidic thiol group of this compound, forming a potent nucleophile, the thiolate anion.
-
Nucleophilic Substitution: The thiolate anion attacks the electrophilic carbon of the alkyl halide (in this case, ethyl 3-bromopropanoate), displacing the bromide leaving group.
The choice of a polar aprotic solvent like DMF is critical as it solvates the cation (Na⁺) but does not strongly solvate the thiolate anion, leaving its nucleophilicity high for an efficient Sₙ2 reaction.[1]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₄ClNS₂ | 201.69 | 5 | 1.0 |
| Ethyl 3-bromopropanoate | C₅H₉BrO₂ | 181.03 | 5.5 | 1.1 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 6 | 1.2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~15 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| 5% NaOH Solution | NaOH(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (5 mmol, 1.01 g) and sodium bicarbonate (6 mmol, 0.50 g) in DMF (15 mL).
-
Reagent Addition: Stir the suspension at 60 °C. Add ethyl 3-bromopropanoate (5.5 mmol, 0.76 mL) dropwise to the mixture.
-
Expert Insight: Using a slight excess of the alkylating agent ensures complete consumption of the starting benzothiazole. Sodium bicarbonate is a sufficiently strong base to deprotonate the thiol without causing hydrolysis of the ester group on the alkylating agent.[1]
-
-
Reaction Conditions: Maintain the reaction at 60 °C overnight (12-16 hours), monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour it into 100 mL of cold water.
-
Extraction: Wash the aqueous mixture with a 5% NaOH solution to remove any unreacted starting material, then extract the product with diethyl ether (3 x 30 mL).[1]
-
Drying and Concentration: Combine the organic layers, wash with saturated NaCl solution (brine), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate as the eluent) to afford the pure S-alkylated derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.[1][13] The disappearance of the S-H proton signal and the appearance of new aliphatic signals corresponding to the ethyl propanoate moiety in the NMR spectra are key indicators of a successful reaction.
Workflow and Validation
The following diagram outlines the comprehensive workflow from synthesis to final product validation.
Caption: Experimental workflow for synthesis, purification, and validation.
Safety and Handling
-
2-Amino-4-chlorothiophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[14]
-
Carbon Disulfide (CS₂): Highly flammable liquid and vapor. Toxic if inhaled. Handle only in a well-ventilated fume hood.
-
DBU and DMF: Irritants. Avoid contact with skin and eyes. DMF is a reproductive toxin.
-
Alkyl Halides: Many are lachrymators and irritants.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
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Application Notes and Protocols for the Use of 7-Chloro-2-mercaptobenzothiazole as a Corrosion Inhibitor for Steel
Introduction: The Challenge of Steel Corrosion and the Promise of Benzothiazole Derivatives
The corrosion of steel remains a critical challenge across numerous industries, leading to structural failures, operational disruptions, and significant economic losses. The development of effective corrosion inhibitors is paramount to extending the lifespan and ensuring the safety of steel infrastructure. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional efficacy. 2-Mercaptobenzothiazole (MBT) and its derivatives are well-established as potent corrosion inhibitors for steel and other metals, primarily due to the ability of the sulfur and nitrogen heteroatoms to coordinate with the metal surface, forming a protective barrier.[1][2][3]
This guide focuses on a specific derivative, 7-Chloro-2-mercaptobenzothiazole (Cl-MBT) (CAS: 1849-73-6)[4], and provides a comprehensive framework for its evaluation and application as a corrosion inhibitor for steel. The introduction of a chloro-group at the 7-position of the benzothiazole ring is expected to modulate the electronic properties of the molecule, potentially enhancing its adsorption characteristics and, consequently, its inhibitory performance. This document furnishes researchers, scientists, and drug development professionals with detailed protocols for assessing the efficacy of Cl-MBT, insights into its mechanism of action, and a structured approach to its application.
Part 1: Mechanistic Insights and Theoretical Framework
The primary mechanism by which benzothiazole derivatives inhibit steel corrosion is through adsorption onto the metal surface.[5][6] This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, play a crucial role in the adsorption process.[3] These electron-rich centers interact with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate bond. This adsorbed layer acts as a physical barrier, isolating the steel from the corrosive environment and impeding both the anodic dissolution of iron and the cathodic reduction of corrosive species (e.g., hydrogen evolution in acidic media).[6]
The presence of the chlorine atom in Cl-MBT is anticipated to influence its inhibitory action through inductive and resonance effects, altering the electron density distribution within the molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting these effects.[7][8] Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) can provide insights into the molecule's reactivity and its potential as a corrosion inhibitor. A higher EHOMO value generally indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO suggests a higher affinity for accepting electrons from the metal, both of which can enhance the strength of the inhibitor-metal bond.
Proposed Corrosion Inhibition Mechanism of this compound
The following diagram illustrates the proposed mechanism of action for Cl-MBT on a steel surface in a corrosive medium.
Caption: Proposed inhibition mechanism of Cl-MBT on a steel surface.
Part 2: Experimental Evaluation Protocols
A multi-faceted approach is essential for the comprehensive evaluation of Cl-MBT as a corrosion inhibitor. The following protocols outline the key experimental techniques required to quantify its performance and elucidate its mechanism of action.
Gravimetric Method (Weight Loss)
This fundamental technique provides a direct measure of the material loss over time and is used to calculate the corrosion rate and the inhibitor's efficiency.
Protocol:
-
Specimen Preparation:
-
Cut steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with successively finer grades of emery paper (e.g., up to 1200 grit), followed by rinsing with deionized water and degreasing with acetone.
-
Dry the coupons in a desiccator and record their initial weight (Winitial) using an analytical balance.
-
-
Test Solution Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl) and various concentrations of the Cl-MBT inhibitor solution.
-
-
Immersion Test:
-
Immerse the prepared steel coupons in the test solutions (including a blank solution without the inhibitor) for a specified duration (e.g., 24 hours) at a constant temperature.
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons, rinse them with deionized water, and clean them with a soft brush to remove any loose corrosion products.
-
Dry the coupons in a desiccator and record their final weight (Wfinal).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of steel (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] × 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's influence on the electrochemical reactions at the steel-solution interface.[9][10] These tests are typically performed using a three-electrode cell setup (working electrode: steel specimen, reference electrode: e.g., Saturated Calomel Electrode (SCE), counter electrode: e.g., platinum wire).
This method is used to determine the corrosion current density (icorr), corrosion potential (Ecorr), and to understand whether the inhibitor affects the anodic, cathodic, or both reactions (mixed-type inhibitor).[6][11]
Protocol:
-
Immerse the steel working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the Ecorr to determine the icorr.
-
Calculate the inhibition efficiency: IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the inhibitor film and the charge transfer process at the interface.[12]
Protocol:
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
Present the data as Nyquist plots (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculate the inhibition efficiency: IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100
Experimental Workflow Diagram
Caption: Workflow for evaluating Cl-MBT as a corrosion inhibitor.
Surface Analysis Techniques
Characterizing the steel surface after immersion provides direct evidence of the inhibitor's protective action.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the steel coupons. In the absence of an effective inhibitor, the surface will show significant pitting and general corrosion, whereas a smooth surface is expected in the presence of a protective inhibitor film.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can confirm the presence of the inhibitor on the steel surface by identifying the elemental composition (C, N, S, Cl) and chemical states of the adsorbed layer.[13] This provides direct evidence of the chemisorption mechanism.
Part 3: Data Interpretation and Expected Results
The collective data from these experiments will form a comprehensive profile of Cl-MBT's performance as a corrosion inhibitor.
| Parameter | Method | Expected Result with Effective Inhibition | Interpretation |
| Corrosion Rate (CR) | Weight Loss | Significant decrease | Reduced metal dissolution. |
| Inhibition Efficiency (IE%) | All Methods | High values, increasing with concentration | Effective surface coverage and protection. |
| Corrosion Potential (Ecorr) | Polarization | Shift in potential | Indicates if the inhibitor affects anodic, cathodic, or both reactions. A small shift suggests a mixed-type inhibitor. |
| Corrosion Current (icorr) | Polarization | Significant decrease | Slower rate of electrochemical corrosion reactions. |
| Charge Transfer Resistance (Rct) | EIS | Significant increase | Formation of a resistive barrier to charge transfer at the interface. |
| Double Layer Capacitance (Cdl) | EIS | Decrease | Displacement of water molecules and adsorption of the inhibitor, leading to a thicker protective layer or lower dielectric constant. |
| Surface Morphology | SEM | Smooth surface, reduced pitting | Evidence of a protective film preventing corrosive attack. |
Conclusion
This compound holds significant promise as a corrosion inhibitor for steel, building upon the well-documented efficacy of the mercaptobenzothiazole scaffold. The protocols and theoretical framework presented in this guide offer a robust methodology for its systematic evaluation. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can accurately quantify the inhibition efficiency, elucidate the mechanism of action, and determine the optimal application conditions for this compound. This structured approach ensures scientific rigor and will facilitate the development of advanced corrosion protection strategies for critical steel infrastructure.
References
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- Marczewska-Boczkowska, K., & Kosmulski, M. (Year). Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. MDPI.
- Sabzi, M., et al. (Year). Effect of 2-mercaptobenzothiazole concentration on sour-corrosion behavior of API X60 pipeline steel: Electrochemical parameters and adsorption mechanism. OUCI.
- ResearchGate. (2021).
- Yadav, M., et al. (2013). Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. Industrial & Engineering Chemistry Research.
- ResearchGate. (Year). Synthesis and inhibitive characteristic of two benzothiazole derivatives towards the corrosion of carbon steel in hydrochloric acid solutions.
- Airbus. (Year). Smart Coating: Investigating Quantum Computing for Corrosion Inhibition.
- Finšgar, M., & Kek Merl, D. (2014). An electrochemical, long-term immersion, and XPS study of 2-mercaptobenzothiazole as a copper corrosion inhibitor in chloride solution. Corrosion Science, 164-175.
- ResearchGate. (2019). Study of the adsorption of benzimidazole and 2‐mercaptobenzothiazole on an iron surface by confocal micro‐Raman spectroscopy.
- ResearchGate. (2013). 2-Mercaptobenzothiazole as corrosion inhibitor of 316 stainless steel in acid solution.
- Gas-Sensing.com. (2021).
- ResearchGate. (2015). Investigation of the Inhibition Effect of 2-mercaptobenzothiazole on Mild Steel Corrosion in Hydrochloric Acid: Thermodynamic, Electrochemical, and Surface Analyses.
- Goudarzi, N. (Year). Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media.
- ResearchGate. (2016). Adsorption and corrosion inhibitive properties of 2-Mercaptobenzothiazole on AISI steel 4130 alloy in hydrochloric acid solution.
- MDPI. (Year).
- Finšgar, M., & Kek Merl, D. (2014). An electrochemical, long-term immersion, and XPS study of 2-mercaptobenzothiazole as a copper corrosion inhibitor in chloride solution. INIS-IAEA.
- Wincom Inc. (n.d.). MBT (Mercaptobenzothiazole).
- Fouda, A. S. (2015). Study on Corrosion Inhibition from Aspect of Quantum Chemistry.
- ResearchGate. (2019).
- Abd El-Lateef, H. M., et al. (2021). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Scientific Reports.
- ResearchGate. (2023). Inhibition of the initial stages of corrosion by 2-mercaptobenzothiazole adsorption and the effects of interfacial oxides on copper in neutral chloride conditions.
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Application Notes & Protocols: Leveraging 7-Chloro-2-mercaptobenzothiazole in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Benzothiazole Scaffold
In the landscape of medicinal chemistry, the benzothiazole heterocycle stands out as a "privileged scaffold." Its rigid, bicyclic structure, rich in electron-donating nitrogen and sulfur atoms, provides an ideal framework for interacting with a diverse array of biological targets.[1] The inherent aromaticity and planarity allow for effective π-π stacking and hydrophobic interactions within protein binding pockets, while the heteroatoms serve as crucial hydrogen bond acceptors. Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties.[1][2][3][4]
The subject of this guide, 7-Chloro-2-mercaptobenzothiazole (MW: 201.7 g/mol , CAS: 1849-73-6), is a particularly strategic starting point for drug discovery campaigns.[5] The introduction of a chlorine atom at the 7-position significantly alters the electronic landscape of the benzene ring, enhancing lipophilicity and potentially improving metabolic stability or modulating binding affinity. More importantly, the 2-mercapto group (-SH) is a versatile chemical handle. It exists predominantly in its thione tautomeric form, providing a nucleophilic sulfur atom that is ripe for functionalization, allowing chemists to readily explore chemical space and build libraries of novel compounds.[6] This guide provides a detailed exploration of its applications, mechanisms, and the key experimental protocols required to unlock its potential.
Part 1: Key Therapeutic Applications & Mechanisms of Action
The derivatization of the this compound core has led to the discovery of potent agents across multiple therapeutic areas. The functionalization almost invariably occurs at the exocyclic sulfur atom, creating a thioether linkage that serves as a gateway to diverse pharmacophores.
Antimicrobial & Antifungal Agents
The benzothiazole scaffold is a well-established pharmacophore for antimicrobial agents. The 2-mercapto derivatives, in particular, show pronounced activity. Studies have demonstrated that chloro-substituted analogues exhibit potent inhibitory activity against fungi like Aspergillus niger and Chaetomium globosum.[2][3] The mechanism is believed to involve the benzothiazole moiety acting as a "binding element" for essential microbial enzymes or proteins.[3] For instance, linking the 2-mercaptobenzothiazole moiety to carbapenems has generated compounds with significant potency against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its utility in overcoming antibiotic resistance.[3]
Anti-ulcer & Gastroprotective Agents
A compelling application lies in the development of anti-ulcer agents. Research has described the synthesis and activity of 5-chloro-2-[(2-alkoxy-ethyl)thio]benzothiazoles.[2][3] One specific derivative, 5-chloro-2-[(2-ethoxyethyl) sulfanyl]benzothiazole, demonstrated a remarkable ulceration inhibitory ratio of 93.0% in submerged restraint stress models and 85.0% in aspirin-induced ulcer tests, results that are highly competitive with the standard drug omeprazole.[2][3] This suggests a mechanism related to cytoprotection or modulation of gastric acid secretion.
Enzyme Inhibition for Metabolic Diseases
The scaffold serves as an excellent foundation for designing potent and specific enzyme inhibitors.
-
α-Glucosidase Inhibition (Anti-diabetic): Derivatives of 2-mercaptobenzothiazole have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[7] Several compounds in one study showed inhibitory activity many folds more potent than the standard drug acarbose, with IC50 values as low as 31.21 µM.[7] This positions the scaffold as a promising lead for developing new therapies for Type II diabetes.
-
Microsomal Triglyceride Transfer Protein (MTP) Inhibition: A series of benzothiazole derivatives were discovered to be potent inhibitors of MTP, a key protein in the assembly and secretion of triglyceride-rich lipoproteins.[8] By optimizing these compounds to be enterocyte-specific with limited systemic bioavailability, researchers successfully developed agents that reduce food intake and body weight, and improve glucose homeostasis in animal models of obesity, thereby minimizing potential liver toxicity.[8]
The following diagram illustrates the logical flow from the core scaffold to its diverse therapeutic outcomes.
Caption: Drug discovery workflow starting from the core scaffold.
Part 2: Experimental Protocols for Synthesis & Derivatization
The true power of this compound in drug discovery lies in its synthetic tractability. The following protocols provide robust, field-proven methods for generating diverse libraries of derivatives.
Protocol 1: General Procedure for S-Alkylation
This is the foundational reaction for most derivatization strategies. The nucleophilic sulfur of the thione tautomer reacts with an alkyl halide (or other electrophile) in the presence of a mild base to form a stable thioether linkage.
Rationale: The base (e.g., NaHCO₃ or K₂CO₃) is essential to deprotonate the thiol/thione, generating the more nucleophilic thiolate anion. The choice of solvent (e.g., DMF or Acetone) depends on the solubility of the reactants and the desired reaction temperature. DMF is a polar aprotic solvent that excels at solvating cations, leaving the thiolate anion highly reactive.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent & Base: Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or acetone (approx. 0.2 M concentration). Add a mild base, such as sodium bicarbonate (NaHCO₃, 1.05 eq) or potassium carbonate (K₂CO₃, 1.5 eq).[9]
-
Stirring: Stir the mixture at room temperature for 15-20 minutes to ensure formation of the thiolate salt.
-
Electrophile Addition: Add the desired alkylating agent (e.g., an alkyl halide like ethyl chloroacetate or a substituted benzyl bromide, 1.0-1.1 eq) dropwise to the stirring mixture.[9][10]
-
Reaction: Heat the reaction mixture to a temperature between 60°C and reflux, and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-16 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. If a precipitate forms, it can be collected by vacuum filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).[9]
-
Purification: Wash the collected organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure S-alkylated derivative.[9]
Protocol 2: Synthesis of 2-(Benzothiazolylthio)acetohydrazide Derivatives
This two-step protocol transforms the initial S-alkylated product into a hydrazide, a key intermediate for building more complex heterocyclic systems like Schiff bases, oxadiazoles, or pyrazoles.
Rationale: This protocol first creates an ethyl ester via S-alkylation (Protocol 1). The subsequent hydrazinolysis involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the thermodynamically stable hydrazide.
Step-by-Step Methodology:
-
Ester Synthesis: Synthesize ethyl 2-((7-chlorobenzo[d]thiazol-2-yl)thio)acetate using Protocol 1 with ethyl chloroacetate as the alkylating agent.[10]
-
Hydrazinolysis Setup: Dissolve the purified ester (1.0 eq) in a minimal amount of an alcohol solvent, such as methanol or ethanol, in a round-bottom flask.[10]
-
Hydrazine Addition: Add hydrazine hydrate (99%, approx. 10 eq) to the solution. The large excess of hydrazine drives the reaction to completion.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 24 hours and can be monitored by TLC for the disappearance of the starting ester.[10]
-
Workup & Isolation: Upon completion, reduce the solvent volume under reduced pressure. The resulting precipitate is the desired hydrazide. It can be collected by vacuum filtration, washed with cold ethanol or diethyl ether, and dried to yield the product, which is often pure enough for the next step.
The following diagram visualizes this multi-step synthetic workflow.
Caption: A typical synthetic pathway for library development.
Part 3: Data Summary & Characterization
Systematic evaluation of newly synthesized compounds is critical. Below is a summary of reported biological activities for derivatives based on the chloro-mercaptobenzothiazole scaffold, providing a benchmark for screening campaigns.
| Derivative Class | Target/Assay | Model System | Reported Activity/Potency | Reference |
| 5-Chloro-2-thioethers | Anti-ulcer (Aspirin-induced) | In vivo (animal model) | 85.0% ulceration inhibition | [2][3] |
| 5-Chloro-2-thioethers | Anti-ulcer (Histamine-induced) | In vivo (animal model) | 50.0% ulceration inhibition | [2][3] |
| Substituted 2-thioethers | α-Glucosidase Inhibition | In vitro enzyme assay | IC₅₀ = 31.21 - 208.63 µM | [7] |
| 5-Chloro/6-Nitro Analogues | Antifungal | Aspergillus niger | MIC = 5 ppm | [2][3] |
| 5-Chloro/6-Nitro Analogues | Antifungal | Chaetomium globosum | MIC = 7 ppm | [2][3] |
Characterization Notes: Newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard methods include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure, paying close attention to the chemical shifts of the methylene protons adjacent to the sulfur (~3.6 ppm) and the ester/amide carbonyls (~165-170 ppm).[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch in esters or amides (~1720 cm⁻¹).[11]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound before biological testing.
Conclusion
This compound is more than just a chemical reagent; it is a validated strategic platform for the discovery of novel therapeutics. Its synthetic accessibility, combined with the proven biological relevance of its derivatives, makes it an invaluable tool for medicinal chemists. By employing the protocols and understanding the applications outlined in this guide, researchers can efficiently generate and evaluate novel chemical entities, accelerating the journey from hit identification to lead optimization.
References
- Kurochkina, M. et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI.
- Wikipedia. (n.d.). Mercaptobenzothiazole.
- Azam, M. A. & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH.
- Wnuczek, A. et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI.
- Azam, M. A. & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar.
- Al-Amiery, A. A. et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
- Choy, A. L. et al. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. PubMed.
- Wnuczek, A. et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI.
- Azam, M. A. & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate.
- ResearchGate. (2022). Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities.
- Ullah, H. et al. (2020). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. ResearchGate.
- Wnuczek, A. et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI.
- Patel, N. (2015). Synthesis and Biologically Important of 2-Mercaptobenthiazole (MBT)-Clubbed Chalcone Derivatives. ResearchGate.
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Application Note: 7-Chloro-2-mercaptobenzothiazole as a Versatile Precursor for High-Value Heterocyclic Scaffolds
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-2-mercaptobenzothiazole (Cl-MBT) as a pivotal building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. We present detailed, field-proven protocols for the strategic elaboration of the Cl-MBT core into key intermediates and their subsequent transformation into sought-after scaffolds such as 4-thiazolidinones and 1,2,4-triazoles. The causality behind experimental design, including reagent selection and reaction conditions, is thoroughly discussed to provide researchers with a robust framework for practical application and further discovery.
Introduction: The Strategic Value of this compound
The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound (Cl-MBT) emerges as a particularly valuable starting material due to its distinct points of reactivity. The nucleophilic thiol group at the 2-position serves as a versatile handle for introducing a variety of side chains and for initiating cyclization cascades. The chloro-substituent at the 7-position modulates the electronic properties of the aromatic system, potentially enhancing biological activity or providing a site for further functionalization.
This guide focuses on a foundational synthetic pathway that leverages the thiol reactivity to construct a key acetohydrazide intermediate, which serves as a divergent precursor for a range of heterocyclic systems.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of Cl-MBT is essential for its effective use in synthesis. The molecule exists predominantly in its thione tautomeric form, which governs its reactivity.[2] The thiol proton is acidic and readily deprotonated by mild bases, generating a potent thiolate nucleophile.
| Property | Value | Reference(s) |
| IUPAC Name | 7-chloro-1,3-benzothiazole-2(3H)-thione | [3] |
| CAS Number | 1849-73-6 | [3] |
| Molecular Formula | C₇H₄ClNS₂ | [3] |
| Molecular Weight | 201.7 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 245-247 °C | [3] |
| Solubility | Soluble in DMF, DMSO, acetone, and dilute aqueous bases. Poorly soluble in water. | [4][5] |
The primary reaction pathway exploited in this guide is the S-alkylation of the thiolate, which is a robust and high-yielding transformation. This initial step appends a flexible linker that contains further reactive functionality, paving the way for subsequent intramolecular or intermolecular cyclizations.
Synthetic Workflow: From Cl-MBT to Key Heterocyclic Systems
The overall synthetic strategy is a modular, multi-step process designed for efficiency and versatility. It begins with the synthesis of a common intermediate, which is then divergently converted into different heterocyclic targets.
Protocol 1: Synthesis of Ethyl 2-((7-chlorobenzo[d]thiazol-2-yl)thio)acetate (S-Alkylation)
This initial step involves the nucleophilic substitution of the halide on ethyl chloroacetate by the thiolate of Cl-MBT.
Rationale:
-
Base: A base such as potassium carbonate or triethylamine is required to deprotonate the acidic thiol, generating the thiolate anion which is a much stronger nucleophile.[5] Anhydrous conditions are preferred to prevent hydrolysis of the ester.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without solvating the anionic nucleophile excessively.[5][6]
-
Temperature: Gentle heating (e.g., 60-65 °C) increases the reaction rate to ensure completion within a reasonable timeframe without promoting side reactions.[7]
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.02 g).
-
Add anhydrous DMF (20 mL) and stir to dissolve.
-
Add triethylamine (1.5 eq, e.g., 2.1 mL) to the solution and stir for 20 minutes at room temperature. This period allows for the complete formation of the thiolate salt.[5]
-
Slowly add ethyl chloroacetate (1.2 eq, e.g., 1.3 mL) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Heat the mixture to 60-65 °C and maintain for 12-16 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7). The disappearance of the starting material spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A precipitate or oil will form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-((7-chlorobenzo[d]thiazol-2-yl)thio)acetohydrazide (Hydrazinolysis)
The ester intermediate is converted to a more versatile hydrazide, which is a key precursor for many nitrogen-containing heterocycles.
Rationale:
-
Reagent: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable hydrazide.[7][8]
-
Solvent: Ethanol or methanol is an excellent solvent for this transformation, as it dissolves both the ester and hydrazine hydrate and its protic nature facilitates the reaction mechanism.
-
Conditions: The reaction is typically performed at room temperature with stirring for an extended period (24 hours) to ensure complete conversion.[7]
Step-by-Step Protocol:
-
Dissolve the ethyl 2-((7-chlorobenzo[d]thiazol-2-yl)thio)acetate (1.0 eq) from Protocol 1 in absolute ethanol (25 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (99%, 5.0 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours. A precipitate may form as the reaction progresses.[7]
-
Upon completion, filter the solid precipitate and wash it with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under vacuum and pour the concentrated mixture into ice-cold water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry in a desiccator to yield the pure acetohydrazide intermediate. This product is often pure enough for the next step without further purification.
Application: Synthesis of 4-Thiazolidinone Derivatives
4-Thiazolidinones are a class of heterocyclic compounds with a wide array of pharmacological activities.[9][10] They are readily synthesized from the acetohydrazide intermediate in a two-step sequence.
Protocol 3A: Formation of Schiff Base (Hydrazone)
Rationale:
-
Catalyst: A few drops of glacial acetic acid catalyze the condensation reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide.[8]
Step-by-Step Protocol:
-
In a 50 mL round-bottom flask, dissolve the acetohydrazide intermediate (1.0 eq) from Protocol 2 in absolute ethanol (20 mL).
-
Add a substituted aromatic aldehyde (e.g., benzaldehyde, 1.0 eq).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature. The Schiff base product will typically precipitate.
-
Filter the solid, wash with a small amount of cold ethanol, and dry.
Protocol 3B: Cyclocondensation to form 4-Thiazolidinone
Rationale:
-
Reagent: Mercaptoacetic acid (thioglycolic acid) provides the sulfur atom and the C-S-CH₂-C=O backbone required to form the five-membered thiazolidinone ring.
-
Mechanism: The thiol group of mercaptoacetic acid adds across the C=N double bond of the Schiff base. Subsequent intramolecular cyclization via nucleophilic attack of the secondary amine nitrogen onto the carboxylic acid's carbonyl carbon, with loss of a water molecule, yields the 4-thiazolidinone ring.[11]
-
Catalyst: A Lewis acid like anhydrous zinc chloride (ZnCl₂) can be used to activate the carboxylic acid group, facilitating the final cyclization step.[11]
Step-by-Step Protocol:
-
In a 50 mL round-bottom flask, dissolve the Schiff base (1.0 eq) from Protocol 3A in DMF (20 mL).
-
Add mercaptoacetic acid (1.2 eq).
-
Add a catalytic amount (a pinch) of anhydrous ZnCl₂.[11]
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into crushed ice.
-
Collect the resulting solid precipitate by filtration, wash thoroughly with water to remove DMF and any unreacted reagents, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified 4-thiazolidinone derivative.
Application: Synthesis of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is another critical pharmacophore.[12][13] The acetohydrazide intermediate can be readily converted into this scaffold through a thiosemicarbazide intermediate followed by base-catalyzed cyclization.
Protocol 4 (Conceptual): Synthesis of 1,2,4-Triazoles
-
Thiosemicarbazide Formation: React the acetohydrazide intermediate (from Protocol 2) with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) in refluxing ethanol. This reaction forms an N,N'-disubstituted thiosemicarbazide.[12]
-
Cyclization: The resulting thiosemicarbazide is then cyclized by heating in an aqueous basic solution (e.g., 2N NaOH).[12] The base promotes an intramolecular nucleophilic attack of one of the nitrogen atoms on the thioamide carbon, followed by dehydration to form the aromatic 1,2,4-triazole-3-thiol ring system. Acidification of the reaction mixture precipitates the final product.
Characterization and Safety
Characterization: All synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O stretch in esters, amides, and thiazolidinones; N-H stretches in hydrazides).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful formation of the heterocyclic rings.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the solid products.
Safety Considerations:
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]
-
Reactions should be performed in a well-ventilated fume hood.
-
Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.
-
Refer to the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly effective and versatile starting material for constructing complex heterocyclic molecules of significant interest to the pharmaceutical and agrochemical industries. The sequential S-alkylation and hydrazinolysis reactions produce a key acetohydrazide intermediate, which serves as a divergent point for the synthesis of 4-thiazolidinones, 1,2,4-triazoles, and other related scaffolds. The protocols outlined in this guide are robust and based on established chemical principles, providing a solid foundation for researchers to explore the rich chemistry of this valuable building block.
References
- Kauthale, C. J., et al. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1163.
- Gaikwad, S. V., et al. (2013). 4-THIAZOLIDINONE DERIVATIVES : SYNTHESIS AND BIOLOGICAL STUDY. International Journal of Pharmaceutical Sciences and Research, 4(4), 1393-1398.
- Cîrîc, A., et al. (2009). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 14(7), 2737-2749.
- ChemBK. (n.d.). Benzothiazole-2-thiol.
- Yadav, P., et al. (2022). synthesis of 1,2,4 triazole compounds. International Journal of Scientific Research in Engineering and Science, 1(4), 1-18.
- Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
- Kumar, A., et al. (2013). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Arabian Journal of Chemistry, 10(S2), S1633-S1638.
- Patel, N. B., & Shaikh, F. M. (2010). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. Journal of Sciences, Islamic Republic of Iran, 21(3), 245-252.
- Kumar, D., & Kumar, N. M. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 5(4), 1179-1193.
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2015). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Pharmainfo.net.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Krawczyk, P., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 229.
- Vasile, C., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6296.
- Al-Masoudi, W. A., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 168-178.
- Kamal, A., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(1), 47-67.
- Kumar, D., et al. (2010). Synthesis, characterization, antiamoebic activity and cytotoxicity of novel 2-(quinolin-8-yloxy) acetohydrazones and their cyclized products (1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives). European Journal of Medicinal Chemistry, 45(9), 4148-4154.
- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 65-75.
- Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.
- Bepary, S., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Journal of Advanced Veterinary and Animal Research, 10(3), 294-302.
- Mathapati, S. R., et al. (2018). green synthesis and charactrisation of novel triazoles derivatives of 2-mercaptobenzothiazole. World Journal of Pharmaceutical Research, 7(14), 835-842.
- Bhoi, M. N., et al. (2022). Synthesis and Characterization of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing Quinoline linkage as potent antibacterial agents. Journal of Chemical and Pharmaceutical Research, 14(8), 1-8.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2017). 2-MERCAPTOBENZOTHIAZOLE. In Some Chemicals Used as Solvents and in Polymer Manufacture. International Agency for Research on Cancer.
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Experimental Guide to the Synthesis and Derivatization of 7-Chloro-2-mercaptobenzothiazole
An Application Note for Researchers
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for the chemical manipulation of 7-Chloro-2-mercaptobenzothiazole. Designed for researchers in medicinal chemistry, materials science, and drug development, this document outlines key reaction pathways including S-alkylation, oxidation, and N-acylation. The protocols are presented with a focus on explaining the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction mechanisms. This guide serves as a practical resource for synthesizing novel derivatives from this versatile heterocyclic scaffold.
Introduction to this compound
This compound (7-Cl-MBT) is a substituted heterocyclic organosulfur compound belonging to the benzothiazole family. Its structure consists of a benzene ring fused to a thiazole ring, with a chloro group at position 7 and a mercapto group at position 2. The molecular formula is C₇H₄ClNS₂ and it has a molecular weight of 201.7 g/mol [1][2].
A critical feature of 2-mercaptobenzothiazoles is the existence of thione-thiol tautomerism. Spectroscopic and theoretical data confirm that the molecule exists predominantly in the thione form, 1,3-benzothiazole-2(3H)-thione, where the proton resides on the nitrogen atom rather than the sulfur atom[3]. This structural nuance is fundamental to understanding its reactivity, as it possesses three primary reactive sites: the exocyclic sulfur atom, the endocyclic nitrogen atom, and the aromatic ring. While substitutions on the benzothiazole ring, such as the 7-chloro group, can influence biological activity, the core reactivity is largely dictated by the mercapto/thione functional group[4].
This guide focuses on leveraging the nucleophilicity of the sulfur and nitrogen atoms to create new derivatives through common synthetic transformations.
Core Reactivity and Mechanistic Pathways
The synthetic utility of 7-Cl-MBT stems from the nucleophilic character of both the sulfur and nitrogen atoms. The choice of reagents and reaction conditions allows for selective functionalization at these sites.
Caption: Key reaction pathways for this compound.
S-Alkylation: Nucleophilic Attack by Sulfur
The exocyclic sulfur atom is highly nucleophilic, especially after deprotonation. In the presence of a base, the thiol tautomer is deprotonated (or the thione is converted to the thiolate anion), forming a potent nucleophile that readily attacks alkyl halides or other electrophiles. This reaction exclusively yields the S-alkylated product[4]. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) can be effective for reactions with more reactive electrophiles[4][5][6].
Oxidation: Formation of Disulfides
The thiol group of 2-mercaptobenzothiazoles can be easily oxidized to form a disulfide-linked dimer, 2,2'-dithiobis(7-chlorobenzothiazole). This reaction is a common transformation for thiols and can be achieved with a variety of oxidizing agents, including hydrogen peroxide, iodine, or even air under catalytic conditions[7][8][9][10]. This dimerization is significant in industrial applications and can also be a key step in certain biological mechanisms, such as haptenation via disulfide exchange with cysteine residues in proteins[7][8].
N-Acylation: Nucleophilic Attack by Nitrogen
Given that the proton preferentially resides on the nitrogen in the dominant thione tautomer, this site can also act as a nucleophile, particularly after deprotonation by a strong base. Reaction with acylating agents, such as acyl chlorides, can lead to the formation of N-acyl derivatives[11]. This pathway allows for the introduction of amide functionalities, which are prevalent in pharmacologically active molecules.
Experimental Protocols
Safety Precaution: this compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The parent compound, 2-mercaptobenzothiazole, is known to cause allergic contact dermatitis[3]. These compounds are incompatible with strong oxidizing agents and acids[12].
Protocol 1: S-Alkylation with an Alkyl Halide
This protocol details the synthesis of S-alkylated 7-Cl-MBT derivatives, a cornerstone reaction for creating thioethers. The causality for this procedure relies on the deprotonation of the thiol/thione group to generate a thiolate anion, which then acts as a potent nucleophile.
Caption: General workflow for S-alkylation of 7-Cl-MBT.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Example Amount |
| This compound | 201.7 | 1.0 | 202 mg (1 mmol) |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.1 | 188 mg (1.1 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.2 | 101 mg (1.2 mmol) |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
| Diethyl Ether | - | - | As needed |
| Saturated aq. NaCl (Brine) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and sodium bicarbonate (1.2 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants. Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SN2 reaction.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL). Rationale: The brine wash helps to remove residual DMF and water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure S-alkylated derivative.
Protocol 2: Oxidative Dimerization to a Disulfide
This protocol describes the formation of the disulfide dimer. The mechanism involves the oxidation of two thiol molecules, which couple to form a disulfide bond. This is a common and often high-yielding reaction for mercaptans.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Example Amount |
| This compound | 201.7 | 1.0 | 202 mg (1 mmol) |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 1.0 | ~0.1 mL (1 mmol) |
| Ethanol | - | - | 10 mL |
| Water | - | - | As needed |
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask with vigorous stirring.
-
Slowly add the 30% hydrogen peroxide solution (1.0 eq) dropwise to the suspension at room temperature. Rationale: Hydrogen peroxide is an inexpensive and effective oxidant for this transformation. The reaction is often exothermic, so slow addition is recommended.[7][9]
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate (the disulfide product) is typically observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, filter the solid precipitate through a Büchner funnel.
-
Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to obtain the pure disulfide dimer. The product is often pure enough for subsequent use without further purification.
Protocol 3: N-Acylation with an Acyl Chloride
This protocol outlines a method for acylating the ring nitrogen. The reaction requires a strong base to deprotonate the N-H of the thione tautomer, creating an amide anion that can then attack the acyl chloride.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Example Amount |
| This compound | 201.7 | 1.0 | 202 mg (1 mmol) |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.1 | 44 mg (1.1 mmol) |
| Acyl Chloride (e.g., Benzoyl Chloride) | 140.57 | 1.1 | 155 mg (1.1 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq). Rationale: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the N-H bond. It is highly reactive with water, necessitating anhydrous conditions.
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a separate flask with a minimum amount of anhydrous THF.
-
Slowly add the solution of 7-Cl-MBT to the stirring NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete deprotonation.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-acyl derivative.
Product Characterization
Confirmation of the desired product structure is essential. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary methods for structural elucidation. For S-alkylation, the appearance of new signals corresponding to the alkyl group and a downfield shift of the adjacent methylene protons are expected. For N-acylation, characteristic shifts in the aromatic region of the benzothiazole ring will be observed.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the desired functional group.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For N-acylation, the appearance of a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹ is a key indicator.
References
- Chipinda, I., et al. (2010). Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. Chemical Research in Toxicology, 23(6), 1034-1042.
- Chipinda, I., et al. (2018). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. CDC Stacks.
- U.S. Centers for Disease Control and Prevention. (2018). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway.
- Khmel'nitskaya, E. S., et al. (1996). Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole. Russian Chemical Bulletin, 45, 2459–2462.
- Abrams, E. (1972). U.S. Patent No. 3,654,297. Washington, DC: U.S. Patent and Trademark Office.
- Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Borneo Journal of Pharmacy, 4(2), 78-86.
- Sadowski, Z., et al. (2022). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 27(21), 7244.
- Borah, P., et al. (2022). Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. The Journal of Organic Chemistry, 87(17), 11439-11451.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823.
- Barrow, D., et al. (2016). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Organic & Biomolecular Chemistry, 14(34), 8036-8051.
- Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205.
- Glushkov, V. A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6436.
- Perin, N., et al. (2007). Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 611-616.
- Glushkov, V. A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.
- Wikipedia. (n.d.). Mercaptobenzothiazole.
- Ahmed, S. J., & Ahmed, A. J. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.
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Application Note & Protocols: Strategic Functionalization of 7-Chloro-2-mercaptobenzothiazole at the Thiol Group
Abstract
7-Chloro-2-mercaptobenzothiazole (7-Cl-MBT) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzothiazole core is a recognized pharmacophore, and the chlorine substituent can modulate physicochemical properties. The true synthetic versatility of this scaffold, however, lies in the reactivity of its 2-mercapto group. This guide provides a detailed exploration of the chemical principles and step-by-step protocols for the functionalization of 7-Cl-MBT at the thiol position. We will cover key reactions including S-alkylation, S-acylation, and oxidative disulfide bond formation, offering researchers, scientists, and drug development professionals a robust framework for creating diverse molecular libraries based on this privileged scaffold.
Introduction: The this compound Scaffold
The 2-mercaptobenzothiazole (MBT) framework is associated with a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The introduction of a chlorine atom at the 7-position (7-Cl-MBT) offers a strategic modification to influence factors such as lipophilicity, metabolic stability, and binding interactions.
The key to unlocking the synthetic potential of 7-Cl-MBT lies in the nucleophilic character of the exocyclic sulfur atom. While often named as a "mercaptan" or "thiol," it exists in a tautomeric equilibrium with its thione form, 7-chlorobenzothiazole-2(3H)-thione. In solution and the solid state, the thione tautomer is generally more stable.[3] However, upon deprotonation with a base, a potent thiolate nucleophile is generated, which is the reactive species in the functionalization reactions discussed herein.[3] This guide focuses on harnessing this reactivity to forge new carbon-sulfur and sulfur-sulfur bonds.
Physicochemical & Safety Data
Prior to any experimental work, it is imperative to be familiar with the properties and safety requirements of the starting material.
| Property | Value | Reference |
| CAS Number | 1849-73-6 | [4] |
| Molecular Formula | C₇H₄ClNS₂ | [4] |
| Molecular Weight | 201.7 g/mol | [4] |
| Appearance | Light yellow solid | [5] |
| Melting Point | 198-200 °C | [5] |
| Solubility | Insoluble in water; soluble in basic solutions & some organic solvents | [3][6] |
Safety & Handling Precautions:
-
Hazard Statements: May cause an allergic skin reaction (H317) and is suspected of causing cancer (H351). It is also very toxic to aquatic life with long-lasting effects (H410).[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated fume hood.[5][7]
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][7]
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to reach the sewage system.[8]
Core Functionalization Protocols
The following sections provide detailed, self-validating protocols for the most common and synthetically useful transformations of the 7-Cl-MBT thiol group.
S-Alkylation: Introducing Carbon Scaffolds
Scientific Rationale: S-alkylation is a cornerstone reaction for modifying thiols. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction's success hinges on converting the weakly nucleophilic thiol into a highly reactive thiolate anion through deprotonation with a suitable base. This thiolate then readily attacks an electrophilic carbon center, such as that of an alkyl halide, displacing the leaving group and forming a stable thioether bond.[3][9][10] This strategy is widely used to append alkyl, benzyl, or other carbon-based fragments, thereby modulating the parent molecule's steric and electronic properties.
Caption: Workflow for the S-alkylation of 7-Cl-MBT.
Detailed Protocol: Synthesis of 2-(Benzylthio)-7-chlorobenzothiazole
-
Reagent Preparation:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.96 mmol, 1.0 eq.).
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF) via syringe and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
-
Thiolate Formation:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.22 g, 5.45 mmol, 1.1 eq.) portion-wise to the stirred solution.
-
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, generating the thiolate and hydrogen gas. Performing this step at 0 °C helps to control the initial exothermic reaction and gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes. The cessation of bubbling indicates the complete formation of the thiolate.
-
-
Alkylation Reaction:
-
Add benzyl bromide (0.62 mL, 5.20 mmol, 1.05 eq.) dropwise to the reaction mixture via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Self-Validation: Monitor the reaction's progress using thin-layer chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Causality Note: The water washes remove the DMF solvent and inorganic salts, while the brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid via flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes to yield the pure product.
-
| Parameter | Recommended Reagents & Conditions | Rationale |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents that solvate the cation, enhancing the nucleophilicity of the thiolate. |
| Base | NaH, K₂CO₃, Cs₂CO₃, Et₃N | Choice depends on required strength and substrate tolerance. NaH is strong and irreversible. Carbonates are milder and often sufficient. |
| Electrophile | Alkyl/Benzyl Halides (I > Br > Cl) | Used to introduce the desired carbon fragment. Iodides are most reactive. |
| Temperature | 0 °C to 60 °C | Initial deprotonation is often cooled. The alkylation step may require gentle heating for less reactive halides. |
S-Acylation: Formation of Thioesters
Scientific Rationale: S-acylation involves the reaction of the thiol group with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. Thioesters are valuable synthetic intermediates and are present in various biologically active molecules.[11] The reaction typically requires a non-nucleophilic base, like triethylamine or pyridine, to act as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction.
Caption: General reaction scheme for S-acylation.
Detailed Protocol: Synthesis of S-(7-chlorobenzothiazol-2-yl) benzothioate
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, dissolve this compound (0.5 g, 2.48 mmol, 1.0 eq.) in 15 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N, 0.41 mL, 2.97 mmol, 1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation Reaction:
-
Slowly add benzoyl chloride (0.32 mL, 2.73 mmol, 1.1 eq.) dropwise to the stirred solution.
-
Causality Note: The reaction is exothermic; slow addition at 0 °C prevents potential side reactions. Triethylamine neutralizes the HCl formed, driving the reaction to completion.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Self-Validation: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The formation of a new, higher Rf spot corresponding to the thioester product should be observed.
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with 20 mL of DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (1 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).
-
Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted benzoyl chloride and benzoic acid.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.
-
Oxidative Coupling: Disulfide Bond Formation
Scientific Rationale: Thiols are susceptible to oxidation, and a common outcome is the formation of a symmetrical disulfide. This reaction involves the coupling of two thiol molecules with the loss of two protons and two electrons. Various oxidizing agents can facilitate this transformation. The resulting disulfide bond is a key structural motif in many proteins and can be a stable, yet cleavable, linker in drug delivery systems. The formation of the disulfide of 2-mercaptobenzothiazole is a known pathway and is relevant to its biological mechanism of action in some contexts.[3][12][13][14]
Caption: Oxidation of 7-Cl-MBT to its corresponding disulfide.
Detailed Protocol: Synthesis of Bis(7-chlorobenzothiazol-2-yl) disulfide
-
Reaction Setup:
-
Dissolve this compound (1.0 g, 4.96 mmol, 2.0 eq.) in 25 mL of ethanol in a 100 mL flask. Gentle heating may be required to achieve full dissolution.
-
In a separate beaker, prepare a solution of iodine (I₂, 0.63 g, 2.48 mmol, 1.0 eq.) in 15 mL of ethanol.
-
-
Oxidation:
-
Add the iodine solution dropwise to the stirred 7-Cl-MBT solution at room temperature.
-
Causality Note: As the iodine is added, the dark brown color will dissipate, and a yellow precipitate of the disulfide product will begin to form. Iodine acts as a mild oxidizing agent in this context.
-
Continue stirring for 1 hour at room temperature after the addition is complete.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold ethanol (3 x 10 mL) to remove any unreacted starting material and residual iodine.
-
Wash the solid with deionized water (2 x 10 mL).
-
Dry the product in a vacuum oven at 50 °C overnight. The product is typically of high purity and often does not require further purification.
-
Self-Validation: The identity and purity of the disulfide can be confirmed by melting point analysis and spectroscopic methods (NMR, MS).
-
Conclusion
The 2-mercapto group of this compound is a highly versatile functional handle that provides a gateway to a vast chemical space. The protocols detailed in this guide for S-alkylation, S-acylation, and disulfide formation represent fundamental, reliable, and scalable methods for generating novel derivatives. By providing a clear rationale for each experimental step and incorporating self-validating checkpoints, these protocols empower researchers to confidently synthesize and explore new chemical entities for applications in drug discovery, agrochemicals, and materials science.
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Application Notes and Protocols for Antimicrobial and Antifungal Assays of 7-Chloro-2-mercaptobenzothiazole Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel chemical entities with potent and broad-spectrum antimicrobial and antifungal activities. Among the myriad of heterocyclic compounds, benzothiazoles, and specifically 2-mercaptobenzothiazole derivatives, have emerged as a promising class of bioactive molecules.[1][2] Their diverse pharmacological profiles, including significant antimicrobial and antifungal properties, make them compelling candidates for further investigation.[1][2][3] This guide provides a comprehensive set of application notes and detailed protocols for the rigorous evaluation of 7-Chloro-2-mercaptobenzothiazole derivatives as potential antimicrobial and antifungal agents. The methodologies outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5]
Part 1: Foundational Screening - Gauging the Potential
The initial phase of evaluation focuses on determining the fundamental antimicrobial and antifungal activity of the synthesized this compound derivatives. This is achieved through two primary, complementary assays: the Disk Diffusion Assay for a qualitative assessment of inhibitory activity and the Broth Microdilution Assay to quantify the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Assay: Visualizing Inhibition
The disk diffusion method, also known as the Kirby-Bauer test, provides a rapid and straightforward qualitative assessment of a compound's ability to inhibit microbial growth.[6][7][8] An antimicrobial-impregnated disk placed on an agar surface creates a concentration gradient as the compound diffuses into the medium.[8] If the microorganism is susceptible, a clear zone of no growth, termed the zone of inhibition, will form around the disk.[6][7]
-
Media Selection: Mueller-Hinton Agar (MHA) is the recommended medium for non-fastidious bacteria due to its batch-to-batch reproducibility and its minimal inhibition of most common antimicrobial agents.[6] For fungi, Sabouraud Dextrose Agar is a standard choice.
-
Inoculum Standardization: The turbidity of the microbial suspension is standardized to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial or fungal lawn.[9][10] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Disk Concentration: The concentration of the this compound derivative impregnated into the sterile paper disks should be carefully chosen. A starting concentration in the range of 10-30 µg per disk is often a good starting point for novel compounds.
-
Inoculum Preparation: Aseptically pick 4-5 well-isolated colonies of the test microorganism from an overnight culture plate and suspend them in sterile saline.[10]
-
Turbidity Adjustment: Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[6] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[6]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Aseptically apply the prepared disks impregnated with the this compound derivatives onto the agar surface. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria.[9] Fungal plates are typically incubated at 28-30°C for 24-48 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Standardized Inoculum] --> B[Inoculate Agar Plate]; B --> C[Apply Impregnated Disks]; C --> D[Incubate Plates]; D --> E[Measure Zones of Inhibition]; }
Caption: Workflow for the Disk Diffusion Assay.
Broth Microdilution Assay: Quantifying Potency (MIC Determination)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in a liquid medium.[12] This quantitative data is crucial for understanding the potency of the this compound derivatives.
-
Two-fold Serial Dilutions: This method allows for the precise determination of the MIC value across a range of concentrations.
-
Growth and Sterility Controls: Including positive (microorganism only) and negative (broth only) controls is essential for validating the assay. The positive control ensures the viability of the microorganism, while the negative control confirms the sterility of the medium.
-
Standardized Inoculum: As with the disk diffusion assay, a standardized inoculum is critical for obtaining accurate and reproducible MIC values.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation and Addition: Prepare a standardized microbial suspension as described for the disk diffusion assay. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well containing the compound, resulting in a final volume of 200 µL.
-
Controls: Include wells with broth and inoculum (positive control) and wells with broth only (negative control).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Serial Dilutions of Compound] --> B[Add Standardized Inoculum]; B --> C[Incubate Microtiter Plate]; C --> D[Determine MIC]; }
Caption: Workflow for the Broth Microdilution Assay.
Part 2: Advanced Characterization - Delving Deeper
Once promising candidates are identified through initial screening, further characterization is necessary to understand their spectrum of activity and safety profile.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration that kills the microorganism.
-
Subculturing from MIC Assay: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates under suitable conditions.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Cytotoxicity Assay: Assessing the Safety Profile
It is imperative that a potential antimicrobial agent exhibits low toxicity to mammalian cells. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[13][14][15]
-
Cell Line Selection: The choice of cell line depends on the intended application of the antimicrobial agent. Common choices include human cell lines such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer).[16]
-
Dose-Response Curve: Testing a range of concentrations of the this compound derivative is essential to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Cell Seeding: Seed the chosen mammalian cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Seed Mammalian Cells] --> B[Treat with Compound]; B --> C[Add MTT Reagent]; C --> D[Solubilize Formazan]; D --> E[Measure Absorbance & Calculate IC50]; }
Caption: Workflow for the MTT Cytotoxicity Assay.
Data Presentation
For clear and concise presentation of results, the following tables are recommended:
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| CMBT-1 | Staphylococcus aureus | 22 | 8 | 16 |
| CMBT-1 | Escherichia coli | 18 | 16 | 32 |
| CMBT-2 | Staphylococcus aureus | 25 | 4 | 8 |
| CMBT-2 | Escherichia coli | 20 | 8 | 16 |
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID | Test Fungus | Zone of Inhibition (mm) | MIC (µg/mL) | MFC (µg/mL) |
| CMBT-1 | Candida albicans | 19 | 16 | 32 |
| CMBT-1 | Aspergillus niger | 15 | 32 | 64 |
| CMBT-2 | Candida albicans | 21 | 8 | 16 |
| CMBT-2 | Aspergillus niger | 17 | 16 | 32 |
Table 3: Cytotoxicity of this compound Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) |
| CMBT-1 | HEK293 | >100 |
| CMBT-2 | HEK293 | >100 |
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the comprehensive evaluation of this compound derivatives as potential antimicrobial and antifungal agents. By adhering to standardized methodologies and understanding the rationale behind each experimental step, researchers can generate reliable and reproducible data, paving the way for the development of new and effective treatments to combat the growing threat of antimicrobial resistance.
References
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Application Notes and Protocols for Screening the Anti-Inflammatory Activity of 2-Mercaptobenzothiazole Compounds
Introduction: The Therapeutic Potential of 2-Mercaptobenzothiazole Scaffolds in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of a wide array of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] The 2-mercaptobenzothiazole (2-MBT) scaffold has emerged as a molecule of significant interest in medicinal chemistry due to its diverse biological activities.[3][4][5] Derivatives of 2-MBT have demonstrated a range of pharmacological effects, including anti-inflammatory properties, making them promising candidates for the development of novel therapeutics.[6][7][8]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to screen and characterize the anti-inflammatory activity of 2-mercaptobenzothiazole compounds. The protocols outlined herein are designed to provide a robust, multi-tiered approach, from initial in vitro enzymatic and cell-based assays to in vivo validation in established animal models of inflammation. The causality behind each experimental choice is explained to ensure a thorough understanding of the screening cascade.
A Hierarchical Screening Strategy for Identifying Novel Anti-Inflammatory 2-MBT Compounds
A logical and efficient screening process is paramount in drug discovery. The following workflow illustrates a hierarchical approach, starting with broad, high-throughput in vitro assays and progressing to more complex and physiologically relevant in vivo models for the most promising candidates. This strategy allows for early identification of potent compounds and provides insights into their potential mechanisms of action.
Caption: A hierarchical workflow for screening 2-MBT compounds.
PART 1: In Vitro Screening Protocols
In vitro assays offer a rapid and cost-effective means to identify compounds that interact with specific molecular targets in the inflammatory cascade.
Enzyme Inhibition Assays: Targeting the Arachidonic Acid Pathway
The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are critical in the metabolism of arachidonic acid to pro-inflammatory prostaglandins and leukotrienes, respectively.[9] Inhibition of these enzymes is a well-established strategy for anti-inflammatory drug action.
Principle: This assay measures the ability of a 2-MBT compound to inhibit the peroxidase activity of purified human recombinant COX-1 and COX-2. The activity is determined by monitoring the oxidation of a chromogenic substrate, which results in a colorimetric or fluorometric signal.[10][11][12] Screening against both isoforms is crucial to determine the selectivity of the compound, as selective COX-2 inhibition is often desired to minimize gastrointestinal side effects associated with COX-1 inhibition.[13]
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and a stock solution of the 2-MBT test compound in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation: Reconstitute purified human recombinant COX-1 or COX-2 enzyme in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Include wells for a vehicle control (solvent only) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) and the chromogenic/fluorogenic probe to all wells.
-
Measurement: Immediately measure the absorbance or fluorescence kinetically over 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (V) and determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Principle: This assay quantifies the hydroperoxides produced from the 5-LOX-catalyzed oxygenation of arachidonic acid.[14][15] A common method involves a colorimetric or fluorometric detection of the hydroperoxide products.[16]
Protocol:
-
Reagent Preparation: Prepare assay buffer and stock solutions of the 2-MBT test compound and a positive control inhibitor (e.g., Zileuton) in a suitable solvent.
-
Enzyme and Substrate Preparation: Use a commercially available kit containing purified 5-LOX enzyme and its substrate (arachidonic acid).
-
Assay Setup: In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound at various concentrations. Include vehicle and positive controls.
-
Pre-incubation: Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add the arachidonic acid substrate to initiate the reaction.
-
Detection: After a set incubation period (e.g., 10-20 minutes), add the detection reagent (chromogenic or fluorogenic probe) that reacts with the hydroperoxide products.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays provide a more physiologically relevant system to evaluate the anti-inflammatory potential of compounds, accounting for cell permeability and effects on intracellular signaling pathways.[17][18]
Principle: Macrophages are key immune cells that, when activated by stimuli like lipopolysaccharide (LPS) (a component of Gram-negative bacteria), produce large amounts of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[19] This model is used to assess the ability of 2-MBT compounds to suppress the production of these mediators.
Protocol:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and seed them into 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 2-MBT test compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours). Include an unstimulated control group and an LPS-only control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Mediator Analysis: Analyze the collected supernatants for NO and cytokine levels as described below.
Principle: The Griess reaction is a colorimetric assay that indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[20][21][22] The assay involves a two-step diazotization reaction that forms a colored azo compound, with the absorbance being proportional to the nitrite concentration.[23][24]
Protocol:
-
Sample Preparation: In a new 96-well plate, add a portion of the collected cell culture supernatant from the LPS-stimulated macrophage assay.
-
Standard Curve: Prepare a sodium nitrite standard curve in the same culture medium.
-
Griess Reagent Addition: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well containing the samples and standards.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production by the test compounds.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants.
Protocol:
-
Assay Performance: Use commercially available ELISA kits for the specific cytokines of interest.
-
Procedure: Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Determine the percentage of inhibition of cytokine production by the test compounds.
Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Many anti-inflammatory agents exert their effects by modulating the NF-κB signaling pathway.[25][26][27] This pathway is a likely target for the anti-inflammatory action of 2-MBT compounds. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
PART 2: In Vivo Validation Protocols
Compounds that demonstrate significant and dose-dependent activity in cell-based assays should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[28][29]
Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used and highly reproducible model of acute inflammation.[30][31][32] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[33][34][35][36] The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins and involves neutrophil infiltration.[33]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% CMC)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Groups (2-MBT compound at various doses)
-
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point (Vt - V0). Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Principle: Intraperitoneal injection of LPS in rodents mimics a systemic bacterial infection, leading to a robust inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream and infiltration of immune cells into various organs.[37][38][39][40][41] This model is useful for evaluating the systemic anti-inflammatory effects of test compounds.
Protocol:
-
Animal Acclimatization and Grouping: As described in the paw edema model.
-
Compound Administration: Administer the test compounds and controls (e.g., dexamethasone) one hour before the LPS challenge.
-
LPS Challenge: Administer LPS via intraperitoneal injection (e.g., 1-5 mg/kg).
-
Sample Collection: At a predetermined time point (e.g., 2, 4, or 6 hours) after LPS injection, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect relevant tissues (e.g., lung, liver) for further analysis.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of systemic pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Histopathology (Optional): Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and tissue damage.
-
Data Analysis: Compare the serum cytokine levels and histopathological scores between the treated groups and the LPS-only control group.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and concise format to facilitate comparison and decision-making.
Table 1: Exemplary In Vitro Anti-Inflammatory Activity of 2-MBT Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) | NO Production IC50 (µM) | TNF-α Release IC50 (µM) |
| 2-MBT-A | >100 | 15.2 | >6.6 | 25.8 | 12.5 | 18.3 |
| 2-MBT-B | 50.1 | 5.3 | 9.5 | 8.1 | 4.7 | 6.2 |
| Indomethacin | 0.1 | 1.2 | 0.08 | >100 | 25.6 | 30.1 |
| Zileuton | >100 | >100 | - | 1.5 | 45.2 | 52.8 |
Table 2: Exemplary In Vivo Anti-Inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours | Paw Edema Inhibition (%) at 5 hours |
| Vehicle | - | 0 | 0 |
| 2-MBT-B | 10 | 25.4 | 30.1 |
| 2-MBT-B | 30 | 48.7 | 55.3 |
| Indomethacin | 10 | 52.1 | 60.8 |
| *p < 0.05, **p < 0.01 compared to vehicle control. |
Conclusion
The systematic screening approach detailed in these application notes provides a robust framework for the identification and characterization of novel 2-mercaptobenzothiazole derivatives with anti-inflammatory properties. By progressing from targeted in vitro enzyme and cell-based assays to comprehensive in vivo models, researchers can efficiently identify lead candidates and gain crucial insights into their mechanisms of action. This multi-faceted evaluation is essential for advancing promising compounds through the drug discovery pipeline towards potential clinical development.
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Application Notes & Protocols: Preparation and Application of 7-Chloro-2-mercaptobenzothiazole Functionalized Nanoadsorbents
Introduction: A New Frontier in Targeted Adsorption
The convergence of nanotechnology and materials science has paved the way for the development of highly efficient and selective adsorbent materials. Among these, functionalized nanoparticles have garnered significant attention due to their high surface-area-to-volume ratio and tunable surface chemistry.[1][2] This document provides a comprehensive guide to the preparation, characterization, and application of a novel class of nanoadsorbents based on the functionalization of nanoparticle cores with 7-Chloro-2-mercaptobenzothiazole (7-Cl-MBT).
While the direct synthesis of 7-Cl-MBT nanoadsorbents is an emerging area, the protocols detailed herein are built upon established methodologies for the functionalization of nanoparticles with the closely related compound, 2-mercaptobenzothiazole (2-MBT). The principles and procedures are anticipated to be directly applicable to the chlorinated derivative, offering enhanced or modified adsorptive properties. The addition of the chloro- group can influence the electronic properties and binding affinity of the molecule, potentially leading to improved selectivity for specific analytes.
These nanoadsorbents hold considerable promise for a range of applications, including environmental remediation for the removal of heavy metals, and as a platform for targeted drug delivery.[3][4][5] The protocols provided are intended for researchers, scientists, and drug development professionals seeking to explore the potential of these advanced materials.
Core Principles: The Rationale Behind the Design
The efficacy of 7-Cl-MBT functionalized nanoadsorbents stems from the synergistic combination of a high-surface-area nanoparticle core and the specific chemical properties of the 7-Cl-MBT ligand.
-
The Nanoparticle Core: Magnetic nanoparticles, such as magnetite (Fe3O4), are often employed as the core material. Their superparamagnetic nature allows for easy and efficient separation of the adsorbent from a solution using an external magnetic field, simplifying the recovery process and enabling reuse.[6] To enhance stability and provide a versatile platform for functionalization, these magnetic cores are often coated with a protective layer, such as silica (SiO2).[7]
-
The this compound Ligand: The 2-mercaptobenzothiazole moiety is a heterocyclic compound containing sulfur and nitrogen atoms, which act as effective binding sites for various metal ions.[8][9][10] The thiol group (-SH) in particular exhibits a strong affinity for heavy metals. The introduction of a chlorine atom at the 7-position can modulate the electron density of the aromatic ring system, potentially enhancing the binding affinity and selectivity for specific target molecules.
The following diagram illustrates the conceptual workflow for the synthesis of these functionalized nanoadsorbents.
Caption: Schematic of the surface functionalization process of silica-coated magnetic nanoparticles with 7-Cl-MBT.
Characterization of the Nanoadsorbents
A thorough characterization of the synthesized nanoadsorbents is crucial to confirm their structure, morphology, and functional properties.
| Technique | Purpose | Expected Outcome |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To analyze the morphology, size, and dispersion of the nanoparticles. | Observation of spherical nanoparticles with a core-shell structure. Uniform size distribution. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the successful functionalization of the nanoparticles with 7-Cl-MBT. | Appearance of characteristic peaks corresponding to the vibrational modes of the benzothiazole ring and C-S, C-N, and C-Cl bonds. |
| X-ray Diffraction (XRD) | To determine the crystalline structure of the magnetic core. | Diffraction peaks corresponding to the spinel structure of Fe3O4. |
| Vibrating Sample Magnetometry (VSM) | To measure the magnetic properties of the nanoparticles. | Superparamagnetic behavior with high saturation magnetization, indicating easy magnetic separation. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic ligand (7-Cl-MBT) grafted onto the nanoparticle surface. | Weight loss at temperatures corresponding to the decomposition of the organic moiety. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution of the nanoadsorbents. | High specific surface area, which is desirable for adsorption applications. |
Application Protocol: Heavy Metal Removal
This protocol provides a general procedure for evaluating the performance of the synthesized Fe3O4@SiO2@7-Cl-MBT nanoadsorbents for the removal of heavy metal ions from aqueous solutions. [3][7][11][12] Materials:
-
Fe3O4@SiO2@7-Cl-MBT nanoadsorbents
-
Stock solutions of heavy metal ions (e.g., Pb(II), Cd(II), Hg(II))
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal ion concentration analysis.
Procedure:
-
Batch Adsorption Experiments:
-
Prepare a series of solutions containing a known concentration of the target heavy metal ion.
-
Adjust the pH of the solutions to the desired value. The optimal pH will need to be determined experimentally as it can significantly affect the adsorption capacity.
-
Add a known amount of the Fe3O4@SiO2@7-Cl-MBT nanoadsorbent to each solution.
-
Shake the mixtures at a constant temperature for a specified period to reach equilibrium. The contact time required for equilibrium should also be optimized.
-
After adsorption, separate the nanoadsorbents from the solution using a magnet.
-
Analyze the concentration of the heavy metal ion remaining in the supernatant using ICP-MS or AAS.
-
-
Data Analysis:
-
Calculate the amount of metal ion adsorbed per unit mass of the adsorbent (q_e, mg/g) using the following equation:
-
q_e = (C_0 - C_e) * V / m
-
Where C_0 and C_e are the initial and equilibrium concentrations of the metal ion (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
Investigate the effect of various parameters such as pH, contact time, initial metal ion concentration, and adsorbent dose on the adsorption efficiency.
-
Model the adsorption isotherms (e.g., Langmuir, Freundlich) and kinetics (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.
-
-
Regeneration and Reusability:
-
To assess the reusability of the nanoadsorbents, desorb the adsorbed metal ions using a suitable eluent (e.g., an acidic solution).
-
After desorption, wash the nanoadsorbents with deionized water and reuse them for subsequent adsorption cycles.
-
Evaluate the change in adsorption capacity over several cycles.
-
Potential Applications in Drug Delivery
The developed nanoadsorbents can also be explored as carriers for targeted drug delivery. [4][5][13][14]The 7-Cl-MBT moiety can be further functionalized or can interact with specific drug molecules through various non-covalent interactions. The magnetic core allows for magnetic targeting of the drug-loaded nanoparticles to a specific site in the body. Further research in this area would involve:
-
Loading of therapeutic agents onto the nanoadsorbents.
-
In vitro drug release studies under different physiological conditions.
-
Cellular uptake and cytotoxicity studies.
-
In vivo biodistribution and therapeutic efficacy studies.
Conclusion and Future Outlook
The preparation of this compound functionalized nanoadsorbents represents a promising advancement in the field of advanced functional materials. The protocols detailed in this document provide a solid foundation for the synthesis, characterization, and evaluation of these materials. The unique combination of a magnetic core for easy separation and a specifically designed functional ligand for selective binding opens up a wide range of possibilities in environmental remediation and biomedical applications. Future research should focus on optimizing the synthesis process, exploring the full range of target analytes, and conducting in-depth studies to validate their performance in real-world applications.
References
- Nanoparticle Functionalization and Its Potentials for Molecular Imaging. PMC - NIH.
- INVESTIGATING THE FUNCTIONALIZATION OF COLLOIDAL NANOPARTICLES WITH SMALL MOLECULES OF BIOLOGICAL INTEREST. Milano-Bicocca.
- The dominating role of 2-mercaptobenzothiazole in silver nanocluster synthesis.
- A novel poly(2-mercaptobenzothiazole) coated magnetic nanoadsorbent derived from ZIF-8 for preconcentration/determination of palladium and silver. PubMed Central.
- A novel poly(2-mercaptobenzothiazole) coated magnetic nanoadsorbent derived from ZIF-8 for preconcentration/determination of palladium and silver. RSC Publishing.
- Mercaptobenzothiazole-functionalized magnetic carbon nanospheres of type Fe3O4@SiO2@C for the preconcentration of nickel, copper and lead prior to their determination by ICP-MS.
- Nanomaterials for the Removal of Heavy Metals
- Nanoadsorbants for the Removal of Heavy Metals from Contaminated Water: Current Scenario and Future Directions. MDPI.
- Nanosorbents for the removal of heavy metal pollutants. ScienceDirect.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Nanoadsorbants for the Removal of Heavy Metals from Contaminated Water: Current Scenario and Future Directions.
- Nano-revolution in heavy metal removal: engineered nanomaterials for cleaner w
- Novel 2-mercaptobenzothiazole and 2-mercaptobenzimidazole-derived Ag16 and Ag18 nanoclusters: synthesis and optical properties. RSC Publishing.
- Preparation of 2-mercaptobenzothiazole-derivatized mesoporous silica and removal of Hg (II)
- A novel poly(2-mercaptobenzothiazole)
- Applications of Nanotechnology in Drug Delivery Systems. Preprints.org.
- Nano based drug delivery systems: recent developments and future prospects. PMC.
- Characterization of Nanoparticle Batch-To-B
- Nanotechnology-based drug delivery systems. PMC - PubMed Central.
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Application Notes and Protocols for the Synthesis of Bioactive Molecules from 7-Chloro-2-mercaptobenzothiazole
Introduction: The Strategic Importance of the 7-Chloro-2-mercaptobenzothiazole Scaffold
The benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Its derivatives have shown significant promise as antitumor, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] Within this esteemed class of heterocycles, this compound emerges as a particularly valuable starting material for the synthesis of novel bioactive molecules.
The strategic placement of a chlorine atom at the 7-position of the benzothiazole ring can significantly modulate the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. This, in turn, can enhance its interaction with biological targets and improve its pharmacokinetic profile. The presence of the mercapto group at the 2-position provides a versatile handle for synthetic modification, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures. This application note provides detailed protocols and insights into the synthetic utility of this compound in the development of new therapeutic agents.
Chemical Properties and Reactivity
This compound (Molecular Formula: C₇H₄ClNS₂, Molecular Weight: 201.7) exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating.[4] The key to its synthetic versatility lies in the reactivity of the mercapto group, which can be readily functionalized through various reactions, most notably S-alkylation.
The sulfur atom in the mercapto group is a soft nucleophile, readily reacting with a range of electrophiles such as alkyl halides, benzyl halides, and α-halo ketones. This S-alkylation reaction is a robust and high-yielding method for introducing diverse side chains, which is a common strategy in drug discovery to explore structure-activity relationships (SAR).
Core Synthetic Protocols
This section details two key synthetic strategies starting from 7-chloro-benzothiazole derivatives to generate molecules with significant biological activity.
Protocol 1: Synthesis of Bioactive Thioethers via S-Alkylation of this compound
The S-alkylation of this compound is a fundamental transformation for creating a library of derivatives with potential therapeutic applications. The resulting thioethers are prevalent in molecules targeting a range of diseases. This protocol provides a general yet detailed procedure for this key reaction.
Rationale: This protocol is based on the well-established nucleophilic substitution reaction where the thiolate anion of this compound, generated in situ by a base, attacks an electrophilic carbon center. The choice of a polar aprotic solvent like DMF or acetone facilitates the reaction by solvating the cation of the base, leaving the thiolate nucleophile more reactive.
Experimental Workflow Diagram:
Caption: Workflow for S-alkylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and a suitable base (e.g., anhydrous potassium carbonate, 1.5 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Addition of Electrophile: To the stirred suspension, add the desired electrophile (e.g., a substituted benzyl halide or an α-haloacetyl derivative, 1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C. The optimal temperature will depend on the reactivity of the electrophile.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with water to remove any inorganic salts and residual solvent.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure S-alkylated 7-chloro-benzothiazole derivative.
Data Summary Table for Representative S-Alkylation Reactions:
| Electrophile | Product | Typical Yield | Biological Activity |
| Benzyl bromide | 7-Chloro-2-(benzylthio)benzothiazole | 90-95% | Antimicrobial precursor |
| 2-Chloro-N-phenylacetamide | 2-((7-Chlorobenzothiazol-2-yl)thio)-N-phenylacetamide | 85-90% | Antifungal, Anticancer precursor |
| Ethyl 2-bromoacetate | Ethyl 2-((7-chlorobenzothiazol-2-yl)thio)acetate | 90-98% | Intermediate for further elaboration |
Protocol 2: Multi-step Synthesis of Antibacterial 2-(3,5-Dimethyl-pyrazol-1-yl)-6-fluoro-7-substituted-benzothiazoles
This section provides a detailed protocol for the synthesis of a series of potent antibacterial agents starting from a 7-chloro-benzothiazole derivative. This multi-step synthesis highlights the utility of the 7-chloro position as a site for further functionalization to enhance biological activity.
Rationale: This synthetic route begins with the construction of the 2-amino-7-chloro-6-fluorobenzothiazole core. The amino group is then converted to a hydrazine, which is subsequently cyclized with acetylacetone to form a pyrazole ring at the 2-position. The final step involves the nucleophilic aromatic substitution of the chlorine at the 7-position with various amines and alcohols, demonstrating the reactivity of this position for diversification.
Synthetic Pathway Diagram:
Caption: Multi-step synthesis of antibacterial benzothiazoles.
Step-by-Step Methodology:
Step 1: Synthesis of 2-Amino-7-chloro-6-fluorobenzothiazole
-
In a three-necked flask, dissolve 4-fluoro-3-chloroaniline (1 eq.) in glacial acetic acid.
-
Add potassium thiocyanate (3 eq.) to the solution and cool the mixture to 0-5°C in an ice bath.
-
Add a solution of bromine (1 eq.) in glacial acetic acid dropwise with continuous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
Pour the reaction mixture into a large volume of crushed ice.
-
Neutralize the mixture with a concentrated ammonia solution to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield 2-amino-7-chloro-6-fluorobenzothiazole.
Step 2: Synthesis of 2-Hydrazino-7-chloro-6-fluorobenzothiazole
-
To a three-necked flask containing hydrazine hydrate (5 ml), cooled to 5°C, add concentrated HCl (5 ml) followed by ethylene glycol (20 ml) while maintaining the temperature between 5-10°C.
-
Add 2-amino-7-chloro-6-fluorobenzothiazole (1 eq.) to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction for completion using TLC.
-
After completion, add ethanol and ice-cold water to the reaction mixture and cool.
-
Filter the resulting product.
Step 3: Synthesis of 7-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-6-fluorobenzothiazole
-
In a two-necked flask, place the 2-hydrazino-7-chloro-6-fluorobenzothiazole from the previous step, acetylacetone (1.1 eq.), and ethanol.
-
Reflux the mixture for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain 7-chloro-2-(3,5-dimethyl-pyrazol-1-yl)-6-fluorobenzothiazole.
Step 4: Synthesis of 7-Substituted-2-(3,5-dimethyl-pyrazol-1-yl)-6-fluorobenzothiazoles
-
In a round-bottom flask, dissolve 7-chloro-2-(3,5-dimethyl-pyrazol-1-yl)-6-fluorobenzothiazole (1 eq.) in dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (2 eq.) and the desired amine or alcohol (1.2 eq.).
-
Reflux the reaction mixture for 12-15 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the product from a suitable solvent to obtain the final pure compound.
Biological Activity Data Summary:
| Compound ID | 7-Substituent | Antibacterial Activity (Gram +ve) | Antibacterial Activity (Gram -ve) |
| 6g | 4-Methyl-piperazin-1-yl | Moderate | Moderate |
| 6k | Piperazin-1-yl | Moderate | Moderate |
| 6f | Morpholin-4-yl | Moderate | Moderate |
| Activity compared to Amoxicillin as a reference standard. |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile starting material in the synthesis of bioactive molecules. The protocols detailed in this application note demonstrate its utility in both straightforward S-alkylation reactions and more complex multi-step syntheses. The reactivity of the 2-mercapto group allows for the introduction of diverse chemical functionalities, while the 7-chloro substituent not only enhances biological activity but also serves as a point for further synthetic diversification.
Future research in this area will likely focus on expanding the library of compounds derived from this scaffold, exploring new reaction methodologies to further functionalize the benzothiazole ring, and conducting in-depth biological evaluations to identify new lead compounds for drug development. The insights and protocols provided herein serve as a solid foundation for researchers and scientists in their quest for novel therapeutics.
References
- Patel, D., et al. (2011). Synthesis of novel benzothiazoles for anti-bacterial activity. Der Pharma Chemica, 3(6), 405-412.
- Mendieta-Wejebe, J., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9488.
- Abdel-Wahab, B. F., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Journal of the Iranian Chemical Society.
- Parmar, C. R., et al. (1976). Synthesis of substituted thiobenzoxazoles/benzothiazoles: inhibition of cellular respiratory and monoamine oxidase activities and anticonvulsant property. Journal of Pharmaceutical Sciences, 65(3), 405-8.
- Azzam, R. A., et al. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega, 7(39), 35431–35447.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823.
- Popova, E. A., et al. (2021).
- Azzam, R. A., et al. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions.
- Mahdi, M. F., et al. (2019). Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry, 10(4), 368-374.
- Dong, J., et al. (2018). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. SynOpen, 2(3), 209-214.
- Ahmed, A. H., & Ahmed, A. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.
- Patel, N. B., & Patel, H. R. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(5), 386-392.
- Senthilkumar, P., et al. (2012). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research, 4(9), 4304-4308.
- BenchChem. (2025). Application Notes and Protocols for Alkylation with (S)-(+)-1-Chloro-2-methylbutane. BenchChem.
- Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 15(15), 1335-1361.
- Sree, G. S., et al. (2025). Design, Synthesis, Characterization, In-Silico Studies and Biological Screening of novel 6,7-dihalogen substituted benzothiazole Schiff's bases.
- Anand, S. R., & Kumar, K. (2024). Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. Qeios.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Patel, S. D., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(4), 1920-1930.
- Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 64, 489-501.
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electrochemical studies of 7-Chloro-2-mercaptobenzothiazole as a corrosion inhibitor
An Application Guide to the Electrochemical Evaluation of 7-Chloro-2-mercaptobenzothiazole as a Corrosion Inhibitor
Introduction
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant challenge across numerous industries, leading to structural failures, operational disruptions, and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating the corrosion of metals and alloys. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium.
Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have proven to be particularly effective. 2-Mercaptobenzothiazole (MBT) and its derivatives are well-established as highly efficient corrosion inhibitors for a range of metals including copper, aluminum, and steel in various aggressive environments.[1][2][3] The presence of electron-dense heteroatoms and π-electrons in their aromatic rings facilitates strong adsorption onto metal surfaces.[1] This guide focuses on a specific derivative, this compound (Cl-MBT), and provides a detailed framework for its evaluation as a corrosion inhibitor using modern electrochemical techniques. The addition of the chloro- group can further enhance its electronic properties and, consequently, its inhibitive performance.
This document serves as a comprehensive technical guide for researchers and scientists, offering detailed protocols for potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), explaining the causality behind experimental choices, and providing a framework for data interpretation.
Corrosion Inhibition Mechanism of this compound
The efficacy of an organic inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. The molecular structure of this compound, featuring a thiazole ring, an exocyclic sulfur atom, a nitrogen atom, and a chlorine atom on the benzene ring, provides multiple active centers for adsorption.
The inhibition mechanism proceeds via the formation of a protective film on the metal surface, which acts as a barrier to both aggressive ions and the transfer of charge. This adsorption can occur through two primary modes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. The charge on the metal surface is determined by its potential relative to the potential of zero charge (PZC).[4]
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the nitrogen and sulfur heteroatoms in the Cl-MBT molecule and the vacant d-orbitals of the metal atoms.[4]
This adsorbed layer effectively blocks the active sites on the metal surface, retarding both the anodic reaction (metal dissolution) and the cathodic reaction (typically hydrogen evolution in acidic media or oxygen reduction in neutral media). Because it affects both processes, Cl-MBT, like its parent compound, is classified as a mixed-type inhibitor.[2]
Sources
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Application Notes and Protocols: 7-Chloro-2-mercaptobenzothiazole as a Versatile Ligand in Coordination Chemistry
Abstract
This technical guide provides an in-depth exploration of 7-chloro-2-mercaptobenzothiazole (Cl-MBT) as a ligand in coordination chemistry. Designed for researchers, medicinal chemists, and materials scientists, this document details the ligand's fundamental properties, coordination behavior, and its applications, particularly in the development of novel metal-based therapeutic agents. We present field-proven, step-by-step protocols for the synthesis of Cl-MBT metal complexes and their subsequent characterization using a suite of analytical techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods. By integrating foundational theory with practical application, this guide serves as a comprehensive resource for leveraging the unique characteristics of Cl-MBT in advanced chemical synthesis and drug discovery programs.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a privileged class of heterocyclic compounds integral to medicinal chemistry and materials science.[1] Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The 2-mercaptobenzothiazole (MBT) backbone, in particular, is a versatile scaffold for designing ligands for coordination chemistry.[4] The introduction of a chloro-substituent at the 7-position of the benzothiazole ring modifies the ligand's electronic properties, influencing the stability, geometry, and ultimately, the functional attributes of its resulting metal complexes.
This compound (Cl-MBT) offers multiple coordination sites and exists in a state of tautomeric equilibrium, making it a highly adaptable ligand for complexing with a variety of transition metals. The resulting coordination compounds are of significant interest for their potential as enhanced therapeutic agents, where chelation can potentiate the biological activity of the organic scaffold.[5] This guide elucidates the chemistry of Cl-MBT and provides the practical knowledge required to synthesize and characterize its metal complexes.
Ligand Profile: Physicochemical Properties and Tautomerism
A thorough understanding of the ligand's intrinsic properties is critical for designing successful coordination experiments. Cl-MBT is a solid at room temperature with the key characteristics summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1849-73-6 | [6] |
| Molecular Formula | C₇H₄ClNS₂ | [6] |
| Molecular Weight | 201.7 g/mol | [6] |
| Alternate Name | 7-Chlorobenzo[d]thiazole-2-thiol |[6] |
The most crucial chemical feature of Cl-MBT is its thione-thiol tautomerism. The molecule can exist as the thione form (containing a C=S bond and an N-H bond) or the thiol form (containing a C-S-H bond and a C=N bond). In solution, the equilibrium between these two forms is influenced by factors such as solvent polarity and pH.[7] The deprotonation of the thiol form yields a thionate anion, which is a potent nucleophile and an excellent coordinating agent. This tautomerism dictates the ligand's reactivity and its mode of interaction with metal ions.
Coordination Chemistry of this compound
Cl-MBT is an ambidentate ligand, possessing two primary donor atoms: the heterocyclic nitrogen atom and the exocyclic sulfur atom. This duality allows for diverse coordination modes, which are primarily dependent on the metal ion, the reaction conditions, and the stoichiometry of the reactants.
-
Monodentate Coordination: The ligand can coordinate to a metal center solely through the exocyclic sulfur atom. This is common in complexes where the metal ion has a high affinity for soft donors like sulfur.[8]
-
Bidentate Chelation: More frequently, Cl-MBT acts as a bidentate ligand, coordinating through both the iminic nitrogen and the exocyclic sulfur atom after deprotonation of the thiol group.[8] This forms a highly stable five-membered chelate ring, a structural motif that often enhances the thermodynamic stability of the complex.
The versatility in coordination is a key feature that allows for the synthesis of complexes with varied geometries and nuclearities.
Caption: Coordination versatility of the Cl-MBT ligand.
Experimental Protocols: Synthesis and Characterization
The following sections provide a generalized workflow and specific protocols for the synthesis and analysis of Cl-MBT metal complexes. These protocols are designed to be robust and self-validating through integrated characterization steps.
General Workflow for Synthesis and Analysis
The successful synthesis and verification of a new coordination compound follow a logical progression from reaction setup to comprehensive characterization. This workflow ensures the purity and confirms the identity of the target molecule.
Caption: General experimental workflow for complex synthesis.
Protocol: Synthesis of a Bis(7-chloro-2-mercaptobenzothiazolato)M(II) Complex
This protocol describes the synthesis of a representative neutral complex with a divalent metal ion (e.g., Co(II), Ni(II), Cu(II)) in a 1:2 metal-to-ligand ratio.
Rationale: Ethanol is a common solvent due to its ability to dissolve the ligand and many metal salts, its appropriate boiling point for reflux, and its role in precipitating the product upon cooling. The addition of a base like triethylamine is sometimes used to facilitate the deprotonation of the ligand, but for many reactive metal salts, it is not strictly necessary. Refluxing provides the necessary activation energy to drive the complexation reaction to completion.
Materials and Reagents:
-
This compound (Cl-MBT) (1.0 mmol, 201.7 mg)
-
Metal(II) Chloride Hexahydrate (e.g., CoCl₂·6H₂O) (0.5 mmol)
-
Absolute Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and vacuum flask
Procedure:
-
Ligand Solution: Add this compound (1.0 mmol) to a 100 mL round-bottom flask containing 25 mL of absolute ethanol. Gently warm and stir the mixture until the ligand is fully dissolved.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (0.5 mmol) in 25 mL of absolute ethanol.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed immediately.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. This ensures the reaction proceeds to completion.[9][10]
-
Isolation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. The colored complex will precipitate out of the solution. For maximum yield, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of cold ethanol to remove any unreacted starting materials, followed by diethyl ether to facilitate drying.
-
Drying: Dry the purified complex under vacuum in a desiccator over anhydrous CaCl₂ for at least 24 hours. Record the final yield.
Protocols for Physicochemical Characterization
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the ligand's coordination sites.
-
Protocol: Prepare a KBr pellet containing a small amount of the dried complex. Record the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: Compare the spectrum of the complex with that of the free ligand. Key indicators of N,S-chelation include:
-
The disappearance of the broad ν(N-H) band (around 3100-3200 cm⁻¹), indicating deprotonation.
-
A shift of the ν(C=N) vibration (around 1600 cm⁻¹) to a lower wavenumber, suggesting nitrogen coordination.[9]
-
The appearance of new, weak bands in the far-IR region (below 500 cm⁻¹) attributable to ν(M-N) and ν(M-S) vibrations.
-
B. Molar Conductivity Measurements
-
Objective: To determine the electrolytic nature of the complex.
-
Protocol: Prepare a 10⁻³ M solution of the complex in a suitable polar solvent (e.g., DMF or DMSO). Measure its molar conductivity using a calibrated conductometer.
-
Interpretation: A low molar conductivity value (typically < 30 Ω⁻¹cm²mol⁻¹ in DMF) indicates a non-electrolytic nature, suggesting that any anions (like chloride) are either part of the coordination sphere or absent in the final neutral complex.[9]
C. Elemental Analysis (CHNS)
-
Objective: To experimentally verify the empirical formula of the synthesized complex.
-
Protocol: Submit a pure, dry sample to an analytical laboratory for CHNS analysis.
-
Interpretation: The experimental weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the values calculated for the proposed formula. This is a crucial step for confirming the complex's stoichiometry.[11]
Representative Data and Interpretation
For a hypothetical neutral complex with the general formula [M(Cl-MBT)₂], where M is a divalent metal, the expected characterization data would be compiled as follows. This table serves as a template for researchers to validate their synthetic outcomes.
Table 2: Representative Characterization Data for a Hypothetical [M(Cl-MBT)₂] Complex
| Analysis Type | Expected Observation/Value | Rationale |
|---|---|---|
| Elemental Analysis | Found % values agree with Calculated % | Confirms the 1:2 metal-to-ligand stoichiometry. |
| FT-IR (cm⁻¹) | Disappearance of ν(N-H); Shift in ν(C=N) | Indicates deprotonation and coordination via N and S atoms. |
| UV-Vis (λ_max, nm) | New bands in visible region (d-d transitions) | Confirms the presence of the metal ion in a specific coordination geometry. |
| Molar Conductivity | Low value (< 30 Ω⁻¹cm²mol⁻¹ in DMF) | Indicates a neutral, non-electrolytic complex. |
| Magnetic Moment (µ_eff) | Value consistent with geometry (e.g., ~4.9 B.M. for octahedral Co(II)) | Helps elucidate the electronic structure and geometry of the metal center. |
Applications in Drug Development and Beyond
The chelation of bioactive ligands to metal ions is a well-established strategy in drug design to enhance therapeutic efficacy. Metal complexes of benzothiazole derivatives have shown significant promise in several areas:
-
Anticancer Agents: Many benzothiazole-based compounds exhibit potent anticancer activity.[3] Metal complexation can enhance this activity through various mechanisms, including improved cellular uptake and the ability to interact with biological targets like DNA or specific enzymes.[5][12] The Cl-MBT complexes serve as excellent candidates for screening against various cancer cell lines.
-
Antimicrobial Agents: The parent MBT scaffold is known for its antimicrobial properties.[2] Coordination to metal ions like Cu(II) or Zn(II) can amplify this effect, leading to potent antibacterial and antifungal agents.[13] This is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its passage through microbial cell membranes.
Conclusion
This compound is a highly versatile and accessible ligand for the synthesis of a wide array of coordination compounds. Its favorable N,S donor set and ability to form stable chelate rings make it an ideal building block for constructing novel metal-based molecules. The protocols and analytical guidelines presented in this document provide a solid foundation for researchers to explore the rich coordination chemistry of Cl-MBT and to harness the potential of its metal complexes in the development of new therapeutics and functional materials.
References
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyha University.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole. National Institutes of Health (NIH). [Link]
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]
- Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. National Institutes of Health (NIH). [Link]
- An X-Ray Photoelectron Spectroscopic Study of 2-Mercaptobenzothiazole Metal Complexes. Scilit. [Link]
- 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications.
- Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. Journal of Chemical and Pharmaceutical Research. [Link]
- Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. MDPI. [Link]
- Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. MDPI. [Link]
- A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
- Inhibition performance of 2-mercaptobenzothiazole derivatives in CO2 saturated solution and its adsorption behavior at Fe surface.
- Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Arom
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- 4. researchgate.net [researchgate.net]
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- 11. Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes [mdpi.com]
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- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2-mercaptobenzothiazole
Introduction
Welcome to the technical support center for the synthesis of 7-Chloro-2-mercaptobenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield, purity, and reproducibility.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the common pitfalls and successfully synthesize high-quality this compound. As your dedicated application scientist, my goal is to not only provide you with protocols but to also explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the synthesis of this compound:
Q1: What is the most common starting material for the synthesis of this compound?
The most direct precursor for the synthesis of this compound is 2,3-dichloroaniline . The reaction involves the nucleophilic attack of the aniline nitrogen on carbon disulfide, followed by an intramolecular cyclization where the ortho-chloro substituent is displaced.
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][2] A common solvent system for developing the TLC plate is a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside your starting material (2,3-dichloroaniline), you can observe the consumption of the reactant and the appearance of the product spot. The product, being more polar than the starting aniline, will have a lower Rf value. Visualization can be achieved using UV light.
Q3: What are the key safety precautions I should take during this synthesis?
Carbon disulfide (CS₂) is highly flammable and toxic, so it must be handled in a well-ventilated fume hood, away from any ignition sources. Additionally, the reaction can generate hydrogen sulfide (H₂S) gas, which is also toxic and has a strong, unpleasant odor. Ensure that your reaction setup includes a trap for any evolved gases. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: My final product has a persistent yellow color. Is this normal, and how can I decolorize it?
A pale yellow color in the final product is common. However, a strong yellow or brown coloration may indicate the presence of impurities, such as polysulfides or oxidation byproducts. Purification by recrystallization is often effective in removing these colored impurities. If color persists, treatment with a small amount of activated carbon during the recrystallization process can be beneficial.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low yield of the desired product is a frequent challenge. Here are some potential causes and how to address them:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | The reaction to form this compound often requires elevated temperatures and sufficient reaction time. Ensure you are maintaining the recommended reaction temperature and allow the reaction to proceed for the specified duration. Monitor the reaction by TLC until the starting material is consumed. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to the formation of side products and degradation of the desired product. Gradually increase the temperature if the reaction is sluggish, or decrease it if you observe significant byproduct formation on your TLC plate.[2] |
| Poor Quality of Starting Materials | The purity of your 2,3-dichloroaniline and carbon disulfide is crucial. Impurities in the starting materials can interfere with the reaction. Use freshly distilled or high-purity reagents whenever possible. |
| Inefficient Base | A base is often used to facilitate the reaction. If the base is weak or used in insufficient quantity, the reaction may not proceed to completion. Ensure you are using the correct base at the appropriate stoichiometry. For reactions involving o-haloanilines, a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[3][4] |
Problem 2: Formation of Side Products
The presence of unexpected spots on your TLC plate indicates the formation of side products. Here are some common side reactions and how to mitigate them:
| Side Product | Mitigation Strategy |
| N,N'-bis(2,3-dichlorophenyl)thiourea | This can form from the reaction of two molecules of 2,3-dichloroaniline with one molecule of carbon disulfide. To minimize its formation, ensure that carbon disulfide is used in excess. |
| Disulfide Byproducts | The mercapto group of the product is susceptible to oxidation, leading to the formation of disulfide-linked dimers. To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to avoid prolonged exposure to air during workup and purification. |
| Polymeric Materials | The formation of tar-like polymers can occur, especially at high temperatures.[5] If you observe the formation of insoluble, dark-colored materials, consider reducing the reaction temperature. |
The following diagram illustrates the main reaction pathway and a key potential side reaction:
Caption: Reaction scheme for the synthesis of this compound and a potential side reaction.
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
| Issue | Recommended Approach |
| Product is an Oil or Gummy Solid | This often indicates the presence of impurities. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. |
| Co-precipitation of Impurities | During recrystallization, impurities may co-precipitate with your product. To avoid this, ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly. A second recrystallization may be necessary to achieve high purity. |
| Choosing a Recrystallization Solvent | A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallizing 2-mercaptobenzothiazole derivatives.[6] |
Recommended Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
2,3-Dichloroaniline
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Hexane
-
Ethyl Acetate
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.2 equivalents) in ethanol. To this solution, add 2,3-dichloroaniline (1 equivalent).
-
Addition of Carbon Disulfide: While stirring, slowly add carbon disulfide (1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by TLC (Hexane:Ethyl Acetate, 4:1).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in warm water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a pale yellow solid.
-
Characterization: Dry the purified product under vacuum and characterize it using ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
The following diagram outlines the general workflow for this synthesis:
Caption: General workflow for the synthesis and purification of this compound.
References
- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
- Wang, F., Cai, S., Wang, Z., & Xi, C. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. 2011. [Link]
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Design, Synthesis and Biological Activities of (Thio)
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. 2022. [Link]
- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives.
- Bose, D. S., Idrees, M., & Srikanth, B. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Organic Chemistry Portal. 2007. [Link]
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024. [Link]
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. 2021. [Link]
- Process for the purification of 2-mercaptobenzothiazole.
- Removal of 2-Mercaptobenzothiazole from Synthetic Wastewater.
- A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator.
- Cyclization Reactions for Synthesis of Benzthiazole- A Review. Index Copernicus. 2017. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2020. [Link]
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health. 2012. [Link]
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. 2011. [Link]
- Mercaptobenzothiazole. Wikipedia. [Link]
- An X-Ray Photoelectron Spectroscopic Study of 2-Mercaptobenzothiazole Metal Complexes. Semantic Scholar. 1978. [Link]
- Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science. 2014. [Link]
- Condensation products of 2, 3-dichloroaniline and a benzaldehyde compound.
- 2,3-Dichloroaniline. PubChem. [Link]
- Reaction of aniline with CS 2 in aqueous base solutions a.
- Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach: Pharmaceutical Science-Medicinal chemistry.
- Reaction of CO 2 and CS 2 with aniline catalyzed by AlCl 3 under mild condition. MDPI. 2003. [Link]
- Carbon Disulfide Promoted Reactions of 2-Chloro-4,5-dihydro-imidazole with Some N-Nucleophiles.
- Solvents for TLC. Carl ROTH. [Link]
- Process for oxidizing 2-mercaptobenzothiazole.
- Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry. 2012. [Link]
Sources
- 1. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]
- 2. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 3. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 7-Chloro-2-mercaptobenzothiazole
Welcome to the technical support resource for the purification of 7-Chloro-2-mercaptobenzothiazole (C₇H₄ClNS₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. We will address common challenges and provide logical, scientifically-grounded solutions to ensure you achieve the highest purity and yield in your experiments.
Troubleshooting Guide: Recrystallization of this compound
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Question 1: My compound “oiled out” and formed a viscous liquid instead of crystals upon cooling. What happened and how can I fix it?
Answer:
"Oiling out" is a common issue in recrystallization, particularly with compounds that have a low melting point or are significantly impure.[1][2] The melting point of a solid is depressed by the presence of impurities, and if this melting point is below the boiling point of the solvent, the solid can melt in the hot solution and separate as an immiscible liquid upon cooling.
Causality & Solution Workflow:
-
Excessive Supersaturation or Rapid Cooling: The solution may be too concentrated, or it was cooled too quickly, preventing orderly crystal lattice formation.[3]
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level.[1][2] Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it on a hot plate that is turned off can promote gradual cooling.[2]
-
-
Low Melting Point of the Compound/Impurity Mixture: The melting point of this compound, while higher than its parent compound, can be significantly lowered by impurities.
-
Solution: If adding more solvent doesn't work, consider switching to a lower-boiling point solvent in which the compound still exhibits the desired temperature-dependent solubility. Alternatively, a mixed-solvent system can be effective.[3] Dissolve the compound in a minimum of a "good" hot solvent, and then add a "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). Reheat to clarify and then cool slowly.
-
Question 2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
This is typically due to the formation of a stable, supersaturated solution where crystal nucleation has not been initiated.[2]
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface.[2][3] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution.[3] This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: It is possible that too much solvent was used initially, making the compound soluble even at low temperatures.[1][2] Gently heat the solution to boil off a portion of the solvent (perform this in a fume hood) and then attempt the cooling process again.[1]
-
Cool to a Lower Temperature: If an ice bath is insufficient, a salt/ice bath or a dry ice/acetone bath can be used to achieve lower temperatures and further decrease the compound's solubility, which may induce crystallization.[2][3]
Question 3: My final yield is very low. Where could my product have gone?
Answer:
A low recovery can be attributed to several factors throughout the recrystallization process.
Potential Causes and Solutions:
-
Using an Excessive Amount of Solvent: This is the most frequent cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even when cold.[1][2]
-
Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities), the product can crystallize in the filter paper along with the impurities.
-
Solution: Ensure the funnel and receiving flask are pre-heated with hot solvent vapor before filtration. Use a fluted filter paper to increase the filtration speed.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product and wash it away with the filtrate.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. This minimizes the dissolution of the desired product while still washing away the impurity-laden mother liquor.
-
Question 4: The final crystals are still colored, even after recrystallization. How can I obtain a colorless product?
Answer:
Colored impurities often have high molecular weights and are polar, leading them to co-crystallize with your product.
Solution:
-
Use Activated Carbon (Charcoal): Activated carbon is highly effective at adsorbing colored impurities.
-
Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source temporarily and add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding it to a boiling solution can cause violent bumping.
-
Execution: Bring the mixture back to a boil for a few minutes. The colored impurities will adsorb onto the carbon surface. Remove the carbon via hot gravity filtration and then proceed with cooling the filtrate to crystallize the purified, colorless compound.
-
Frequently Asked Questions (FAQs)
Q: How do I select the best recrystallization solvent for this compound?
A: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4][5] Impurities, conversely, should be either completely insoluble in the hot solvent or very soluble in the cold solvent.[5]
A good starting point is to consider solvents used for the parent compound, 2-mercaptobenzothiazole (2-MBT). Data suggests 2-MBT is soluble in alcohols, acetone, benzene, and chloroform, but insoluble in water and gasoline.[6][7][8][9] Therefore, solvents like ethanol, isopropanol, or toluene are excellent candidates to test. A systematic approach involves testing the solubility of a small amount of crude material (~50 mg) in ~1 mL of various solvents at room temperature and then at their boiling points.[10]
Solubility Profile of 2-Mercaptobenzothiazole (Parent Compound) for Solvent Selection Guidance
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Notes |
| Water | Very Poor / Insoluble[6][7] | Poor | Potentially a good anti-solvent. |
| Ethanol | Soluble[6][7] | Highly Soluble | A strong candidate for single-solvent recrystallization. |
| Acetone | Highly Soluble[6] | Highly Soluble | May not be ideal due to high solubility at room temperature, leading to poor recovery. |
| Toluene | Sparingly Soluble | Highly Soluble | Good candidate; has been used for purifying 2-MBT.[11] |
| Ethyl Acetate | Soluble | Highly Soluble | Similar profile to acetone; test for cold solubility is critical. |
| Hexane/Heptane | Insoluble | Sparingly Soluble | Likely a poor solvent on its own but could be an effective anti-solvent with a more polar solvent like ethanol or ethyl acetate. |
Q: What safety precautions are necessary when handling this compound and the associated solvents?
A: Always handle this compound and all organic solvents inside a certified chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] The parent compound, 2-mercaptobenzothiazole, is known to be a skin sensitizer and may cause an allergic skin reaction.[12][14] Assume the chloro-derivative has similar or greater hazards. Review the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any work.[13]
Q: What is a mixed-solvent recrystallization and when is it necessary?
A: A mixed-solvent recrystallization is used when no single solvent meets the ideal criteria.[5] This technique employs two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble. The crude solid is dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes persistently cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method effectively creates a solvent mixture with the perfect solubility properties for recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol assumes ethanol is a suitable solvent based on preliminary testing.
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate in a fume hood.
-
Achieve Saturation: Add more hot ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent to maximize yield.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes.
-
(Optional) Hot Filtration: If insoluble impurities or activated carbon are present, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask with hot solvent vapor to prevent premature crystallization.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For higher boiling point solvents, the crystals may need to be dried in a vacuum oven.
Workflow Diagram
Caption: Recrystallization workflow for this compound.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- National Center for Biotechnology Information. (n.d.). 2-Mercaptobenzothiazole. PubChem Compound Database.
- Wikipedia. (n.d.). Mercaptobenzothiazole.
- ResearchGate. (2025, August 8). Purification of 2-mercaptobenzothiazole by solvent extraction.
- Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-mercaptobenzothiazole. PubChem Compound Database.
- Chem Service. (2014, September 18). SAFETY DATA SHEET.
- MDPI. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- Google Patents. (n.d.). US5367082A - Process for the preparation of 2-mercaptobenzothiazole.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Mercaptobenzothiazole.
- University of Missouri–St. Louis. (n.d.). Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous.
- Google Patents. (n.d.). US3654297A - Process for oxidizing 2-mercaptobenzothiazole.
- Google Patents. (n.d.). CN102351809B - Method for recovering 2-mercaptobenzothiazole from crystallization mother liquor of ceflriarone sodium.
- Iraqi Journal of Science. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole.
- Google Patents. (n.d.). CA2070737A1 - Process for the purification of crude 2-mercaptobenzo-thiazole.
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- 14. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
improving the yield of 7-Chloro-2-mercaptobenzothiazole derivatization reactions
Welcome to the technical support center for 7-Chloro-2-mercaptobenzothiazole derivatization reactions. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve reaction yields and overcome common experimental challenges.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the reactivity and handling of this compound.
Q1: What is the primary reactive site on this compound for derivatization?
The molecule exists in a tautomeric equilibrium between the thiol form and the thione form, with the thione form being predominant in both solution and solid states[1][2]. The key reactive site is the acidic proton on the nitrogen atom of the thione tautomer. Deprotonation with a base generates a resonance-stabilized ambident anion with nucleophilic character at both the exocyclic sulfur and the ring nitrogen.
Q2: What does "ambident anion" mean and why is it important for this reaction?
An ambident anion is a species with two nucleophilic centers. For the deprotonated this compound, these centers are the sulfur and nitrogen atoms. This is critically important because your alkylating or acylating agent can potentially react at either site, leading to a mixture of S-substituted and N-substituted products. Controlling the reaction to favor substitution on the sulfur atom is the primary goal for achieving high yields of the desired thioether derivative[3].
Q3: What is the pKa of this compound and how does it influence base selection?
The pKa is approximately 7.0[4][5]. This relatively low pKa indicates it is quite acidic for an N-H proton, meaning that moderately weak bases are sufficient for complete deprotonation to the reactive thiolate anion. Strong, non-nucleophilic bases like sodium hydride or weaker bases like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) can be effective. The choice of base can influence the regioselectivity of the reaction.
Q4: What is the most common side product I should expect?
The most common and often frustrating side product is the disulfide dimer, 2,2'-dithiobis(7-chlorobenzothiazole). This is formed by the oxidative coupling of two starting material molecules[6]. It is typically a high-melting, poorly soluble white or off-white solid that can precipitate from the reaction mixture, complicating both the reaction progress and purification.
Section 2: Troubleshooting Guide for Low Yields & Side Reactions
This core section provides detailed, cause-and-effect troubleshooting for specific issues encountered during derivatization.
Problem 1: My reaction yield is very low or the reaction is not proceeding.
Low conversion is a common issue that can be diagnosed systematically. The following flowchart and detailed Q&A will guide you through the troubleshooting process.
Caption: Troubleshooting workflow for low-yield reactions.
Q2.1: My starting material is not being consumed. What is the root cause?
-
Causality: Incomplete consumption of the starting material points to insufficient activation or reactivity. The reaction proceeds via an Sₙ2 mechanism, which requires the generation of a potent nucleophile (the thiolate) and a sufficiently reactive electrophile (your alkyl/acyl halide).
-
Troubleshooting Steps:
-
Evaluate Your Base: Since the pKa is ~7.0, a base like potassium carbonate is usually sufficient. However, if your solvent is not polar enough (e.g., toluene), the base may not be soluble and thus ineffective. Solution: Switch to a more polar aprotic solvent like DMF or acetone to improve base solubility. Alternatively, use a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Ensure your base is fresh and dry.
-
Assess Your Electrophile: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish. Solution: If possible, switch to the corresponding alkyl bromide or iodide to increase the reaction rate.
-
Check Reaction Temperature: Many S-alkylations of this substrate proceed well at room temperature, but some less reactive electrophiles require heating. Solution: Gently warm the reaction mixture to 40-60 °C. Monitor by TLC to ensure the starting material is consumed without significant decomposition.
-
Q2.2: My starting material is gone, but the yield of my desired product is low, and I see other spots on TLC.
-
Causality: This indicates that the starting material is being consumed through competing side reactions. The two most likely culprits are disulfide formation and N-alkylation.
-
Troubleshooting Steps:
-
Diagnose Disulfide Formation: As mentioned, the disulfide dimer is a common side product. It typically appears as a less polar spot on TLC (higher Rf) and often precipitates as a white solid. This side reaction is an oxidation process promoted by atmospheric oxygen[7].
-
Diagnose N-Alkylation: The N-alkylated product is an isomer of your desired S-alkylated product and may have a similar polarity, making TLC diagnosis tricky. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile and the nitrogen is a "harder" nucleophile. Soft electrophiles (like most alkyl halides) will preferentially react at the soft sulfur center. However, certain conditions can promote N-alkylation.
-
-
Solutions to Minimize Side Reactions:
-
To prevent disulfide formation: The most effective solution is to remove oxygen. Degas your solvent by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction[7][8].
-
To favor S-alkylation:
-
Solvent Choice: Polar aprotic solvents (DMF, Acetone, Acetonitrile) are excellent for Sₙ2 reactions and generally favor S-alkylation.
-
Counter-ion Effects: Using sodium or potassium salts of the substrate tends to favor S-alkylation.
-
-
Problem 2: A large amount of insoluble white precipitate has crashed out of my reaction.
Q3.1: What is this precipitate and why did it form?
-
Causality: This is almost certainly the disulfide dimer. Its formation is due to the oxidation of the thiolate intermediate by dissolved oxygen in the solvent or from the headspace of the flask. The reaction is often initiated by light or heat and proceeds via a free-radical mechanism[7]. The dimer is significantly less soluble than the starting material in most organic solvents, causing it to precipitate.
-
Mechanism:
-
2 R-S⁻ (thiolate) + O₂ → 2 R-S• (thiyl radical) + O₂²⁻
-
2 R-S• → R-S-S-R (disulfide)
-
Caption: Desired S-alkylation vs. competing disulfide formation.
-
Solution:
-
Inert Atmosphere: The most robust solution is to rigorously exclude oxygen. Use solvents that have been degassed and run the reaction under a nitrogen or argon atmosphere.
-
Order of Addition: Add the alkylating agent to the solution of the generated thiolate as quickly as is safe. Minimizing the time the thiolate anion is present before the electrophile is added can reduce its exposure to oxygen.
-
Temperature Control: While gentle heating can increase the rate of the desired Sₙ2 reaction, excessive heat can also accelerate the oxidation. Maintain the lowest temperature that allows for a reasonable reaction rate.
-
Section 3: Optimized Protocols & Data
General Protocol for S-Alkylation of this compound
This protocol is a robust starting point for the S-alkylation using a typical alkyl bromide.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Alkyl Bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Nitrogen or Argon inlet
-
Septa and needles
-
Separatory funnel
Procedure:
-
Setup: Place this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) into a dry round-bottom flask with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M.
-
Anion Formation: Stir the suspension at room temperature for 30 minutes. The formation of the potassium salt should occur.
-
Electrophile Addition: Add the alkyl bromide (1.1 eq) dropwise via syringe at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product should be less polar than the starting material. If the reaction is sluggish after 2-4 hours, warm the mixture to 50 °C.
-
Workup: Once the reaction is complete (starting material is consumed), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic extracts and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure S-alkylated product.
Data: Illustrative Guide to Reaction Parameter Optimization
The following table summarizes the expected effects of key reaction parameters on yield and selectivity. These are based on established principles of organic reaction mechanisms[9][10].
| Parameter | Condition A (Baseline) | Rationale & Expected Outcome | Condition B (Optimized) | Rationale & Expected Outcome |
| Base | NaHCO₃ (weak) | May not fully deprotonate the substrate (pKa ~7.0), leading to low conversion. | K₂CO₃ or NaH (stronger) | Ensures complete formation of the reactive thiolate anion, driving the reaction to completion. |
| Solvent | Toluene (non-polar) | Poor solubility for the base and the intermediate salt, leading to a very slow, heterogeneous reaction. | DMF (polar aprotic) | Solvates the cation, leaving a highly reactive "naked" anion, accelerating the Sₙ2 reaction and favoring S-alkylation. |
| Atmosphere | Air | Dissolved O₂ promotes the oxidation of the thiolate to the disulfide side product, reducing yield[7]. | N₂ or Argon (inert) | Excludes oxygen, significantly suppressing disulfide formation and maximizing the yield of the desired thioether[8]. |
| Electrophile | Alkyl Chloride (R-Cl) | The C-Cl bond is strong, making it a poorer leaving group and resulting in a slow reaction rate. | Alkyl Iodide (R-I) | The C-I bond is weaker, making iodide an excellent leaving group and dramatically increasing the Sₙ2 reaction rate. |
| Temperature | 80 °C | High temperatures can promote decomposition and may favor the thermodynamically stable N-alkylated product in some cases. | Room Temp to 50 °C | Provides sufficient energy for the Sₙ2 reaction while minimizing thermal decomposition and unwanted side reactions. |
Section 4: References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). 2-MERCAPTOBENZOTHIAZOLE. In Some Chemicals Used in Industrial and Consumer Applications, and in Water Disinfection. International Agency for Research on Cancer. Available from: [Link]
-
Wu, F.-L., Hussein, W. M., Ross, B. P., & McGeary, R. P. (2015). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. University of Queensland eSpace. Available from: [Link]
-
Defense Technical Information Center. (1970). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. DTIC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Mercaptobenzothiazole. PubChem Compound Database. Retrieved from: [Link]
-
Clayden, J., & Yagupolskii, Y. L. (2010). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 6, 25. Available from: [Link]
-
Chen, J., Zhang, C., & Wang, L. (2018). Adsorption mechanism of 2-mercaptobenzothiazole on chalcopyrite and sphalerite surfaces: Ab initio and spectroscopy studies. Minerals Engineering, 122, 10-17. Available from: [Link]
-
Wikipedia contributors. (2023). Sulfur vulcanization. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Dong, J., et al. (2020). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. European Journal of Organic Chemistry. Available from: [Link]
-
J. C. C. Freitas, et al. (2000). Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole. Journal of Molecular Catalysis A: Chemical. Available from: [Link]
-
Appenzeller-Herzog, C., & Ellgaard, L. (2008). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. Current Opinion in Cell Biology, 20(5), 535-540. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Reagent Guides. Available from: [Link]
-
Gucma, M., & Mames, A. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports, 13(1), 20616. Available from: [Link]
-
Humphrey, S. M., & Wood, P. T. (2004). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Crystal Growth & Design. Available from: [Link]
-
Wang, H., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 9(2), 239. Available from: [Link]
-
Roy, S., & Udgaonkar, J. B. (2020). Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond. Biomolecules, 10(11), 1569. Available from: [Link]
-
Bakos, P. A., et al. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry, 20(20), 4241-4247. Available from: [Link]
-
Benfatti, F., et al. (2018). Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents: C- versus O-alkylation—Part III. Molecules, 23(1), 184. Available from: [Link]
-
Siddiqui, N., et al. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. International Journal of Molecular Sciences, 14(1), 1746-1764. Available from: [Link]
-
El-Kihel, A., et al. (2016). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite. Asian Journal of Chemistry, 28(6), 1267-1269. Available from: [Link]
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- 1. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]
- 2. Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfur vulcanization - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing Reaction Conditions for 2-Mercaptobenzothiazole (MBT) Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 2-mercaptobenzothiazole (MBT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yield and purity, and confidently address challenges encountered during your experiments.
I. Overview of 2-Mercaptobenzothiazole Synthesis
2-Mercaptobenzothiazole (MBT) is a crucial industrial chemical, primarily used as a vulcanization accelerator in the rubber industry.[1] Its synthesis is a well-established process, but achieving high yield and purity requires careful control of reaction parameters. The most common industrial method involves the reaction of aniline, carbon disulfide, and sulfur under elevated temperature and pressure.[2][3] This process, while effective, can be complex with the potential for numerous side reactions.[4]
This guide will focus on the optimization and troubleshooting of this primary synthetic route. We will delve into the critical parameters that influence the reaction's outcome and provide practical solutions to common experimental hurdles.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of MBT, providing concise and actionable answers.
Q1: What is the generally accepted mechanism for the synthesis of MBT from aniline, carbon disulfide, and sulfur?
A1: The reaction mechanism is complex and involves several intermediates. A simplified representation involves the initial reaction of aniline with carbon disulfide to form a dithiocarbamic acid intermediate. This intermediate then reacts with sulfur and undergoes cyclization to form 2-mercaptobenzothiazole. The reaction is typically carried out at high temperatures (around 240-255°C) and pressures (up to 10 MPa).[2][5]
Q2: What are the key parameters to control for optimizing MBT yield?
A2: The critical parameters for optimizing MBT yield are:
-
Reactant Ratio: The molar ratio of aniline, carbon disulfide, and sulfur is crucial. An optimized feed mass ratio of Sulfur:CS2:Aniline has been reported as 6:17:20.[2][5]
-
Temperature: The reaction is highly temperature-dependent. An optimal reaction temperature is typically around 240°C.[2][5]
-
Pressure: The reaction is conducted under elevated pressure, with an optimal pressure around 10 MPa.[2][5]
-
Reaction Time: A sufficient reaction time is necessary for the completion of the reaction, typically around 5 hours.[5][6]
-
Catalyst: While the reaction can proceed without a catalyst, the use of catalysts such as salicylic acid can improve the yield and reduce the reaction time.[7]
Q3: What are the common impurities in crude MBT, and how do they form?
A3: Common impurities include unreacted starting materials (aniline, sulfur), as well as by-products from side reactions. These can include benzothiazole, anilinobenzothiazole, 2,2'-dithio-bisbenzothiazole, diphenylthiourea, and phenylisothiocyanate.[8] The formation of these impurities is often favored by non-optimal reaction conditions, such as incorrect temperature, pressure, or reactant ratios. Tar-like resinous substances of unknown composition can also be formed.[8]
Q4: How can I monitor the progress of the MBT synthesis reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[9] By taking aliquots from the reaction mixture at different time points and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the MBT product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q5: What are the recommended safety precautions when synthesizing MBT?
A5: The synthesis of MBT involves hazardous materials and conditions. It is essential to:
-
Work in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Handle carbon disulfide with extreme care as it is highly flammable and toxic.
-
The reaction is conducted at high pressure and temperature, so a properly rated and maintained pressure reactor is essential.
-
Be aware of the potential for the release of hydrogen sulfide (H2S), a toxic gas.[6]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during MBT synthesis.
Problem 1: Low Yield of 2-Mercaptobenzothiazole
A low yield of the desired product is a frequent challenge. The following table outlines potential causes and their corresponding solutions.
| Observation/Symptom | Potential Cause | Recommended Solution |
| Consistently low yield (<70%) | Suboptimal Reactant Ratio: Incorrect stoichiometry of aniline, carbon disulfide, and sulfur. | Carefully verify the molar ratios of your reactants. A recommended starting point is a mass ratio of S:CS2:Aniline of 6:17:20.[2][5] |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition. | Optimize the reaction temperature. A temperature of 240°C has been shown to be effective.[2][5] | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Increase the reaction time. Monitor the reaction progress by TLC to determine the optimal duration.[9] | |
| Inadequate Pressure: The autogenous pressure generated may not be sufficient. | Ensure the reaction is carried out in a sealed pressure reactor capable of reaching and maintaining the required pressure (around 10 MPa).[2][5] | |
| Yield drops after initial success | Catalyst Deactivation: If using a catalyst, it may have lost its activity. | If using a reusable catalyst, consider regeneration or using a fresh batch. |
| Reaction stalls before completion | Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. | Ensure efficient stirring throughout the reaction. |
Problem 2: Product Purity Issues
Obtaining a pure product is as important as achieving a high yield. This section addresses common purity-related problems.
| Observation/Symptom | Potential Cause | Recommended Solution |
| Dark, tar-like residue in the crude product | Side Reactions: Overheating or prolonged reaction times can lead to the formation of polymeric or tarry by-products.[12] | Carefully control the reaction temperature and time. Consider recycling desirable by-products which can have an autocatalytic effect.[6] |
| Off-color (e.g., brown or reddish) crystalline product | Presence of Colored Impurities: Formation of minor by-products that are colored. | Purification by recrystallization is often effective. Toluene and ethanol are suitable solvents.[13] Alternatively, dissolve the crude product in an aqueous base, filter off insoluble impurities, and then re-precipitate the MBT by adding acid.[3] |
| Low melting point of the purified product | Presence of Impurities: Even small amounts of impurities can depress the melting point. The melting point of pure MBT is around 170-181.7°C.[5] | Further purification is necessary. Consider multiple recrystallizations or column chromatography for very high purity applications. |
| Presence of starting materials in the final product | Incomplete Reaction: The reaction did not go to completion. | Re-evaluate the reaction time and temperature. Ensure proper mixing. |
IV. Experimental Protocols
Optimized Industrial Synthesis of 2-Mercaptobenzothiazole
This protocol is based on optimized conditions reported for industrial-scale production.[2][5]
Materials:
-
Aniline (C₆H₅NH₂)
-
Carbon Disulfide (CS₂)
-
Sulfur (S)
-
Toluene (for extraction)
Equipment:
-
High-pressure autoclave reactor
-
Condenser
-
Extraction vessel
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge aniline, carbon disulfide, and sulfur in a mass ratio of approximately 20:17:6.[2][5]
-
Reaction: Heat the sealed reactor to 240°C and maintain the pressure at 10 MPa.[2][5] Allow the reaction to proceed for approximately 5 hours.[5][6]
-
Cooling and Extraction: After the reaction is complete, cool the reactor. The crude MBT is then subjected to a high-low temperature extraction process. Optimal condensation and extraction are achieved at -30°C and 1 atm, followed by a separation step at 40°C.[5]
-
Purification: The crude product is further purified by dissolving it in a suitable solvent like toluene to remove insoluble impurities.[5] An alternative and common purification method involves dissolving the crude MBT in an aqueous sodium hydroxide solution, filtering off the insoluble tar-like by-products, and then re-precipitating the pure MBT by adding a mineral acid.[3][6]
-
Drying: The purified MBT is then dried to obtain the final product.
Optimized Reaction Conditions Summary
| Parameter | Optimized Value | Reference |
| Reactant Mass Ratio (S:CS₂:Aniline) | 6:17:20 | [2][5] |
| Temperature | 240 °C | [2][5] |
| Pressure | 10 MPa | [2][5] |
| Reaction Time | ~5 hours | [5][6] |
V. Visualizations
Troubleshooting Workflow for MBT Synthesis
Caption: A general workflow for troubleshooting common issues in 2-mercaptobenzothiazole synthesis.
MBT Synthesis: Main Reaction and Key Side Reactions
Caption: Simplified reaction pathway for MBT synthesis, highlighting the formation of the desired product and common side products.
VI. References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. [Link]
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
-
2-MERCAPTOBENZOTHIAZOLE. IARC Publications. [Link]
-
Process for the preparation of 2-mercaptobenzothiazole. Google Patents.
-
Purification of 2-mercaptobenzothiazole. Google Patents.
-
2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113. [Link]
-
Purification of 2-mercaptobenzothiazole by solvent extraction. ResearchGate. [Link]
-
Safety Data Sheet 2-Mercaptobenzothiazole. Redox. [Link]
-
Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry. [Link]
-
Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. [Link]
-
SAFETY DATA SHEET. Chem Service. [Link]
-
2-Mercaptobenzothiazole Disulfide (MBTS) - analysis. Analytice. [Link]
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
-
Determination of 2-Mercaptobenzothiazole (MBT) in Tannery Wastewater by High Performance Liquid Chromatography with Amperometric Detection. ResearchGate. [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]
-
2-mercaptobenzothiazole prodn - by reacting aniline carbon disulphide and sulphur. Google Patents.
-
Optimization of synthesis of 2-mercapto benzothiazole with response surface methodology. Chemical Industry and Engineering Progree. [Link]
-
Reaction of aniline with CS 2 in aqueous base solutions. ResearchGate. [Link]
-
C_(6)H_(5)NH_(2) + CS_(2) underset(KOH (s))overset(Delta)rarr The end product in the reaction is. Allen. [Link]
-
Method for the production of 2-mercaptobenzothiazole. Google Patents.
-
Carbon disulfide. Wikipedia. [Link]
-
(PDF) Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. ResearchGate. [Link]
-
Method for the production of 2-mercaptobenzothiazole. Google Patents.
-
2- Mercapto- benzothiazole (MBT). Miljøstyrelsen. [Link]
-
Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]
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- 5. irowater.com [irowater.com]
- 6. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
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- 12. CH562234A5 - 2-mercaptobenzothiazole prodn - by reacting aniline carbon disulphide and sulphur - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 7-Chloro-2-mercaptobenzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-2-mercaptobenzothiazole and its derivatives. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and characterization of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my ¹H NMR spectra show a broad singlet that integrates for one proton, and its chemical shift is inconsistent between samples?
A: This broad signal is characteristic of the proton attached to the nitrogen or sulfur atom, which exists in a tautomeric equilibrium between the thione and thiol forms.[1][2][3] The thione form is generally more stable.[3][4] The broadness of the peak is due to chemical exchange with trace amounts of water or other protic impurities in the NMR solvent, as well as quadruple broadening from the adjacent nitrogen atom. Its chemical shift is highly dependent on concentration, temperature, and solvent.
Quick Confirmation Protocol:
-
Dissolve your sample in the deuterated solvent as usual and acquire a standard ¹H NMR spectrum.
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
The broad singlet corresponding to the N-H/S-H proton will disappear or significantly decrease in intensity due to proton-deuterium exchange. This confirms the identity of the exchangeable proton.
Q2: I'm having trouble dissolving my this compound derivative. What are the recommended solvents?
A: this compound and its derivatives are often crystalline solids with limited solubility in common non-polar organic solvents. For analytical purposes, the following solvents are generally effective:
-
NMR Spectroscopy: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve a wide range of these derivatives and will show the N-H proton. Deuterated chloroform (CDCl₃) can also be used, but solubility may be lower.[5]
-
Chromatography: For HPLC, a mobile phase consisting of acetonitrile and water is common.[6][7] For sample preparation, dissolution in dimethylformamide (DMF) or tetrahydrofuran (THF) is often successful.
-
General Handling: Dichloromethane (DCM) and ethyl acetate can be used for extraction and purification by column chromatography, though solubility should be checked for each specific derivative.[5]
Q3: Are there any specific stability or storage concerns for these compounds?
A: Yes. Like many sulfur-containing compounds, 2-mercaptobenzothiazole derivatives can be susceptible to oxidation. The disulfide dimer is a common impurity formed upon exposure to air over time.
Storage Recommendations:
-
Short-term: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
Long-term: For extended storage, refrigeration (-4 to -20 °C) is recommended to minimize degradation.
Q4: What are the most common impurities I should look for after synthesis?
A: Besides the starting materials, the most common impurities include:
-
Disulfide Dimer: Formed by the oxidation of two molecules of the 2-mercaptobenzothiazole derivative. This is often observed in mass spectrometry with a molecular ion peak corresponding to (2M-2H)⁺.
-
Unreacted Starting Materials: Such as the corresponding 2-aminothiophenol derivative.
-
Side Products from Synthesis: The specific side products will depend on the synthetic route. For instance, in syntheses involving carbon disulfide, various thiourea intermediates may be present.[8]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Ambiguous or Overlapping Aromatic Signals in ¹H NMR
-
Probable Cause: The protons on the benzothiazole ring often resonate in a narrow region of the aromatic spectrum (typically 7.0-8.0 ppm), and their splitting patterns can be complex, especially with additional substituents.[5][9] The chlorine atom at the 7-position will influence the chemical shifts of the adjacent protons.
-
Solution Workflow:
Problem: Unexpected ¹³C NMR Chemical Shifts
-
Probable Cause: The chemical shift of the C=S carbon (thione) is a key diagnostic peak but can be broad and is sometimes mistaken for a solvent peak or impurity. Its chemical shift is sensitive to the electronic environment.
-
Troubleshooting Steps:
-
Identify the Thione Carbon: The C=S carbon typically resonates in the downfield region of the spectrum, often between 165-180 ppm. [5] 2. Check Reference Spectra: Compare your experimental data with literature values for similar structures. Note that substituents can significantly alter chemical shifts.
-
Run a DEPT Experiment: A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the C=S and other substituted aromatic carbons) will be absent. This can help confirm the assignment of the thione carbon.
-
| Typical ¹³C NMR Chemical Shifts for this compound Core | |
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C=S (Thione) | 165 - 180 |
| Aromatic Carbons | 120 - 155 |
Note: These are approximate ranges and can vary based on the solvent and other substituents on the molecule. [9]
Mass Spectrometry (MS)
Problem: Molecular Ion (M⁺) is Weak or Absent in EI-MS
-
Probable Cause: this compound derivatives can be thermally labile and may fragment easily under the high-energy conditions of Electron Ionization (EI).
-
Solutions:
-
Use a Softer Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are much gentler and are more likely to yield a strong signal for the molecular ion or a protonated/adduct ion ([M+H]⁺, [M+Na]⁺). [6] 2. Optimize GC-MS Conditions: If using GC-MS, ensure the injection port temperature is not excessively high, which can cause thermal decomposition. [6]A lower temperature ramp in the GC oven can also be beneficial.
-
Problem: Identifying Common Fragments
-
Probable Cause: Understanding the fragmentation pattern is key to confirming the structure.
-
Common Fragmentation Pathways:
-
Loss of Sulfur: Fragmentation involving the loss of an S atom from the thione group is common.
-
Loss of the Mercapto Group: Cleavage of the C-S bond can lead to the loss of the SH group or a larger S-containing substituent.
-
Ring Cleavage: The benzothiazole ring system can undergo cleavage to produce characteristic fragments.
-
| Common Fragment | Description |
| [M-S]⁺ | Loss of a sulfur atom. |
| [M-SH]⁺ | Loss of the mercapto group. |
| C₇H₄ClNS⁺ | Fragment corresponding to the core benzothiazole ring after loss of a side chain. |
Chromatography (HPLC & GC)
Problem: Poor Peak Shape (Tailing) in HPLC
-
Probable Cause: The nitrogen atom in the benzothiazole ring can interact with residual silanol groups on standard silica-based C18 columns, leading to peak tailing. The sulfur atom can also chelate with metal impurities in the HPLC system or column frit.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting HPLC peak shape.
Problem: Thermal Decomposition in GC
-
Probable Cause: Many heterocyclic sulfur compounds are thermally labile. [6][10]High temperatures in the GC inlet or column can cause the molecule to decompose before it reaches the detector.
-
Solutions:
-
Lower Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase if necessary.
-
Use an Inert Flow Path: Ensure all components of the GC system (liner, column, fittings) are deactivated or inert to prevent interactions with the analyte. [11][12] 3. Consider Derivatization: If direct analysis is problematic, consider derivatizing the mercapto group (e.g., through S-alkylation) to create a more thermally stable compound.
-
Alternative Technique: If GC remains challenging, HPLC is often a more suitable technique for these compounds. [6]
-
References
- Cui, P., & Wang, L. (2010). Effects of substituents on the spectrum properties of benzothiazoles. Guang pu xue yu guang pu fen xi = Guang pu, 30(11), 3028–3031.
- Sun, J., Lili, W., Xiaoling, L., & Xuehong, S. (2014). Keto-enol tautomerism of MBT. MBT: 2-mercaptobenzothiazole. ResearchGate.
- Ghatole, A. S., & Meshram, J. S. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Trade Science Inc.
- Saeed, A., Channar, P. A., Shahzadi, S., Raza, H., & Larik, F. A. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. University of Ferrara.
- Rajesh, S., Shafi, S., & G, P. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166.
- Skotnicka, A., & Kabatc, J. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- Skotnicka, A., & Kabatc, J. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI.
- Guan, W., & Tan, C. (2006). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM, 764(1-3), 121-128.
- PQRI. (n.d.). Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography.
- Ahmed, M. A., & Ahmed, A. H. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.
- Bédé, L. A., Koné, M., Koné, G. R. M., Ouattara, S. C. S., Ouattara, L., & Bamba, E. H. S. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- Heiran, R., Jarrahpour, A., Riazimontazer, E., Gholami, A., & Turos, E. (2022). Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. ResearchGate.
- Tüzün, N., & Kandemirli, F. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. ARKIVOC, 2007(14), 75-99.
- Iqbal, H., Ahmed, I., Zia, M. A., & Ali, S. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(16), 8889.
- Kelly, P. F., & Williams, J. M. (2003). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Journal of Sulfur Chemistry, 24(1), 1-38.
- Khlebnikov, A. I., & Popov, A. V. (2022).
- Göen, T., Hartwig, A., & Commission, M. A. K. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS.
- Wang, Z. (2011). Characterization of Polycyclic Aromatic Sulfur Heterocycles for Source Identification. ResearchGate.
- Ahmed, M. A., & Ahmed, A. H. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.
- Andersson, J. T. (2008).
- Mahdi, M. F., Al-Smaism, R. F., & Ibrahim, N. W. (2016). Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry, 7(1), 8-13.
- NIST. (n.d.). 2-Mercaptobenzothiazole.
- Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.
- SGS. (n.d.). Trace sulfur compounds analysis.
- Wikipedia. (n.d.). Mercaptobenzothiazole.
- Kaur, H., Kumar, S., & Singh, I. (2019). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. ResearchGate.
- Skotnicka, A., & Kabatc, J. (2024). ¹H NMR spectrum (400 MHz) of 2-(2-(6-chlorobenzothiazolyl)thio)ethyl... ResearchGate.
- YouTube. (2023). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence.
- Spectral Database for Organic Compounds, SDBS. (n.d.). 2-Mercaptobenzothiazole, diphenylcarbamate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 5. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pqri.org [pqri.org]
- 7. series.publisso.de [series.publisso.de]
- 8. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 7-Chloro-2-mercaptobenzothiazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 7-Chloro-2-mercaptobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Impurities
This section addresses the most common initial queries regarding the purity and handling of this compound.
Q1: What are the most probable impurities in my crude this compound preparation?
A: The impurity profile is heavily dependent on the synthetic route. Most industrial syntheses for the parent compound, 2-mercaptobenzothiazole (MBT), involve the high-temperature reaction of a substituted aniline with carbon disulfide and sulfur.[1][2] Therefore, for this compound, your primary impurities are likely to be:
-
Unreacted Starting Materials: Such as 4-chloro-2-aminothiophenol or related aniline precursors.
-
Reaction Intermediates: Including substituted thiourea derivatives.
-
Oxidative Byproducts: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(7-chlorobenzothiazole). This is a very common impurity.[3]
-
Tars and Polymeric Materials: High-temperature reactions can often generate complex, high-molecular-weight side products, which typically present as dark, tarry residues.[3]
Q2: My isolated product is a discolored yellow, brown, or even tarry solid. What causes this?
A: Discoloration is a strong indicator of impurities. A pale yellow color is characteristic of many mercaptobenzothiazoles, but darker shades like brown or the presence of a sticky, tarry consistency point towards polymeric byproducts or complex side-reaction products.[4][5] These are often less soluble in standard solvents and can be challenging to remove, requiring a robust purification strategy like the alkali-acid method discussed below.
Q3: My HPLC analysis shows a significant secondary peak. How can I identify it?
A: While definitive identification requires techniques like LC-MS or NMR, the most common and easily formed byproduct is the disulfide dimer.[6] This occurs through the oxidation of two thiol molecules. This impurity will have a higher molecular weight and different retention time on a reverse-phase HPLC column. If you suspect oxidation, you can try treating a small sample with a mild reducing agent and re-running the HPLC to see if the impurity peak diminishes and the main peak increases.
Q4: How should I store purified this compound to prevent degradation?
A: Due to its sensitivity to oxidation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[5] Keep it in a cool, dark, and dry place. Light can also promote degradation over time, leading to the formation of various photoproducts.[7]
Section 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step workflows to address specific purity challenges.
Workflow Decision Guide
This diagram will help you select the most appropriate purification strategy based on the state of your crude product.
Caption: Decision tree for selecting a purification method.
Issue 1: Crude product is heavily discolored and contains significant insoluble material.
Recommended Solution: Alkali-Acid Purification
This is the most robust method for removing tarry, non-acidic, and base-insoluble impurities. It leverages the acidic nature of the thiol group to achieve separation.
Causality & Expertise: The thiol proton on the benzothiazole ring is weakly acidic (pKa ≈ 7).[5] By treating the crude mixture with an aqueous base (like sodium hydroxide), the desired compound deprotonates to form a water-soluble sodium salt.[8] Tarry polymers and other neutral organic impurities, which are not acidic, remain insoluble in the aqueous phase and can be physically removed by filtration. Subsequent acidification of the clear filtrate re-protonates the salt, causing the purified this compound to precipitate out of the solution, leaving water-soluble impurities behind.
Experimental Protocol: Alkali-Acid Purification
-
Dissolution: In a fume hood, suspend the crude this compound in a 5-8% aqueous solution of sodium hydroxide (NaOH). Use a molar excess of 5-20% NaOH relative to the estimated amount of your target compound.[8]
-
Heating & Stirring: Vigorously stir the mixture and gently heat to 70-80°C for 1-2 hours to ensure complete salt formation.[8]
-
Filtration of Impurities: While still warm, filter the dark solution through a Celite® pad or a Büchner funnel to remove all insoluble tars and particulates. The resulting filtrate should be a clear, though possibly colored, solution.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add a 10-15% solution of a non-oxidizing mineral acid (e.g., hydrochloric acid or sulfuric acid) dropwise with constant stirring. Monitor the pH. Continue adding acid until the pH is acidic (pH ~2-3). The purified product will precipitate as a solid.
-
Scientist's Note: Maintain the temperature below 35°C during acidification to ensure well-formed crystals and minimize impurity trapping.[8]
-
-
Isolation & Washing: Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are near neutral pH (pH ≈ 7).[8]
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Issue 2: Product is crystalline but has a broad melting point or shows minor impurities on TLC/HPLC.
Recommended Solution: Recrystallization
Recrystallization is a classic polishing step to remove small amounts of structurally similar impurities, resulting in a product with higher purity and a sharp melting point.
Causality & Expertise: The principle of recrystallization relies on differences in solubility. An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature.[9] Impurities should either be insoluble at high temperatures (and can be filtered out hot) or remain soluble at low temperatures (and stay in the mother liquor upon cooling). The slow formation of crystals from a saturated solution excludes impurities from the growing crystal lattice, leading to a significant increase in purity.
Solvent Selection Table The solubility of this compound will be similar to its parent compound, 2-mercaptobenzothiazole. The following table provides a starting point for your solvent screen.[10][11][12]
| Solvent | Boiling Point (°C) | Suitability Notes |
| Ethanol | 78 | Good solubility when hot, lower when cold. A common choice. |
| Acetone | 56 | High solubility; may require a co-solvent (like water) to reduce solubility for precipitation. |
| Ethyl Acetate | 77 | Often a good balance of solvency. |
| Toluene | 111 | Good for dissolving non-polar impurities. May require a co-solvent. |
| Water | 100 | Insoluble. Can be used as an anti-solvent with a miscible solvent like ethanol or acetone. |
Experimental Protocol: Recrystallization
-
Solvent Addition: Place the semi-pure this compound in an Erlenmeyer flask. Add a minimal amount of your chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Hot Filtration (Optional): If any insoluble impurities remain in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Issue 3: Requirement for >99.5% Purity for Pharmaceutical or Analytical Standard Applications.
Recommended Solution: Flash Column Chromatography
For the highest level of purity, removing even trace amounts of closely related impurities, flash column chromatography is the method of choice.
Causality & Expertise: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[13] Compounds with higher polarity will adhere more strongly to the polar silica gel and elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. By carefully selecting a mobile phase, one can achieve excellent separation of the target compound from its impurities.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a column packed with silica gel (230-400 mesh) in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% Hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 95:5 Hexane:Ethyl Acetate, slowly increasing to 90:10, 80:20, and so on.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
Section 3: Analytical Workflows for Quality Control
Verifying the success of your purification is a critical step.
Overall Purification and Analysis Workflow
Sources
- 1. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 3. US3654297A - Process for oxidizing 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. www2.mst.dk [www2.mst.dk]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Page loading... [guidechem.com]
- 11. atamankimya.com [atamankimya.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for 7-Chloro-2-mercaptobenzothiazole Reactions & Purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 7-Chloro-2-mercaptobenzothiazole (7-Cl-MBT). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of solvent selection for synthesis and purification. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and rationalize your methodological choices.
Section 1: Solvent Selection for Reactions Involving this compound
Reactions with 7-Cl-MBT, such as S-alkylation or S-acylation, are fundamentally nucleophilic substitution reactions. The sulfur atom, particularly after deprotonation to a thiolate, acts as a potent nucleophile. The choice of solvent is paramount as it directly influences the reactivity of this nucleophile and the overall reaction kinetics.
Troubleshooting Guide: Reaction Issues
This section addresses the most common problems encountered during the chemical modification of 7-Cl-MBT.
Q1: My S-alkylation reaction is sluggish or not proceeding to completion. What solvent-related factors should I investigate?
A1: A slow or incomplete reaction is a frequent issue, often directly tied to solvent choice. The key is to maximize the nucleophilicity of the 7-Cl-MBT thiolate anion.
-
Causality: Polar aprotic solvents are generally the superior choice for this type of reaction.[1][2] These solvents (e.g., DMF, DMSO, Acetone, Acetonitrile) excel at solvating the counter-ion of the base (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH) but do not form strong hydrogen bonds with the thiolate anion.[2] This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (e.g., ethanol, methanol, water) can form a hydrogen-bonding "cage" around the thiolate anion, stabilizing it and thus reducing its reactivity and slowing down the desired SN2 reaction.[1][2]
-
Immediate Actions:
-
Verify Solvent Type: Ensure you are using a polar aprotic solvent. If your protocol uses a protic solvent like ethanol, consider switching to DMF or acetone, which can significantly accelerate the reaction.[3]
-
Ensure Anhydrous Conditions: Water is a polar protic solvent that can interfere with the reaction. Use freshly dried solvents, as moisture can quench the base and hinder the deprotonation of the thiol.
-
Check Solubility: Confirm that your starting materials (7-Cl-MBT and the electrophile) are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.
-
Q2: I'm observing significant formation of a disulfide byproduct. How can the solvent influence this?
A2: The formation of a disulfide dimer from 7-Cl-MBT is an oxidative side reaction. While often caused by atmospheric oxygen, the solvent can play a role.
-
Causality: Some solvents can facilitate oxidation pathways. More importantly, reaction conditions that are excessively long or at high temperatures because of poor solvent choice can increase the opportunity for oxidation to occur. The primary goal is to achieve a fast, efficient primary reaction to minimize the time available for side reactions. Photodegradation studies have also shown that UV light can promote the formation of dimeric compounds from 2-mercaptobenzothiazole.[4]
-
Immediate Actions:
-
Optimize for Speed: Use a polar aprotic solvent to accelerate the main S-alkylation/acylation reaction, thereby reducing the overall reaction time.
-
De-gas the Solvent: If oxidation is persistent, consider de-gassing the solvent with nitrogen or argon before adding the reagents to remove dissolved oxygen.
-
Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to minimize potential photochemical side reactions.[4]
-
Workflow: Troubleshooting Low Reaction Yield
The following decision tree provides a systematic approach to diagnosing low product yield in derivatization reactions of 7-Cl-MBT.
Caption: A decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs): Reaction Solvents
Q3: Which solvents are recommended for S-alkylation of this compound?
A3: For S-alkylation, which typically follows an SN2 mechanism, polar aprotic solvents are highly recommended. Good-to-excellent choices include:
-
Dimethylformamide (DMF): Excellent solvating power for both the thiolate salt and many organic electrophiles. Often allows reactions to proceed at lower temperatures.[5]
-
Acetone: A less toxic and more volatile alternative to DMF. It is effective, especially when used with potassium carbonate as the base, and simplifies workup.[3]
-
Acetonitrile (ACN): Another excellent polar aprotic solvent that is relatively easy to remove.
-
Tetrahydrofuran (THF): A good choice, though slightly less polar than the others listed. Ensure it is anhydrous.
Q4: Can I use an alcohol like ethanol for my reaction?
A4: While possible, it is not ideal. Ethanol is a polar protic solvent. It will solvate and stabilize the thiolate nucleophile through hydrogen bonding, reducing its reactivity and likely leading to slower reaction times or the need for higher temperatures compared to aprotic solvents.[1] If the electrophile is unstable to stronger bases or more polar solvents, ethanol might be a necessary compromise, but it is not the first choice for efficiency.
Data Presentation: Solvent Properties and Suitability
The table below summarizes the properties of common solvents and their general suitability for reactions with 7-Cl-MBT.
| Solvent | Formula | Boiling Point (°C) | Type | Suitability for S-Alkylation | Rationale |
| DMF | C₃H₇NO | 153 | Polar Aprotic | Excellent | High polarity, effectively solvates cations, leaves nucleophile highly reactive.[5] |
| Acetone | C₃H₆O | 56 | Polar Aprotic | Very Good | Good balance of polarity and volatility, effective with common bases like K₂CO₃.[3] |
| Acetonitrile | C₂H₃N | 82 | Polar Aprotic | Very Good | Good polarity, easy to remove during workup. |
| Ethanol | C₂H₆O | 78 | Polar Protic | Fair / Poor | Stabilizes and weakens the nucleophile via H-bonding, slowing the reaction.[1][2] |
| Toluene | C₇H₈ | 111 | Non-polar | Poor | Insufficient polarity to dissolve the thiolate salt, leading to poor reaction rates.[6] |
| Water | H₂O | 100 | Polar Protic | Very Poor | Strongly solvates the nucleophile; risk of hydrolysis of the electrophile. |
Experimental Protocol: S-Alkylation of this compound
This protocol describes a general procedure for the S-alkylation of 7-Cl-MBT using benzyl bromide as an example electrophile.
Objective: To synthesize 2-(benzylthio)-7-chlorobenzothiazole.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous (approx. 10 mL per gram of 7-Cl-MBT)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetone to the flask.
-
Rationale: Acetone is a polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation while leaving the generated thiolate anion highly nucleophilic.[3] Its boiling point allows for gentle reflux to increase the reaction rate.
-
-
Reagent Addition: Begin stirring the suspension. Add benzyl bromide to the mixture dropwise at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Workup (Solvent Removal): Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.
-
Workup (Extraction): Dissolve the resulting residue in ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can now be purified further, typically by recrystallization (see Section 2).
Section 2: Solvent Selection for Purification of this compound Derivatives
Proper solvent selection is equally critical during purification to isolate the target compound in high purity, removing unreacted starting materials, reagents, and byproducts.
Troubleshooting Guide: Purification Issues
Q5: My product "oiled out" during recrystallization instead of forming crystals. What went wrong?
A5: "Oiling out" occurs when the solid melts and forms a liquid phase immiscible with the solvent, rather than dissolving. This is common if the boiling point of the solvent is higher than the melting point of the solute, or if significant impurities are present which depress the melting point.
-
Causality: The solute should be fully dissolved at the boiling point of the solvent. If it melts first, it forms an oil. Upon cooling, this oil may solidify into an amorphous mass, trapping impurities, rather than forming a pure crystal lattice.
-
Immediate Actions:
-
Add More Solvent: Sometimes, the concentration is too high. Try adding more hot solvent to fully dissolve the oil.
-
Switch Solvents: Select a recrystallization solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until turbidity persists. Allow it to cool slowly. A common pair is Ethanol/Water or Ethyl Acetate/Hexane.
-
Q6: I can't find a single good solvent for recrystallization. What should I do?
A6: This is a common challenge. The ideal solvent, which dissolves the compound when hot but not when cold, may not exist for every compound.
-
Causality: The solubility profile of your compound may not align perfectly with the properties of common single solvents. Impurities can also complicate solubility behavior.
-
Immediate Actions:
-
Acid-Base Extraction: This is the most powerful technique for purifying 7-Cl-MBT and its derivatives, provided the final product does not have an acid-labile group. Since the thiol is acidic, it can be deprotonated with a weak base (e.g., aq. Na₂CO₃) to form a water-soluble salt.[7] Neutral organic impurities can then be washed away with an organic solvent (e.g., ethyl acetate). Subsequent acidification of the aqueous layer will re-precipitate your purified product.[8] This method is highly effective for removing non-acidic impurities.
-
Column Chromatography: If the impurities have similar properties or acid-base extraction is not feasible, silica gel column chromatography is the next best option. The eluent (solvent system) is chosen to provide good separation between your product and impurities on a TLC plate. Dichloromethane or mixtures of ethyl acetate and hexane are common starting points.[5]
-
Solvent Pair Recrystallization: As described in Q5, this is a powerful alternative to single-solvent recrystallization.
-
Workflow: Purification Strategy
This flowchart outlines a logical progression for purifying crude products from 7-Cl-MBT reactions.
Caption: A logical workflow for purifying 7-Cl-MBT derivatives.
Frequently Asked Questions (FAQs): Purification Solvents
Q7: What is a good starting solvent for the recrystallization of this compound or its simple alkylated derivatives?
A7: Ethanol is an excellent starting point for the recrystallization of 2-mercaptobenzothiazole and its derivatives.[9] It is a polar solvent that often provides good solubility at reflux but significantly lower solubility at room temperature or 0 °C. Other solvents to screen include ethyl acetate, toluene, and mixtures like acetone/water.
Q8: How do I choose a solvent system (eluent) for column chromatography?
A8: The goal is to find a solvent or solvent mixture that gives your product a Retention Factor (Rf) of approximately 0.3-0.4 on a silica gel TLC plate, with good separation from all impurities.
-
Start with a non-polar solvent like hexane or heptane.
-
Gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
Screen various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) via TLC.
-
The optimal mixture will move all components off the baseline but provide clear separation between the desired product spot and any impurity spots. For 2-mercaptobenzothiazole derivatives, systems based on dichloromethane or hexane/ethyl acetate are common.[5]
Data Presentation: Recrystallization Solvent Screening
A systematic approach is best for finding a suitable recrystallization solvent. Test the solubility of ~20-30 mg of your crude product in ~0.5 mL of solvent under the conditions below.
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | N/A | Unsuitable |
| Hexane | Insoluble | Insoluble | N/A | Unsuitable (good as anti-solvent) |
| Toluene | Sparingly Soluble | Soluble | Yes | Good Candidate |
| Ethanol | Sparingly Soluble | Soluble | Yes | Good Candidate [9] |
| Ethyl Acetate | Soluble | Very Soluble | No / Poor Recovery | Unsuitable as single solvent |
| Acetone | Soluble | Very Soluble | No / Poor Recovery | Unsuitable as single solvent |
Experimental Protocol: Purification by Acid-Base Extraction & Recrystallization
This protocol is for purifying the crude 7-Cl-MBT starting material, which often contains non-acidic organic impurities from its synthesis.
Objective: To purify crude this compound.
Materials:
-
Crude 7-Cl-MBT
-
1 M Sodium Carbonate (Na₂CO₃) aqueous solution
-
Ethyl Acetate
-
6 M Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Dissolution: Suspend the crude 7-Cl-MBT in a separatory funnel containing ethyl acetate.
-
Base Extraction: Add 1 M aqueous sodium carbonate solution. Stopper the funnel and shake vigorously, venting frequently. The thiol will deprotonate and move into the aqueous layer as its sodium salt. Continue adding base solution and shaking until all solid has dissolved.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper organic layer (which contains the impurities).
-
Wash: Wash the collected aqueous layer with a fresh portion of ethyl acetate to remove any residual non-acidic impurities. Discard the ethyl acetate wash.
-
Precipitation: Cool the aqueous solution in an ice bath. While stirring, slowly add 6 M HCl dropwise. The purified 7-Cl-MBT will precipitate as a solid. Continue adding acid until the solution is acidic to pH paper (pH ~2).
-
Rationale: Acidification protonates the water-soluble thiolate, regenerating the neutral, water-insoluble thiol, which precipitates out of solution.[7]
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallization: Transfer the damp solid to a clean flask. Add a minimal amount of hot ethanol to just dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
References
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Purification of High-Purity 2-Mercaptobenzothiazole by Two-Steps. (2018).
- Process for oxidizing 2-mercaptobenzothiazole. (1972).
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
- Role of Solvent in SN. (N.D.). Scribd. [Link]
- A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator. (2018).
- A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. (2012).
- Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. (2021). MDPI. [Link]
- Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simul
- Process for the purification of mercaptobenzothiazole. (1986).
- Purification of 2-mercaptobenzothiazole. (1982).
- Purification of mercaptobenzothiazole. (1985).
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health (NIH). [Link]
- Specific and non-specific solvent effects on aromatic nucleophilic substitution. (2002).
- Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. (2011). Organic Chemistry Portal. [Link]
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2016). National Institutes of Health (NIH). [Link]
- Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. (2012). Asian Journal of Chemistry. [Link]
- Process for the preparation of 2-mercaptobenzothiazole. (1994).
- 2-MERCAPTOBENZOTHIAZOLE. (2018).
- 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2006).
- Purification of 2-mercaptobenzothiazole by solvent extraction. (2007).
- Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. (2013). Royal Society of Chemistry. [Link]
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Technical Support Center: Scaling Up the Synthesis of 7-Chloro-2-mercaptobenzothiazole
Welcome to the technical support center for the synthesis of 7-Chloro-2-mercaptobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important heterocyclic compound. Our goal is to move beyond simple procedural steps and offer a comprehensive resource grounded in mechanistic understanding and practical experience.
Introduction: The Synthetic Landscape of this compound
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, presents several challenges, particularly when transitioning from laboratory-scale to pilot or industrial-scale production. The most prevalent synthetic route involves the reaction of a substituted aniline with carbon disulfide.[2][3] This guide will focus on troubleshooting and optimizing this pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most widely adopted industrial method is the reaction of 4-chloroaniline with carbon disulfide in the presence of sulfur under elevated temperature and pressure.[2][3] This one-pot synthesis is favored for its atom economy and cost-effectiveness. Variations of this method, known as the Kelly process, are common.[4]
Q2: What are the primary safety concerns I should be aware of when working with the reagents for this synthesis?
A2: The primary hazards are associated with carbon disulfide (CS₂). It is a highly flammable liquid and vapor with a low autoignition temperature.[5][6][7][8] All equipment must be properly grounded to prevent static discharge, and explosion-proof electrical equipment is mandatory.[5][6] Carbon disulfide is also toxic and can be harmful if inhaled or absorbed through the skin.[5][6][8] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5][6]
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Staining with iodine vapor or visualization under UV light is typically effective.[9] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Product Yield
Low or inconsistent yields are a common frustration in organic synthesis. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of 4-chloroaniline and carbon disulfide. 4-chloroaniline can degrade over time, and it is advisable to use a freshly opened container or repurify it before use.[9] |
| Suboptimal Reaction Temperature or Pressure | The reaction is highly sensitive to temperature and pressure.[10] For the reaction of aniline derivatives with carbon disulfide and sulfur, temperatures in the range of 240-255 °C and pressures around 9-10 MPa are often optimal for maximizing yield.[10] |
| Incorrect Stoichiometry of Reagents | The molar ratio of reactants is critical. An excess of sulfur is often used to drive the reaction towards the desired product and minimize the formation of byproducts.[10] |
| Inefficient Mixing in the Reactor | Inadequate agitation can lead to localized temperature gradients and poor mass transfer, resulting in incomplete reaction and lower yields. Ensure the reactor's stirring mechanism is sufficient for the scale of the reaction. |
Problem 2: Formation of Impurities and Byproducts
The formation of byproducts can complicate purification and reduce the overall yield.
| Potential Cause | Recommended Solutions |
| Side Reactions of Carbon Disulfide | Carbon disulfide can undergo various side reactions, especially at high temperatures.[11][12] Controlling the reaction temperature and minimizing reaction time can help reduce the formation of unwanted byproducts. |
| Dimerization of the Product | The thiol group of this compound can be oxidized to form a disulfide byproduct.[13] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. |
| Incomplete Reaction | Unreacted starting materials will contaminate the final product. Monitor the reaction closely using TLC or HPLC to ensure it goes to completion. |
Problem 3: Difficulties in Product Purification
Isolating the pure product can be challenging.
| Potential Cause | Recommended Solutions |
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, separation by column chromatography can be difficult.[9] Consider alternative purification techniques like recrystallization from a suitable solvent or a series of extractions. |
| Crude Product is a Tar-like Substance | The crude product can sometimes be a dark, viscous oil. Purification can be achieved by dissolving the crude material in an aqueous alkaline solution (like sodium hydroxide) to form the sodium salt of the product.[14][15] Insoluble impurities can then be removed by filtration. The purified product is then precipitated by acidifying the filtrate.[14][15] |
| Residual Aniline | Aniline can be a persistent impurity. Washing the crude product with a dilute acid solution can help remove any remaining aniline. A purification method involving washing with aniline at an elevated temperature followed by a water wash has also been reported.[16] |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for a laboratory-scale synthesis.
Materials:
-
4-chloroaniline
-
Carbon disulfide (CS₂)
-
Sulfur powder
-
High-pressure autoclave with a stirrer and temperature control
Procedure:
-
Reactor Charging: In a well-ventilated fume hood, carefully charge the high-pressure autoclave with 4-chloroaniline, carbon disulfide, and sulfur powder. A typical molar ratio is 1:1.2:1.1 (4-chloroaniline:CS₂:Sulfur).
-
Reaction: Seal the autoclave and begin stirring. Heat the reactor to 240-250 °C. The pressure will increase as the reaction proceeds. Maintain these conditions for 4-6 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess pressure, which will primarily be hydrogen sulfide (H₂S), into a suitable scrubber (e.g., a sodium hydroxide solution).
-
Work-up: Open the reactor in a well-ventilated area. The crude product is typically a solid mass.
-
Purification:
-
Dissolve the crude product in a 5% aqueous sodium hydroxide solution with heating.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and slowly add a dilute acid (e.g., hydrochloric acid or sulfuric acid) with stirring until the pH is acidic, causing the product to precipitate.[15]
-
Filter the precipitated solid, wash it thoroughly with water until the washings are neutral, and dry it under vacuum.
-
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the proposed reaction pathway for the formation of 2-mercaptobenzothiazole from aniline, which is analogous to the synthesis of the 7-chloro derivative.
Caption: Proposed reaction mechanism for the synthesis.
Troubleshooting Workflow
This flowchart provides a logical approach to diagnosing and solving common problems during the synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 2-mercaptobenzothiazole derivatives.
| Parameter | Value | Reference |
| Reaction Temperature | 240 - 255 °C | [10] |
| Reaction Pressure | 9 - 10 MPa | [10] |
| Reaction Time | 4 - 6 hours | [10] |
| Typical Yield | 75 - 85% | [10] |
References
- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI.
- Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. AIP Publishing.
- Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI.
- Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. Taylor & Francis Online.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI.
- Carbon Disulfide Safety Data Sheet. Chemtrade.
- ICSC 0022 - CARBON DISULFIDE. IPCS.
- Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science.
- Carbon Disulfide Safety Data Sheet. Airgas.
- Mercaptobenzothiazole. Wikipedia.
- Carbon Disulfide in Heterocyclic Organic Synthesis; Synthesis of Polyfunctionally Substituted Sulfur and Nitrogen Heteroaromatics. ResearchGate.
- Process for the purification of mercaptobenzothiazole. Google Patents.
- Purification of mercaptobenzothiazole. Google Patents.
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health.
- 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ACS Publications.
- Purification of 2-mercaptobenzothiazole. Google Patents.
- Carbon Disulfide in Heterocyclic Organic Synthesis; Synthesis of Polyfunctionally Substituted Sulfur and Nitrogen Heteroaromatics. Taylor & Francis Online.
- Synthesis of S-Heterocycles. Organic Chemistry Portal.
- Preparation of S-containing heterocycles via novel reaction patterns of carbon disulfide with 1-lithiobutadienes and 1,4-dilithiobutadienes. ResearchGate.
- Process for the preparation of 2-mercaptobenzothiazole. Google Patents.
- Process for oxidizing 2-mercaptobenzothiazole. Google Patents.
- Purification of High-Purity 2-Mercaptobenzothiazole by Two-Steps. ResearchGate.
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Royal Society of Chemistry.
- Mercaptobenzothiazole, MBT Chemical. IRO Water Treatment.
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Technical Support Center: A Troubleshooting Guide for 2-Mercaptobenzothiazole (2-MBT) Based Assays
Welcome to the technical support center for 2-mercaptobenzothiazole (2-MBT) based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assays involving this versatile yet reactive compound. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve common experimental challenges.
Introduction to 2-Mercaptobenzothiazole in Assay Systems
2-Mercaptobenzothiazole (MBT) is a heterocyclic compound widely utilized in various industrial and biological applications.[1][2] Its unique chemical structure, featuring a reactive thiol group, makes it a valuable tool in diverse analytical and screening platforms.[3][4] However, this same reactivity is often the source of experimental artifacts and challenges. This guide will address the most common issues encountered in colorimetric, enzyme inhibition, and other MBT-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind colorimetric assays for 2-MBT?
A1: Colorimetric detection of 2-MBT typically relies on its ability to form colored complexes with metal ions or to interact with nanoparticles. One common method involves the reaction of the alkaline salt of 2-MBT with nickel ions to produce a red-brown color.[5] Another modern approach utilizes the aggregation of gold nanoparticles (AuNPs) in the presence of 2-MBT, resulting in a distinct color shift from red to blue that can be quantified spectrophotometrically.[6][7]
Q2: Why is my 2-MBT standard solution unstable?
A2: 2-MBT solutions can be susceptible to degradation. Aqueous solutions, in particular, may be unstable over time, and the stability can be influenced by factors such as pH, exposure to light, and the presence of oxidizing agents.[8] It is recommended to prepare fresh standard solutions for each experiment or to validate the stability of stored solutions under your specific conditions. For instance, stock solutions in acetonitrile stored at 4°C are reported to be stable for about four weeks.[8]
Q3: Can 2-MBT interfere with my enzyme-based assay?
A3: Yes, this is a critical consideration. The thiol group in 2-MBT is nucleophilic and can react with electrophilic sites on proteins, particularly cysteine residues.[9][10] This can lead to non-specific, covalent modification of enzymes, resulting in inhibition that is not related to binding at the active site. This phenomenon is a common source of false positives in high-throughput screening (HTS) campaigns.[9][11]
In-Depth Troubleshooting Guide
Category 1: Issues in Colorimetric Assays
High background can obscure your signal, while a lack of color development points to a fundamental issue with the assay chemistry.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect pH | The formation of the 2-MBT-metal complex or its interaction with nanoparticles is highly pH-dependent. For AuNP-based assays, pH values below 4 can lead to protonation of the sulfur groups, reducing their interaction with the nanoparticles. Conversely, at pH values above 4, hydroxide ions can compete with 2-MBT for binding to the AuNPs.[6] | 1. Verify the pH of your buffers and final reaction mixture. 2. Perform a pH optimization experiment to determine the optimal pH for your specific assay conditions. |
| Reagent Degradation | The reagents, including 2-MBT standards and metal ion solutions, may have degraded over time. 2-MBT is susceptible to oxidation.[12] | 1. Prepare fresh 2-MBT standard solutions. 2. Use high-purity, fresh metal salt solutions. 3. Store reagents as recommended by the manufacturer, protected from light and air where necessary. |
| Interfering Substances in the Sample | Complex sample matrices, such as wastewater or biological fluids, may contain substances that interfere with color development.[5][13] These could be other chelating agents, reducing agents, or compounds that absorb at the same wavelength. | 1. Run a sample blank (sample without the colorimetric reagent) to check for endogenous absorbance. 2. Perform a spike-and-recovery experiment to assess matrix effects. 3. Consider sample preparation steps like solid-phase extraction (SPE) to remove interfering compounds. |
Category 2: Issues in Enzyme Inhibition Assays
The thiol-reactivity of 2-MBT is a major concern in enzyme inhibition assays, often leading to misleading results.
It is crucial to determine if the observed inhibition is due to a specific interaction with the enzyme's active site or a non-specific covalent modification.
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Protocols |
| Thiol Reactivity | 2-MBT can covalently modify cysteine residues on the enzyme surface, leading to non-specific inhibition.[9][14] This is a common artifact for thiol-containing compounds. | Protocol 1: Dithiothreitol (DTT) Counter-Screen 1. Measure the IC50 of 2-MBT in your standard assay buffer. 2. Repeat the IC50 determination in the presence of a high concentration of DTT (e.g., 1 mM). 3. Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of DTT suggests that 2-MBT is reacting with the thiol groups of DTT, thus reducing its effective concentration available to react with the enzyme. This is a strong indicator of non-specific thiol reactivity.[10] |
| Assay Interference | 2-MBT may interfere with the assay readout itself, rather than inhibiting the enzyme. For example, it might absorb light at the same wavelength as the product being measured or react with the detection reagents. | 1. Run a control experiment without the enzyme to see if 2-MBT affects the assay signal. 2. If using a fluorescence-based assay, check for quenching or autofluorescence of 2-MBT at the excitation and emission wavelengths used. |
| Compound Aggregation | At higher concentrations, some small molecules can form aggregates that sequester and denature enzymes, leading to apparent inhibition. | 1. Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. 2. If the inhibitory activity of 2-MBT is significantly reduced in the presence of the detergent, aggregation may be the cause. |
Experimental Workflow Diagrams
To aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows.
Caption: General workflow for validating and troubleshooting 2-MBT based assays.
Caption: Decision tree for identifying thiol-reactive false positives using a DTT counter-screen.
Concluding Remarks
References
- Liang, S. S., Shen, P. T., Shiue, Y. L., Chang, Y. T., & Sung, P. (2020). Development of a Quantitative Method for Monitoring 2-Mercaptobenzothiazole Based on Isotopic Iodoacetamide and Tandem MS. Current Analytical Chemistry, 16(7), 947-954. [Link]
- Bentham Science Publishers. (2020). Development of a Quantitative Method for Monitoring 2-Mercaptobenzothiazole Based on Isotopic Iodoacetamide and Tandem MS. [Link]
- Shipman, J. J. (1950). Colorimetric Determination of 2-Mercapto-Benzothiazole in Compounded Rubber. Analytical Chemistry, 22(9), 1170-1172. [Link]
- Dahlin, J. L., Walters, M. A., & Baell, J. B. (2014). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 57(11), 4555-4571. [Link]
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]
- Zarei, A. R., & Atabati, M. (2020). A simple colorimetric method using gold nanoparticles for the detection of 2-mercaptobenzothiazole in aqueous solutions, soil and rubber. Microchemical Journal, 155, 104764. [Link]
- ResearchGate. (n.d.). Determination of 2-Mercaptobenzothiazole (MBT) in Tannery Wastewater by High Performance Liquid Chromatography with Amperometric Detection. [Link]
- ResearchGate. (2020). A simple colorimetric method using gold nanoparticles for the detection of 2-mercaptobenzothiazole in aqueous solutions, soil and rubber. [Link]
- Hartwig, A. (2025). 2-Mercaptobenzothiazole.
- Sane, R. T., Samant, V. S., & Nayak, V. G. (1999). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'-Dithiobis-Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 61(1), 61-62. [Link]
- Göen, T., et al. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS.
- European Commission. (2007). Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT)
- ResearchGate. (n.d.). Thiol-reactive compound classes identified by the MSTI assay. [Link]
- PubMed. (2025).
- Huth, J. R., et al. (2007). Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance. Chemical Research in Toxicology, 20(11), 1752-1759. [Link]
- ResearchGate. (n.d.).
- Asian Publication Corporation. (n.d.).
- International Agency for Research on Cancer. (2018). 2-MERCAPTOBENZOTHIAZOLE. [Link]
- National Center for Biotechnology Information. (2018). Exposure Data - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115. [Link]
- ResearchGate. (2017).
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- 8. series.publisso.de [series.publisso.de]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
preventing degradation of 7-Chloro-2-mercaptobenzothiazole during storage
Welcome to the technical support guide for 7-Chloro-2-mercaptobenzothiazole (CASH 1849-73-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Given the limited specific literature on the 7-chloro isomer, this guide synthesizes direct information where available with established principles from the well-studied parent compound, 2-mercaptobenzothiazole (MBT), and general thiol chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound, an air-sensitive thiol-containing compound, should be stored under controlled conditions. The primary goal is to protect it from atmospheric oxygen, moisture, light, and elevated temperatures, which can accelerate degradation.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) | Slows the rate of oxidative and other degradation reactions.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thiol group to a disulfide, the primary degradation pathway.[1][2] |
| Light | In the dark (Amber vial) | Minimizes light-induced degradation (photodegradation).[1] |
| Moisture | Dry (Tightly sealed container) | Prevents hydrolysis and other moisture-related side reactions.[1] |
| Container | Tightly sealed, airtight container | Protects from atmospheric oxygen and moisture ingress.[1] |
Q2: My solid this compound has developed a yellowish or off-white tint. Is it still usable?
A2: A slight color change may indicate the onset of degradation, likely the formation of the corresponding disulfide dimer, which is a common impurity in mercaptobenzothiazole compounds upon storage.[3][4] While minor discoloration might not significantly impact some applications, it is a sign of reduced purity. For sensitive experiments, it is crucial to verify the compound's purity before use. A decision workflow for handling discolored material is provided in the troubleshooting section.
Q3: How does exposure to air affect this compound?
A3: The thiol (-SH) group in this compound is susceptible to oxidation, especially in the presence of atmospheric oxygen. The primary degradation pathway is the formation of a disulfide bond (-S-S-) between two molecules, creating a dimer impurity.[2] This oxidation can be accelerated by factors such as light, heat, and the presence of metal ions.[5] This degradation reduces the purity and can alter the reactivity of the compound in your experiments.
Q4: Can I handle this compound on an open bench?
A4: Due to its air-sensitive nature, handling this compound on an open bench is not recommended for extended periods.[2] For weighing and preparing solutions, it is best to use an inert atmosphere glovebox or employ Schlenk line techniques to minimize exposure to oxygen and moisture.[6] If brief handling in the air is unavoidable, work quickly and ensure the container is promptly flushed with an inert gas before resealing.
Q5: What are the primary safety precautions when working with this compound?
A5: Always consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required. All handling of the solid and its solutions should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound.
Problem 1: Visual Signs of Degradation
-
Symptom: The typically light-colored solid has become discolored (e.g., yellowed, clumpy, or has visible particulates).
-
Probable Cause: Oxidation to the disulfide dimer is the most likely cause. This process is accelerated by improper storage (exposure to air, light, or moisture).
-
Solution Workflow:
Caption: Decision workflow for handling discolored compound.
Problem 2: Inconsistent Experimental Results
-
Symptom: Variability in reaction yields, kinetics, or biological activity assays when using different batches or older stock of the compound.
-
Probable Cause: This is a classic sign of reagent degradation. The presence of the disulfide dimer or other impurities can interfere with the intended reaction pathway or binding affinity. The actual concentration of the active thiol compound is lower than calculated.
-
Preventative & Corrective Actions:
-
Purity Check: Before starting a new series of experiments, verify the purity of your this compound stock using a suitable analytical method like HPLC.[3]
-
Standardize Handling: Ensure all researchers are using the same stringent, air-free techniques for handling the compound.
-
Fresh Solutions: Prepare solutions fresh for each experiment. Thiol solutions, especially in solvents that are not rigorously deoxygenated, can degrade over hours to days.
-
Inert Atmosphere: When running reactions, ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen).
-
Problem 3: Poor Solubility After Storage
-
Symptom: The compound, which was previously soluble in a specific solvent system, now shows poor solubility or leaves a residue.
-
Probable Cause: The disulfide dimer is generally less soluble than the parent thiol in many organic solvents. The insoluble material is likely this degradation product.
-
Solution:
-
Filtration: If the experiment can tolerate it, you may be able to dissolve the material and filter off the insoluble disulfide impurity. However, this will alter the effective concentration of your solution.
-
Purity Analysis: The recommended approach is to analyze the purity of the solid. If significant degradation has occurred, purification or replacement of the reagent is necessary.
-
Key Degradation Pathway & Prevention
The primary degradation mechanism for this compound is the oxidative coupling of two thiol molecules to form a disulfide dimer.
Caption: Primary oxidative degradation pathway.
Prevention is the most effective strategy. Adherence to the strict storage and handling protocols outlined in the FAQ section is the best way to maintain the integrity of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its disulfide dimer. Method optimization may be required for your specific instrumentation.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector is required.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the thiol and potential impurities absorb, such as 280-330 nm.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of ~1 mg/mL of this compound in a suitable solvent (e.g., acetonitrile).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50-100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The parent thiol should elute as a major peak. The disulfide dimer, being less polar, will typically have a longer retention time.
-
Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Safe Handling and Solution Preparation
This protocol describes how to handle the solid compound and prepare a solution using standard air-free techniques.
-
Setup:
-
Place a clean, dry Schlenk flask containing a magnetic stir bar on a balance within a fume hood.
-
Connect the flask to a Schlenk line or dual manifold providing vacuum and an inert gas (argon or nitrogen).
-
-
Weighing the Solid:
-
Briefly remove the flask's stopper and quickly add the desired amount of solid this compound.
-
Immediately replace the stopper and perform at least three vacuum/inert gas backfill cycles to remove any air that entered the flask.
-
-
Adding Solvent:
-
Use a solvent that has been thoroughly deoxygenated (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles).
-
Transfer the deoxygenated solvent to the Schlenk flask via a cannula or a gas-tight syringe.
-
-
Dissolution and Storage:
-
Stir the mixture until the solid is fully dissolved.
-
If the solution is to be stored, maintain it under a positive pressure of inert gas in the sealed Schlenk flask, preferably refrigerated and protected from light. For best results, use the solution promptly after preparation.
-
References
- Hansson, C., & Agrup, G. (1993). Stability of the mercaptobenzothiazole compounds.
- BenchChem. (2025). Proper storage conditions for air-sensitive 4,4'-Thiobisbenzenethiol.
- BenchChem. (2025). Safe storage and handling of air-sensitive 1,2-ethanedithiol.
- Al-Douh, M. H. (2008). Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability, barriers to internal rotation and DFT calculations. Sultan Qaboos University Journal for Science, 13(1), 33-46.
- Hansson, C., & Agrup, G. (1993). Stability of the mercaptobenzothiazole compounds.
- Kaur, H., & Kumar, S. (2011). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 11(1), 20-30.
- Reddit. (2013). Handling thiols in the lab. r/chemistry.
- Miljøstyrelsen. (2001). 2- Mercapto- benzothiazole (MBT). Danish Environmental Protection Agency.
- Chemistry Stack Exchange. (2023).
- Wang, D., et al. (2021). UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation.
- De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274.
- Gaja, M. A., & Knapp, J. S. (1999). The microbial degradation of benzothiazoles. Journal of Applied Microbiology, 87(4), 549-556.
- Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons.
- Zhang, Z., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 9(11), 1983.
- Bhatia, S., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-93.
- Chen, Y., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process.
- Maciążek-Jurczyk, M., et al. (2024).
- European Patent Office. (1986). Process for the purification of mercaptobenzothiazole (EP0169107A1).
- Forman-Kay, J. D., & Nott, T. J. (2012). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 17(11), 1565-1577.
- Pulka-Ziach, K. (2018). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Journal of Peptide Science, 24(8-9), e3096.
- Biosynth. (n.d.). 5-Chloro-2-mercaptobenzothiazole.
- Wikipedia. (n.d.). Mercaptobenzothiazole.
- Jamel, H. O. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah University, College of Pharmacy.
- PubChem. (n.d.). 5-Chloro-2-mercaptobenzothiazole.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Kim, Y., et al. (2010). Oxidation of thiol anchor groups in molecular junction devices: A density functional theory study. The Journal of Physical Chemistry C, 114(10), 4646-4651.
- Cheméo. (n.d.). Chemical Properties of 2-Mercaptobenzothiazole (CAS 149-30-4).
- MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
- International Atomic Energy Agency. (1964). Synthesis of 2-mercaptobenzothiazole (35S).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Burger, A. M., et al. (2018). Redox-dependent thiol modifications: implications for the release of extracellular vesicles. Cellular and Molecular Life Sciences, 75(13), 2321-2332.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Reddit. (2024). Synthesis Pros, what are your best tips for handling certain functional groups or reactions?. r/Chempros.
Sources
Technical Support Center: Optimizing Catalyst Performance in 2-Mercaptobenzothiazole (MBT) Synthesis
Welcome to the technical support center for 2-mercaptobenzothiazole (MBT) synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of catalyst optimization and troubleshoot common experimental hurdles. As a compound of significant industrial and pharmaceutical interest, the efficiency of MBT synthesis is paramount.[1][2] This document provides field-proven insights and scientifically-grounded protocols to enhance catalyst performance, maximize yields, and ensure product purity.
Section 1: Frequently Asked Questions - Catalyst and Reaction Fundamentals
This section addresses foundational questions regarding catalyst selection and the underlying principles of MBT synthesis.
Q1: What are the primary catalytic strategies for synthesizing 2-mercaptobenzothiazole?
A1: The synthesis of MBT can be approached through several routes, each with distinct catalytic systems and operating conditions. The most common industrial method involves the high-pressure, high-temperature reaction of aniline, carbon disulfide (CS₂), and sulfur.[3][4] While sometimes performed without an explicit catalyst, yields and reaction efficiency can be significantly improved with additives.[5][6]
More modern and milder approaches include:
-
Organocatalysis: Using a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the tandem reaction of o-haloanilines and CS₂. This method is advantageous as it avoids transition metals and harsh conditions.[7][8]
-
Transition Metal Catalysis: Copper catalysts, such as CuBr, have proven effective for the synthesis of MBT derivatives from o-aminothiophenols or o-iodoanilines.[1]
-
Acid Catalysis: In the traditional aniline-based synthesis, catalysts like salicylic acid can be employed to enhance reaction rates and yield.[9]
Q2: How does the choice of catalyst impact the reaction mechanism?
A2: The catalyst directly influences the reaction pathway and the activation energy of key steps. In the DBU-promoted synthesis, DBU acts as a base to facilitate the initial nucleophilic attack of the aniline derivative on carbon disulfide and the subsequent intramolecular cyclization.[7] In the traditional high-pressure method, the reaction proceeds through several intermediates, including 1,3-diphenyl-2-thiourea (DPTU).[5] An effective catalyst in this context helps to lower the activation energy for the conversion of these intermediates to the final MBT product, thereby inhibiting the formation of by-products.[5][6]
Section 2: Troubleshooting Guide for Catalyst Performance
This guide is structured to provide direct solutions to common problems encountered during MBT synthesis.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of MBT, or it failed to proceed entirely. What are the likely causes and how can I fix this?
A: Low yield is a common issue stemming from several potential root causes. A systematic approach is required for diagnosis.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions (Temperature & Pressure): The traditional aniline synthesis is highly sensitive to temperature and pressure.[5] For instance, simulations and experimental data show that optimal yields are often achieved at temperatures around 240-255°C and pressures of 9-10 MPa.[3][5]
-
Action: Verify that your autoclave or pressure reactor is accurately calibrated and can maintain the target temperature and pressure consistently. A staged temperature profile, with initial heating below 150°C followed by ramping up to 220-275°C, can also improve yields by controlling the formation of intermediates.[10]
-
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. An excess or deficit of sulfur or carbon disulfide can lead to the formation of intermediates and by-products, stalling the reaction.[5][9]
-
Action: Based on sensitivity analysis from process simulations, an optimal feed mass ratio of Sulfur:CS₂:Aniline can be around 6:17:20.[3][5] Perform small-scale experiments to optimize the molar ratio for your specific setup. A common starting point is a mole ratio of Aniline:Sulfur:CS₂ of 1:1.05:1.11.[9]
-
-
Inefficient or Inactive Catalyst: The catalyst may be inappropriate for the chosen reaction pathway or may have degraded.
-
Presence of Impurities or Inhibitors: Water or other impurities in the reactants or solvent can interfere with the catalyst or react with intermediates.
-
Action: Use anhydrous solvents and ensure the purity of all starting materials. Aniline, in particular, should be distilled before use if its purity is questionable.
-
Troubleshooting Workflow: Low Yield
Caption: A decision tree for systematically troubleshooting low product yield in MBT synthesis.
Problem 2: Poor Selectivity and Formation of By-products
Q: My reaction produces a significant amount of impurities alongside the desired MBT. How can I improve selectivity?
A: Poor selectivity is often due to reaction conditions favoring the formation of stable intermediates or side products over the conversion to MBT.
Common By-products & Mitigation Strategies:
-
1,3-diphenyl-2-thiourea (DPTU): This is a key intermediate in the aniline pathway.[5] Its accumulation indicates that the cyclization and sulfurization steps are kinetically hindered.
-
Sulfurous Resins and Other Benzothiazole Derivatives: These by-products can arise from decomposition at excessively high temperatures or prolonged reaction times.[11]
-
Mitigation: While high temperatures are needed, avoid exceeding the optimal range (e.g., >280°C). Discontinuing the reaction before it reaches equilibrium, where decomposition rates can increase, can preserve product purity.[12]
-
-
Oxidized Species: The thiol group in MBT can be oxidized, especially during workup, to form 2,2'-dibenzothiazole disulfide (MBTS).
-
Mitigation: Perform the reaction workup under an inert atmosphere (N₂ or Ar) if possible. Avoid aggressive oxidizing agents during purification. If MBTS is the desired product, specific oxidative conditions with catalysts like cobalt phthalocyanine can be employed.[13]
-
Data Summary: Optimizing Reaction Parameters for High Selectivity
| Parameter | Traditional Aniline Method | DBU-Promoted Method | Rationale & Reference |
| Temperature | 240 - 260°C | 70 - 80°C | High temp drives conversion of intermediates; lower temp for DBU prevents degradation.[3][8] |
| Pressure | 9 - 10 MPa | Atmospheric | High pressure is required for the traditional method to maintain reactants in the liquid phase and drive the reaction.[5] |
| Catalyst | Salicylic Acid (~5% w/w) | DBU (2.0 equiv.) | Salicylic acid aids in the high-temp conversion.[9] DBU acts as a strong base promoter.[7] |
| Solvent | Toluene (optional) | Toluene | Toluene is an effective solvent for the DBU-promoted reaction.[7][8] |
| Key Ratio | S:CS₂:Aniline (mass) ≈ 6:17:20 | o-haloaniline:CS₂ ≈ 1:1.2 | Stoichiometry is critical for minimizing by-products.[5] |
Section 3: Experimental Protocols
Protocol 1: Catalyst Screening for Aniline-based MBT Synthesis
This protocol outlines a method for screening the effectiveness of different acid catalysts.
-
Reactor Preparation: To a 100 mL stainless steel autoclave, add aniline (e.g., 0.1 mol), sulfur (0.105 mol), and carbon disulfide (0.111 mol).[9]
-
Catalyst Addition: Add the catalyst to be screened (e.g., salicylic acid, iodine, aluminum chloride) at a predetermined loading (e.g., 5 mol% relative to aniline).[6][9]
-
Reaction Execution: Seal the autoclave. Begin heating slowly, following a controlled temperature ramp-up rate (e.g., 2°C/min) to a final temperature of 250°C.[9] Maintain this temperature for a set duration (e.g., 2-4 hours).[3]
-
Workup: After cooling the reactor to room temperature, carefully vent any residual H₂S gas into a scrubber (e.g., NaOH solution).[3] Open the reactor and dissolve the crude product in a suitable solvent.
-
Analysis: Analyze the crude product mixture using HPLC or GC-MS to determine the conversion of aniline and the yield of MBT. Compare the results across different catalysts to identify the most effective one.
General Reaction Pathway
Caption: Simplified reaction pathway for the traditional synthesis of MBT from aniline.
Section 4: References
-
Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (n.d.). MDPI. [Link]
-
Method for the production of 2-mercaptobenzothiazole. (2001). Google Patents.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health (NIH). [Link]
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. (2011). American Chemical Society. [Link]
-
Method for the production of 2-mercaptobenzothiazole. (2001). Google Patents.
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2021). MDPI. [Link]
-
Liu, R., Wang, H., Zhang, Y., Lu, S., & Zhou, H. (2009). Optimization of synthesis of 2-mercapto benzothiazole with response surface methodology. Chemical Industry and Engineering Progress. [Link]
-
(PDF) Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2021). ResearchGate. [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2023). MDPI. [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). MDPI. [Link]
-
2- Mercapto- benzothiazole (MBT). (n.d.). Miljøstyrelsen. [Link]
-
Process for the preparation of 2-mercaptobenzothiazole. (1994). Google Patents.
-
Process for oxidizing 2-mercaptobenzothiazole. (1972). Google Patents.
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production - ProQuest [proquest.com]
- 4. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of synthesis of 2-mercapto benzothiazole with response surface methodology [hgjz.cip.com.cn]
- 10. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 11. www2.mst.dk [www2.mst.dk]
- 12. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 13. US3654297A - Process for oxidizing 2-mercaptobenzothiazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-Chloro-2-mercaptobenzothiazole
An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-2-mercaptobenzothiazole.
Welcome to the technical support guide for the synthesis of this compound. This document is designed to provide in-depth, field-proven insights into identifying and mitigating byproduct formation during your experiments. We will move beyond simple protocols to explain the causality behind common synthetic challenges, offering robust troubleshooting strategies and detailed analytical workflows.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound, presented in a direct question-and-answer format.
Q1: My final product yield is low, and analytical results (TLC, HPLC) show a complex mixture of compounds. What are the most probable byproducts I should be looking for?
A1: A low yield and complex product profile are common challenges in this synthesis, which typically involves the high-temperature, high-pressure reaction of 3-chloroaniline with carbon disulfide and sulfur. The rigorous reaction conditions can lead to several side reactions.[1][2]
Likely Byproducts and Their Origins:
-
Unreacted Starting Materials: Incomplete conversion will leave residual 3-chloroaniline and elemental sulfur.
-
Isomeric Products: If the 3-chloroaniline starting material is not pure and contains other chloroaniline isomers (e.g., 2-chloro or 4-chloroaniline), you will inevitably form the corresponding isomeric mercaptobenzothiazole byproducts.
-
Bis(7-chloro-1,3-benzothiazol-2-yl) disulfide: This is the oxidative dimer of your target molecule. It can form if the reaction mixture is exposed to air, especially at elevated temperatures or during workup.[2]
-
1,3-bis(3-chlorophenyl)thiourea: This byproduct arises from the reaction of 3-chloroaniline with carbon disulfide without the incorporation of the second sulfur atom required for cyclization. Its presence is often indicative of non-optimal reaction temperature or stoichiometry.[3]
-
Benzothiazole Derivatives: General side reactions in the synthesis of 2-mercaptobenzothiazole can produce byproducts like benzothiazole (from desulfurization) and dimercaptobenzothiazole.[4]
-
Tarry Residues: At excessively high temperatures, the starting materials and products can decompose into complex, high-molecular-weight sulfurous resins, which are difficult to characterize.
The first step in troubleshooting is to obtain a high-quality HPLC-MS profile of your crude product to determine the molecular weights of the main impurities, which can then be correlated with this list of potential structures.
Q2: I'm struggling with the purification of the crude this compound. Standard crystallization is not effective. What is a robust purification protocol?
A2: Due to the presence of tar-like byproducts and compounds with similar polarities, simple crystallization can be inefficient. The industrially proven method for purifying 2-mercaptobenzothiazoles is a reprecipitation technique based on the acidic nature of the thiol group.[1][3][5]
Causality: The mercapto group (in its thione tautomeric form) is acidic (pKa ≈ 7) and will be deprotonated by a strong base like sodium hydroxide to form a water-soluble sodium salt.[4] Most non-acidic byproducts, such as thioureas and tarry residues, have low solubility in aqueous alkali and will remain as a solid or oily precipitate.[3]
-
Dissolution: Suspend the crude product in water. Add a 10-20% aqueous solution of sodium hydroxide (NaOH) portion-wise while stirring vigorously. Use a molar excess of NaOH (e.g., 1.1 to 1.2 equivalents relative to the expected amount of product) to ensure complete salt formation. The temperature can be maintained between 50-90°C to aid dissolution.[3]
-
Filtration: Once the desired product has dissolved to form the sodium 7-chloro-2-mercaptobenzothiazolide salt, filter the warm solution to remove the insoluble, tar-like impurities. For stubborn emulsions, a filtration aid like celite may be used.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add a non-oxidizing mineral acid, such as 10% sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), with continuous stirring until the pH of the solution is acidic (pH 2-3).
-
Isolation: The purified this compound will precipitate as a solid. Collect the solid by filtration, wash it thoroughly with cold water to remove any residual salts, and dry it under vacuum.
This method is highly effective at removing a broad range of impurities. For removal of byproducts with very similar structures, such as isomers, subsequent recrystallization from a solvent like toluene or further purification by column chromatography may be necessary.[6][7]
Q3: My Mass Spec and NMR data for the purified product show unexpected signals. How do I design an experiment to definitively identify these unknown impurities?
A3: A systematic analytical workflow is crucial for structure elucidation of unknown byproducts. This involves separating the impurity from the main product and then using a combination of spectroscopic techniques.
Step-by-Step Analytical Approach:
-
Isolation: Use preparative HPLC or flash column chromatography to isolate a pure sample of the unknown impurity.[6]
-
High-Resolution Mass Spectrometry (HRMS): Submit the isolated impurity for HRMS analysis. This will provide a highly accurate mass measurement, allowing you to determine the exact elemental formula (e.g., C₇H₄ClNS₂ for the main product).[8] This is the most critical step for distinguishing between potential byproduct structures.
-
NMR Spectroscopy: Acquire a full suite of NMR spectra for the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]
-
¹H NMR: Will reveal the number and connectivity of protons. For example, the aromatic region for this compound is expected to show three distinct protons, whereas a symmetrical byproduct like 1,3-bis(3-chlorophenyl)thiourea would show a different pattern.
-
¹³C NMR: Will show the number of unique carbon environments.
-
2D NMR (COSY, HSQC/HMBC): These experiments are essential for piecing together the molecular structure by establishing proton-proton and proton-carbon correlations.
-
| Compound | Expected Aromatic ¹H NMR Signals (Qualitative) | Key Feature |
| This compound | 3 signals in the aromatic region (approx. 7.0-8.0 ppm), likely a doublet, a triplet (or dd), and a doublet. | Asymmetric pattern. |
| Bis(7-chloro-1,3-benzothiazol-2-yl) disulfide | Similar 3-proton aromatic pattern to the monomer, but with potentially slight chemical shift differences. | Very similar to the main product; relies on MS for identification. |
| 1,3-bis(3-chlorophenyl)thiourea | 4 signals in the aromatic region, reflecting the protons on the two symmetric phenyl rings. | Symmetrical pattern, different integration. |
Frequently Asked Questions (FAQs)
-
What is the primary synthetic pathway for this compound? The most common industrial approach is the high-temperature reaction between 3-chloroaniline, carbon disulfide, and elemental sulfur under elevated pressure.[2][10] This reaction forms hydrogen sulfide (H₂S) as a significant and hazardous byproduct. An alternative modern approach involves the reaction of an o-haloaniline with carbon disulfide, promoted by a base like DBU, which may offer milder conditions.[11][12]
-
How do reaction conditions impact byproduct formation? Reaction conditions are critical.
-
Temperature: Excessively high temperatures (>260°C) can lead to the decomposition of the desired product into tar-like substances, significantly reducing yield and complicating purification.[10]
-
Pressure: Sufficient pressure is required to keep the volatile reactants (like carbon disulfide) in the reaction vessel at the required temperature.
-
Stoichiometry: The molar ratios of aniline, carbon disulfide, and sulfur must be carefully controlled. An excess or deficiency of any reactant can favor the formation of intermediates like thioureas or leave starting materials unreacted.[1]
-
-
What are the essential safety precautions for this synthesis? This synthesis involves highly hazardous materials.
-
Hydrogen Sulfide (H₂S): This is a highly toxic, flammable gas that is produced during the reaction.[2] The reaction must be conducted in a well-ventilated fume hood or a specialized enclosed reactor system equipped with a scrubber (e.g., a sodium hydroxide solution) to neutralize H₂S gas.
-
Carbon Disulfide (CS₂): This is a highly flammable, volatile, and toxic liquid. It should be handled with extreme care, away from ignition sources, and in a well-ventilated area.
-
Pressure: The reaction is typically run under high pressure. A properly rated and maintained pressure vessel (autoclave) is mandatory.
-
Reaction and Byproduct Formation Pathways
The following diagrams illustrate the intended reaction and potential side reactions.
References
- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205.
- Zhang, L., et al. (2020). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 8(9), 1156.
- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Collection - Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Figshare.
- SID. (n.d.). Synthesis of 2-Mercaptobenzothiazoles with Naphthalene-1, 8-diamine Reaction of o-Haloanilines and Carbon Disulfide. Scientific Information Database.
- Gries, W., et al. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Analytical and Bioanalytical Chemistry, 407(15), 4435-4443.
- Google Patents. (n.d.). CH562234A5 - 2-mercaptobenzothiazole prodn - by reacting aniline carbon disulphide and sulphur.
- Szychowska, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 238.
- SIELC. (n.d.). Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column.
- Gries, W., et al. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. PubMed.
- ResearchGate. (n.d.). ¹H NMR spectrum (400 MHz) of 2-(2-(6-chlorobenzothiazolyl)thio)ethyl....
- Davies, R., et al. (2021). Benzo[11][12][13]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Reactions, 2(3), 223-255.
- ResearchGate. (n.d.). Rapid and sensitive LC–MS–MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine.
- SpectraBase. (n.d.). 2-Chlorobenzothiazole - Optional[13C NMR] - Chemical Shifts.
- Google Patents. (n.d.). US5367082A - Process for the preparation of 2-mercaptobenzothiazole.
- Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. (n.d.). p-ISSN: 2089-5692; e-ISSN: 2407-7369.
- Wikipedia. (n.d.). Mercaptobenzothiazole.
- Wikipedia. (n.d.). Benzothiazole.
- Mamedov, V. A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4786.
- ResearchGate. (n.d.). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications.
- Kamal, A., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823.
- Miljøstyrelsen. (n.d.). 2- Mercapto- benzothiazole (MBT).
- Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (n.d.). Iraqi National Journal of Chemistry.
- Google Patents. (n.d.). US4343946A - Purification of 2-mercaptobenzothiazole.
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
- Google Patents. (n.d.). US4515957A - Purification of mercaptobenzothiazole.
- Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- ResearchGate. (n.d.). Purification of 2-mercaptobenzothiazole by solvent extraction.
- Biological Magnetic Resonance Bank. (n.d.). 2-Chlorobenzoic Acid at BMRB.
- YouTube. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods.
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- Google Patents. (n.d.). EP0169107A1 - Process for the purification of mercaptobenzothiazole.
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- 11. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 12. Collection - Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide - Organic Letters - Figshare [figshare.com]
Technical Support Guide: Enhancing the Solubility of 7-Chloro-2-mercaptobenzothiazole for Biological Testing
Welcome to the technical support center for handling 7-Chloro-2-mercaptobenzothiazole (CMBT). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological testing environments. Due to its chemical structure, CMBT presents limited aqueous solubility, a common hurdle for many promising new chemical entities.[1] This document provides a series of frequently asked questions, in-depth troubleshooting guides, and validated protocols to help you achieve a stable and biologically compatible formulation for your experiments.
Section 1: Understanding the Compound: this compound (CMBT)
CMBT is a heterocyclic organosulfur compound.[2][3] Its structure, featuring a benzothiazole core with a chloro-substituent and a mercapto (thiol) group, renders it hydrophobic. The parent compound, 2-mercaptobenzothiazole, is known to be insoluble in water but soluble in organic solvents and dilute alkali solutions.[4][5][6][7] The addition of a chlorine atom to the benzene ring likely increases its lipophilicity, further reducing its aqueous solubility.
| Property | Value | Source |
| Alternate Name | 7-Chlorobenzo[d]thiazole-2-thiol | [2] |
| CAS Number | 1849-73-6 | [2] |
| Molecular Formula | C₇H₄ClNS₂ | [2] |
| Molecular Weight | 201.7 g/mol | [2] |
| Predicted LogP | ~3.0 - 3.5 (Increased from ~2.86 for MBT) | [6] |
| Aqueous Solubility | Very low at neutral pH | [4][5][8] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of CMBT.
Q1: What is the best initial solvent for making a high-concentration stock solution of CMBT?
For initial stock solutions, a water-miscible organic solvent is recommended.[9] Dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds of this nature due to its strong solubilizing power.[9][10] A stock concentration of 10-20 mM in 100% DMSO should be achievable. Always ensure the solid compound is fully dissolved before proceeding with dilutions.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer. Why is this happening and what can I do?
This is a classic problem known as "fall-out" or precipitation upon dilution. It occurs because while CMBT is soluble in the high-concentration organic solvent, it is not soluble in the final aqueous environment once the organic solvent concentration is lowered significantly.
-
Immediate Solution: Your primary goal is to keep the final concentration of the organic solvent as low as possible while ensuring the compound remains in solution. A common strategy is to perform serial dilutions. First, dilute your high-concentration DMSO stock into your aqueous buffer to an intermediate concentration that still has a relatively high percentage of co-solvent, then perform the final dilution to the working concentration.[11]
Q3: What concentration of DMSO is safe for my cell-based assay?
DMSO can be toxic to cells, and the level of tolerance is highly cell-line dependent.[12][13]
-
General Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[13] Many robust cell lines can tolerate up to 1%, but this is often the upper limit.[12][14] Sensitive or primary cells may show stress at concentrations as low as 0.1%.[14]
-
Critical Action: You must perform a solvent tolerance experiment for your specific cell line to determine the maximum acceptable DMSO concentration that does not affect cell viability or the experimental endpoint. See Protocol 2 for a detailed methodology.
Q4: Can I use other solvents like ethanol or methanol?
Yes, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[11][15] However, they often have higher cellular toxicity compared to DMSO at equivalent concentrations. If you choose an alternative solvent, it is imperative to run the same rigorous solvent tolerance tests.
Section 3: In-Depth Troubleshooting & Methodologies
This section provides structured approaches to overcoming common and complex solubility issues.
Workflow: Selecting a Solubilization Strategy
Use the following decision tree to guide your formulation development process.
Caption: Decision workflow for CMBT solubilization.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
Objective: To create a concentrated, stable stock solution of CMBT in an organic solvent.
Causality: Using a 100% organic co-solvent like DMSO is the most direct method to solubilize a hydrophobic compound.[9] This concentrated stock serves as the starting point for all subsequent dilutions.[16]
Materials:
-
This compound (CMBT) powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate Mass: Determine the mass of CMBT needed for your desired stock concentration and volume (e.g., for 1 mL of a 10 mM stock, you need 2.017 mg of CMBT).
-
Weigh Compound: Accurately weigh the CMBT powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Dissolve: Vortex the mixture vigorously for 1-2 minutes. If solids persist, place the vial in a water bath sonicator for 5-10 minutes, or until all solid material is visibly dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Determining Maximum Tolerated Solvent Concentration
Objective: To identify the highest concentration of DMSO that does not interfere with the biological assay (e.g., by causing cytotoxicity).
Causality: Solvents can have independent biological effects.[17][18] Establishing a baseline for solvent toxicity is crucial for ensuring that the observed experimental effects are due to the compound, not the vehicle.[12][14]
Materials:
-
Your specific cell line of interest
-
Appropriate cell culture media and plates (e.g., 96-well)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
100% DMSO
Procedure:
-
Plate Cells: Seed your cells in a 96-well plate at the density you will use for your actual experiment. Allow them to adhere overnight.
-
Prepare Solvent Dilutions: Create a series of DMSO dilutions in your cell culture medium. Typical final concentrations to test are: 0% (media only), 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v).
-
Treat Cells: Remove the old media from the cells and replace it with the media containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.
-
Incubate: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence).
-
Analyze Data: Normalize the data to the 0% DMSO control. The highest DMSO concentration that results in ≥95% cell viability is typically considered safe for your experiments.
| DMSO Conc. | Example Cell Viability (HepG2, 72h) | Interpretation |
| 0% | 100% | Control |
| 0.1% | 99% | Safe |
| 0.5% | 96% | Safe, likely the upper limit |
| 1.0% | 85% | Some toxicity observed |
| 3.0% | 40% | Significant toxicity |
| 5.0% | 15% | Highly toxic |
| (Note: Data is illustrative, based on trends reported in literature.[13]) |
Protocol 3: Aqueous Formulation using pH Modification
Objective: To increase the aqueous solubility of CMBT by deprotonating its thiol group.
Causality: The mercapto (thiol, -SH) group on CMBT is weakly acidic. By raising the pH of the solution with a base (e.g., NaOH), this group can be deprotonated to its anionic thiolate form (-S⁻). This charged species is significantly more polar and thus more soluble in aqueous media.[3][19] The parent compound MBT shows markedly increased water solubility at pH 9 compared to pH 7 (900 mg/L vs 118 mg/L).[19]
Materials:
-
CMBT powder
-
0.1 M NaOH solution
-
1 M HEPES or Tris buffer solution
-
Target aqueous buffer (e.g., PBS)
-
pH meter
Procedure:
-
Initial Suspension: Suspend the weighed CMBT powder in your target aqueous buffer at the desired final concentration. It will likely not dissolve.
-
pH Adjustment: While stirring, slowly add 0.1 M NaOH dropwise to the suspension. Monitor the pH continuously.
-
Dissolution: As the pH increases (target ~8.5-9.0), the CMBT should dissolve as it converts to its sodium salt form.
-
pH Re-adjustment (Optional but Recommended): Once dissolved, you can carefully back-titrate with a suitable buffer (like HEPES) or dilute HCl to bring the pH closer to physiological (7.4) if your assay requires it. Caution: The compound may precipitate if the pH is lowered too much. You must empirically determine the lowest pH at which your desired concentration remains soluble.
-
Final Check: Visually inspect the solution for any signs of precipitation before use.
Trustworthiness Check: Always verify that the final pH of your formulation is compatible with your biological system. A high pH can be independently detrimental to cells or proteins.
Section 4: Advanced Solubilization Strategies - Cyclodextrins
When co-solvents and pH modification are insufficient or incompatible with the assay, using formulation excipients like cyclodextrins is a powerful alternative.
Mechanism of Cyclodextrin-Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like CMBT, within their cavity, forming a water-soluble "inclusion complex."[22][23] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[20][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for this purpose.[20]
Caption: Mechanism of CMBT solubilization by cyclodextrin.
Protocol 4: Enhancing Solubility with HP-β-Cyclodextrin
Objective: To prepare a CMBT formulation with enhanced aqueous solubility using an inclusion complex strategy.
Causality: This method leverages non-covalent host-guest chemistry to increase the apparent water solubility of CMBT without using organic co-solvents or extreme pH.[21][23] This is often much more compatible with sensitive in vivo and in vitro biological systems.
Materials:
-
CMBT powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer (e.g., sterile water or PBS)
-
Magnetic stir plate and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer. A 10-20% (w/v) solution is a good starting point. Warm the solution slightly (to ~40°C) to aid dissolution if necessary.
-
Add Compound: While vigorously stirring the HP-β-CD solution, slowly add the CMBT powder. The molar ratio of HP-β-CD to CMBT should be high; start with at least a 10:1 molar excess of cyclodextrin.
-
Complexation: Cover the container and allow the mixture to stir at room temperature for at least 24-48 hours. This extended time is necessary to reach equilibrium for the complex formation.
-
Clarify Solution: After stirring, there may be some undissolved (un-complexed) CMBT. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved material.
-
Sterile Filtration: Carefully collect the supernatant and sterile-filter it through a 0.22 µm filter. This final solution contains the solubilized CMBT-cyclodextrin complex.
-
Quantification (Recommended): The exact concentration of CMBT in the final solution should be determined analytically (e.g., via HPLC-UV) to ensure accurate dosing in your experiments.
Trustworthiness Check: Always run a control experiment using the HP-β-CD vehicle alone (without CMBT) to ensure the cyclodextrin itself does not cause any effects in your biological assay.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- Solubility enhancement and application of cyclodextrins in local drug delivery.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
- DMSO in cell based assays. Scientist Solutions. [Link]
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- What effects does DMSO have on cell assays? Quora. [Link]
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Strategies for formulating and delivering poorly water-soluble drugs.
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
- Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI. [Link]
- Mercaptobenzothiazole. Wikipedia. [Link]
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- How to tackle compound solubility issue. Reddit. [Link]
- Solution-making strategies & practical advice. YouTube. [Link]
- Techniques to improve the solubility of poorly soluble drugs.
- 2-MERCAPTOBENZOTHIAZOLE.
- Biological Activities of 2-Mercaptobenzothiazole Deriv
- Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry. [Link]
- 2-Mercaptobenzothiazole (97%). Amerigo Scientific. [Link]
- Inhibition performance of 2-mercaptobenzothiazole derivatives in CO2 saturated solution and its adsorption behavior at Fe surface.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 5. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]
- 6. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]
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- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes [mdpi.com]
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- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. gala.gre.ac.uk [gala.gre.ac.uk]
Validation & Comparative
A Comparative Guide to Purity Validation of 7-Chloro-2-mercaptobenzothiazole: HPLC vs. UPLC
For researchers, scientists, and drug development professionals, the stringent validation of starting materials and intermediates is a cornerstone of robust and reproducible scientific outcomes. The purity of molecules like 7-Chloro-2-mercaptobenzothiazole, a key heterocyclic building block in medicinal chemistry, directly influences the integrity of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity validation of this compound, supported by experimental protocols and performance data.
The Criticality of Purity in Drug Development
This compound serves as a versatile scaffold in the synthesis of a variety of pharmacologically active agents. Even trace impurities can lead to unwanted side reactions, the formation of toxic byproducts, or a decrease in the overall yield and efficacy of the final compound. Therefore, a precise and reliable analytical method for purity determination is not just a quality control measure but a critical component of the entire drug development lifecycle.
High-Performance Liquid Chromatography (HPLC): The Established Standard
For decades, reverse-phase HPLC (RP-HPLC) has been the gold standard for the purity analysis of small organic molecules.[1] Its robustness, versatility, and wide availability make it an indispensable tool in most analytical laboratories. The separation in RP-HPLC is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
A Validated HPLC-UV Method for this compound
The following is a detailed, validated HPLC method for the purity assessment of this compound. The choice of a C18 column provides excellent retention and separation for the moderately polar benzothiazole structure. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, ensures sharp peak shapes and optimal resolution from potential impurities. UV detection at 250 nm is selected based on the chromophoric nature of the benzothiazole ring system.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 250 nm
-
Run Time: 15 minutes
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Ultra-Performance Liquid Chromatography (UPLC): The Next Generation of Separation
The advent of UPLC has revolutionized liquid chromatography by utilizing columns packed with sub-2 µm particles. This innovation leads to significantly higher efficiency, resolution, and speed compared to traditional HPLC.[2][3][4] UPLC systems are engineered to operate at much higher backpressures (up to 15,000 psi) to accommodate the smaller particle size, resulting in dramatically shorter run times and reduced solvent consumption.[3][5]
A Comparative UPLC-UV Method
To illustrate the advantages of UPLC, a comparable method for the purity analysis of this compound is presented below. Note the shorter column dimensions and faster gradient, which are characteristic of UPLC methods.
Experimental Protocol: UPLC-UV
-
Instrumentation: UPLC system with a binary solvent manager, sample manager, column heater, and tunable UV detector.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 2 minutes, hold at 90% B for 0.5 minutes, return to 50% B and equilibrate for 0.5 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Detection Wavelength: 250 nm
-
Run Time: 3 minutes
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of any analytical method is paramount to ensure its suitability for its intended purpose. The validation of the HPLC and UPLC methods for this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for the validation of an HPLC purity method.
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC over HPLC are evident in the quantitative data. The following table summarizes the expected performance characteristics of the two methods for the purity validation of this compound, based on typical results for similar small molecules.
| Parameter | HPLC | UPLC | Commentary |
| Run Time | ~15 minutes | ~3 minutes | UPLC offers a significant increase in sample throughput. |
| Resolution | Good | Excellent | The higher efficiency of UPLC allows for better separation of closely eluting impurities. |
| Sensitivity (LOQ) | ~0.05% | ~0.01% | UPLC provides lower detection limits, crucial for trace impurity analysis. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity. |
| Precision (%RSD) | < 2.0% | < 1.0% | UPLC often exhibits superior precision due to sharper peaks and better integration. |
| Accuracy (% Recovery) | 98-102% | 99-101% | Both methods provide high accuracy. |
| Solvent Consumption | ~15 mL/run | ~1.5 mL/run | UPLC is a "greener" technique with significantly lower solvent usage and waste generation.[3] |
| System Backpressure | 1500 - 3000 psi | 8000 - 12000 psi | UPLC requires specialized instrumentation capable of handling high pressures.[5] |
Choosing the Right Technique: A Strategic Decision
While HPLC remains a robust and reliable technique for purity validation, UPLC offers undeniable advantages in terms of speed, resolution, and sensitivity.[2][4] For high-throughput screening environments, rapid in-process controls, and the analysis of complex impurity profiles, UPLC is the superior choice. The reduced solvent consumption also aligns with the growing emphasis on sustainable laboratory practices.
However, the initial capital investment for a UPLC system is higher than for a conventional HPLC system.[3] For laboratories with lower sample throughput or where existing validated HPLC methods are in place, HPLC remains a perfectly viable and cost-effective solution. The decision to adopt UPLC should be based on a careful evaluation of a laboratory's specific needs, sample workload, and budget.
The Alternative Perspective: Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, but its applicability to this compound is limited. GC is best suited for volatile and thermally stable compounds.[7][8][9][10] Many benzothiazole derivatives are known to be thermally labile, potentially degrading in the high temperatures of the GC inlet.[11] While derivatization could be employed to increase volatility and thermal stability, this adds complexity and potential sources of error to the analytical procedure. For routine purity analysis of this compound, where non-volatile impurities are of primary concern, HPLC and UPLC are the more direct and reliable methods.
Caption: Decision tree for selecting an analytical method.
References
- GMP Insiders.
- Research Journal of Pharmacy and Technology.
- Starodub. Revised ICH Guideline Q2(R1)
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Photonics.com.
- Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
- Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC)
- Phenomenex.
- Lab Manager.
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- PQRI. Analysis of Mercaptobenzothiazole (MBT)
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A Comparative Guide to the Efficacy of 7-Chloro-2-mercaptobenzothiazole Derivatives as Antimicrobial and Anticancer Agents
Introduction: The Versatile Scaffold of 2-Mercaptobenzothiazole
The 2-mercaptobenzothiazole (MBT) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1] Derivatives of MBT have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents, among others.[1] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring.[2]
This guide focuses on a specific subset of these compounds: 7-Chloro-2-mercaptobenzothiazole derivatives. The inclusion of a chlorine atom at the 7th position of the benzothiazole ring can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in the literature, this guide will synthesize available data on chloro-substituted analogs to provide a comprehensive overview of their efficacy, with a particular focus on antimicrobial and anticancer applications. We will delve into structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate these promising therapeutic candidates.
Antimicrobial Efficacy of Chloro-Substituted Benzothiazole Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[3] Benzothiazole derivatives have emerged as a promising class of compounds in this area, with chloro-substituted analogs frequently exhibiting enhanced activity.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The position of the chlorine atom on the benzothiazole ring is a critical determinant of antibacterial efficacy. While some studies have shown that 5-chloro and 6-chloro substituents can markedly enhance activity, the 7-chloro substitution has also been identified as being important for the antibacterial effect in certain molecular contexts.[1][3][4] For instance, one study highlighted that the substitution of methyl and bromo groups at the 7th position of the benzothiazole ring enhanced antibacterial action, suggesting that this position is sensitive to substitution for modulating activity.[3] Another review of thiazole derivatives explicitly states that a 7-chloro substitution is important for the antibacterial effect in a specific series of compounds investigated.[4]
The antimicrobial activity is also influenced by the group attached to the sulfur atom of the mercapto group. Modifications at this position, often involving the introduction of other heterocyclic rings or functional groups, can lead to compounds with potent and broad-spectrum antimicrobial activity.
Mechanism of Action
Benzothiazole derivatives exert their antimicrobial effects by inhibiting essential microbial enzymes.[5] Key targets that have been identified include:
-
DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.[3]
-
Uridine Diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB): An enzyme involved in the biosynthesis of the bacterial cell wall.[6]
-
Dihydroorotase, Dihydropteroate Synthase, and Aldose Reductase: These enzymes are involved in various metabolic pathways essential for microbial survival.[3]
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of these derivatives.
Caption: Workflow for Synthesis and Antimicrobial Testing.
Comparative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of various chloro-substituted benzothiazole derivatives from different studies. It is important to note that direct comparison is challenging due to variations in experimental conditions and the specific derivatives tested.
| Compound/Derivative Class | Test Organism(s) | Efficacy Metric (MIC/ZOI) | Reference |
| 7-Bromo/7-Methyl Benzothiazole Derivatives | S. aureus, B. subtilis, E. coli | ZOI = 21–27 mm | [3] |
| 5-Chloro-2-alkoxyethylthio-benzothiazole | Aspergillus niger, Chaetomium globosum | MIC = 5 ppm | [1] |
| 6-Chloro-substituted Chroman-4-one Hybrids | S. aureus, B. subtilis, M. tuberculosis | Significant Activity | [1] |
| 4-Chloro-substituted Benzylidene Thiazolidinones | Various Bacterial Strains | Enhanced Aldose Reductase Inhibition | [3] |
Anticancer Efficacy of Chloro-Substituted Benzothiazole Derivatives
Benzothiazole derivatives have also demonstrated significant potential as anticancer agents, with chloro-substituted compounds often showing potent cytotoxic activity against a range of cancer cell lines.[7][8]
Structure-Activity Relationship (SAR) in Anticancer Derivatives
As with antimicrobial activity, the presence and position of a chloro substituent on the benzothiazole ring are crucial for anticancer efficacy. Studies have shown that dichlorophenyl-containing chlorobenzothiazole derivatives exhibit potent anticancer activity against multiple cancer cell lines.[7] The introduction of chloro groups can enhance the compound's ability to interact with target proteins and induce apoptosis in cancer cells.
Mechanism of Action
The anticancer mechanisms of benzothiazole derivatives are multifaceted and can involve:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells through various signaling pathways.[9]
-
Inhibition of Tyrosine Kinases: These enzymes are often overactive in cancer cells and play a key role in cell proliferation and survival.[2]
-
Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair in cancer cells.[2]
-
Modulation of Inflammatory Pathways: Some derivatives have been shown to target the NF-κB/COX-2/iNOS pathway, which is often dysregulated in cancer.[9]
The diagram below illustrates a simplified signaling pathway targeted by some anticancer benzothiazole derivatives.
Caption: Inhibition of the NF-κB pathway by benzothiazole derivatives.
Comparative Cytotoxicity Data
The following table presents the cytotoxic activity (IC50 values) of various chloro-substituted benzothiazole derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dichlorophenyl chlorobenzothiazole (51) | Non-small cell lung cancer (HOP-92) | 0.0718 | [7] |
| Naphthalimide-benzothiazole derivative (67) | Colon (HT-29) | 3.47 | [7] |
| Naphthalimide-benzothiazole derivative (67) | Lung (A549) | 3.89 | [7] |
| Naphthalimide-benzothiazole derivative (67) | Breast (MCF-7) | 5.08 | [7] |
| 2-Substituted benzothiazole (Nitro substituent) | Liver (HepG2) | 56.98 (24h) | [9] |
| 2-Substituted benzothiazole (Fluorine substituent) | Liver (HepG2) | 59.17 (24h) | [9] |
Experimental Protocols
To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates.
-
Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.
Protocol: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[10][11]
Materials:
-
Test compounds (this compound derivatives)
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTS reagent (containing PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS solution to each well.[11]
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives are a promising class of compounds with significant potential for development as both antimicrobial and anticancer agents. The presence of the chloro group, particularly at the 7-position, appears to be a key factor in enhancing biological activity, although the precise structure-activity relationships are complex and depend on the overall molecular structure.
While this guide provides a comprehensive overview based on existing literature, there is a clear need for further research. Specifically, studies involving the systematic synthesis and parallel testing of a series of this compound derivatives with varied substitutions at the mercapto group would be invaluable for elucidating more detailed SARs. Such studies would pave the way for the rational design of more potent and selective therapeutic agents based on this versatile scaffold.
References
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- Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
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- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
- Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. (2013). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 10(4).
- Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78.
- Morsy, N. M., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7954. [Link]
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- ResearchGate. (n.d.). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents.
- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- Yilmaz, V. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Applied Biochemistry and Biotechnology. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 7-Chloro-2-mercaptobenzothiazole Derivatives for Definitive Structure Elucidation
In the landscape of medicinal chemistry and drug development, the benzothiazole scaffold remains a cornerstone for the synthesis of compounds with a wide array of biological activities.[1][2] Among these, 2-mercaptobenzothiazole (MBT) and its halogenated derivatives are of significant interest due to their potential as anti-inflammatory, antibacterial, and antifungal agents.[2][3] The precise substitution pattern on the benzothiazole ring is critical to its pharmacological profile, necessitating unambiguous structural confirmation. This guide provides an in-depth comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for chloro-substituted 2-mercaptobenzothiazole derivatives, offering researchers, scientists, and drug development professionals a robust framework for structure verification.
The Decisive Role of NMR in Structural Isomer Differentiation
While various analytical techniques contribute to the characterization of newly synthesized compounds, NMR spectroscopy stands as the gold standard for elucidating the nuanced structural details of isomers. For chloro-substituted 2-mercaptobenzothiazoles, where the chlorine atom can reside at positions 4, 5, 6, or 7 of the benzene ring, ¹H and ¹³C NMR provide a definitive fingerprint of the molecule. The chemical shifts and coupling constants of the aromatic protons and carbons are exquisitely sensitive to the electronic effects of the chloro-substituent, allowing for precise positional assignment.
Comparative ¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for the parent 2-mercaptobenzothiazole and its 4-chloro and 5-chloro derivatives. This comparative presentation highlights the diagnostic shifts crucial for distinguishing between these isomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | H-4 | H-5 | H-6 | H-7 | NH |
| 2-Mercaptobenzothiazole[4] | 7.70 (d) | 7.27-7.32 (m) | 7.40 (t) | 7.27-7.32 (m) | 13.77 (s) |
| 4-Chloro-2-mercaptobenzothiazole[4] | - | 7.48 (d) | 7.30 (t) | 7.67 (d) | 13.97 (s) |
| 5-Chloro-2-mercaptobenzothiazole[4] | 7.35-7.37 (m) | - | 7.18-7.21 (m) | 7.24-7.29 (m) | 10.42 (s, in CDCl₃) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | C-2 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| 2-Mercaptobenzothiazole[4] | 190.3 | 141.7 | 122.3 | 124.7 | 127.6 | 112.9 | 129.8 |
| 4-Chloro-2-mercaptobenzothiazole[4] | 191.6 | 139.2 | 131.2 | 125.6 | 127.7 | 116.3 | 121.0 |
| 5-Chloro-2-mercaptobenzothiazole[4] | 180.9 (in CDCl₃) | 148.8 (in CDCl₃) | 110.6 (in CDCl₃) | 130.2 (in CDCl₃) | 124.4 (in CDCl₃) | 110.0 (in CDCl₃) | 125.3 (in CDCl₃) |
Note: The numbering of the benzothiazole ring is provided in the diagram below.
Interpreting the Spectral Data: Causality Behind the Chemical Shifts
The electronic nature of the chlorine substituent, being electronegative yet ortho-, para-directing, profoundly influences the electron density distribution within the aromatic ring. This, in turn, dictates the chemical shifts observed in the NMR spectra.
-
¹H NMR Analysis: In the parent 2-mercaptobenzothiazole, the aromatic protons resonate in the typical region of 7.2-7.7 ppm.[4] The introduction of a chlorine atom at the C-4 position in 4-chloro-2-mercaptobenzothiazole leads to a noticeable downfield shift of the H-7 proton (7.67 ppm) due to the anisotropic effect of the nearby chloro-substituent.[4] Conversely, the H-5 proton is observed at 7.48 ppm.[4] For the 5-chloro isomer, the interpretation is more complex due to the substituent's central position on the benzene ring, leading to a more compressed multiplet pattern for the remaining aromatic protons.[4] The broad singlet observed at high chemical shifts (10-14 ppm) is characteristic of the tautomeric thiol/thione proton.[4][5]
-
¹³C NMR Analysis: The ¹³C NMR spectrum provides even more definitive structural information. The C-2 carbon, part of the thione group, resonates significantly downfield (around 180-190 ppm).[4] The most diagnostic signal is that of the carbon directly bonded to the chlorine atom (ipso-carbon), which experiences a significant downfield shift due to the inductive effect of the halogen. In 4-chloro-2-mercaptobenzothiazole, the C-4 signal is expected to be significantly different from the corresponding carbon in the unsubstituted compound. The surrounding carbons (ortho and para) will also be affected, though to a lesser extent. For instance, in 4-chloro-2-mercaptobenzothiazole, C-4 is observed at 131.2 ppm, a notable shift from the 122.3 ppm of the unsubstituted compound.[4]
Experimental Protocols
Synthesis of Chloro-substituted 2-Mercaptobenzothiazole Derivatives
A general and effective method for the synthesis of chloro-substituted 2-mercaptobenzothiazoles involves the reaction of the corresponding chloro-substituted aniline with carbon disulfide in the presence of a base and sulfur.[6] Below is a representative protocol.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure autoclave, combine the appropriate chloroaniline (1 equivalent), sulfur (2 equivalents), and carbon disulfide (3 equivalents).
-
Reaction Conditions: Seal the autoclave and heat the mixture to 250 °C for 8-12 hours. The internal pressure will increase significantly.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The crude product is then extracted with a suitable organic solvent, such as diethyl ether.
-
Purification: The organic layer is washed with a dilute aqueous solution of sodium hydroxide to remove unreacted starting materials and byproducts. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the desired 2-mercaptobenzothiazole derivative. The precipitate is collected by filtration, washed with water, and dried.
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
NMR Sample Preparation and Analysis
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 7-chloro-2-mercaptobenzothiazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Visualization of Key Structures and Workflows
Caption: Molecular Structure of this compound.
Caption: General workflow for the synthesis and spectroscopic confirmation of chloro-substituted 2-mercaptobenzothiazole derivatives.
Conclusion
The structural integrity of pharmacologically active compounds is paramount. This guide demonstrates the power of comparative ¹H and ¹³C NMR spectroscopy in the unambiguous identification of chloro-substituted 2-mercaptobenzothiazole isomers. By carefully analyzing the subtle yet significant shifts in proton and carbon resonances, researchers can confidently confirm the substitution pattern on the benzothiazole core. The provided experimental protocols offer a practical starting point for the synthesis and analysis of these important heterocyclic compounds, ensuring the scientific rigor required in the pursuit of novel therapeutics.
References
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society. [Link]
- Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals. [Link]
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- Mercaptobenzothiazole. Wikipedia. [Link]
- The carbon-13 and proton NMR chemical shift spectra of the compound.
- Biological Activities of 2-Mercaptobenzothiazole Deriv
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science. [Link]
- SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS.
- 5-Chloro-2-mercaptobenzothiazole | C7H4ClNS2 | CID 2723842. PubChem. [Link]
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- Proton NMR Table. MSU chemistry. [Link]
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- 13C NMR Chemical Shifts.
- Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 7-Chloro-2-mercaptobenzothiazole
For researchers, scientists, and drug development professionals engaged in the analysis of complex chemical compounds, the selection of an appropriate analytical technique is paramount. This guide provides an in-depth comparison of mass spectrometry-based methods for the analysis of 7-Chloro-2-mercaptobenzothiazole (Cl-MBT), a compound of interest in various industrial and pharmaceutical applications. This document moves beyond a simple recitation of protocols to explain the underlying principles and rationale, empowering you to make informed decisions for your specific analytical challenges.
This compound (C7H4ClNS2, Molecular Weight: 201.7 g/mol ) is a derivative of 2-mercaptobenzothiazole (MBT), a widely used rubber vulcanization accelerator.[1][2][3] The addition of a chlorine atom to the benzothiazole ring can alter its chemical properties and biological activity, making its accurate detection and quantification critical.[4] Mass spectrometry, with its high sensitivity and specificity, stands as the premier technique for the analysis of such small molecules.[5]
This guide will compare two primary mass spectrometry platforms: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the theoretical basis for methodological choices, detailed experimental protocols, and comparative performance data.
The Analytical Imperative: Why Mass Spectrometry for this compound?
The complexity of matrices in which this compound may be found, from environmental samples to biological fluids, necessitates a highly selective and sensitive analytical approach. Mass spectrometry offers unparalleled advantages in this regard. Its ability to separate ions based on their mass-to-charge ratio allows for the unambiguous identification and quantification of the target analyte, even in the presence of co-eluting or interfering species.[5]
Comparative Analysis: LC-MS vs. GC-MS for this compound
The choice between LC-MS and GC-MS is a critical decision point in method development and hinges on the physicochemical properties of the analyte and the specific requirements of the analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly well-suited for the analysis of polar, semi-volatile, and thermally labile compounds, a category into which many benzothiazole derivatives fall.[6][7][8] For this compound, LC-MS offers the advantage of direct analysis of sample extracts with minimal derivatization.
Ionization Techniques: Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique that is ideal for preventing the fragmentation of the analyte during the ionization process, thus preserving the molecular ion. For this compound, both positive and negative ion modes should be considered. Given the presence of a thiol group and nitrogen atoms, the molecule can be protonated to form [M+H]+ in positive mode or deprotonated to form [M-H]- in negative mode.[6][8] The choice between positive and negative mode will depend on which provides better sensitivity and signal stability. For the parent compound, 2-mercaptobenzothiazole, negative ion mode has been shown to be effective.[6][8]
Mass Analyzers: Quadrupole Time-of-Flight (QTOF)
A QTOF mass analyzer provides high resolution and accurate mass measurement, which is invaluable for confirming the elemental composition of the analyte and its fragments. This level of certainty is crucial in research and drug development settings.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some benzothiazoles can be analyzed directly by GC-MS, others, particularly those with more polar functional groups, may require derivatization to improve their volatility and chromatographic behavior.[9][10][11]
Ionization Techniques: Electron Ionization (EI)
Electron ionization is a hard ionization technique that results in extensive fragmentation of the analyte. While this can make interpretation of the mass spectrum more complex, it also provides a unique fragmentation pattern that can be used as a "fingerprint" for compound identification.[12] The fragmentation pattern of the parent compound, 2-mercaptobenzothiazole, is well-documented and can serve as a basis for interpreting the spectrum of its chlorinated derivative.[13]
Experimental Data: A Comparative Overview
The following table summarizes the expected performance characteristics of LC-MS and GC-MS for the analysis of this compound, based on data from related benzothiazole compounds.
| Parameter | LC-ESI-QTOF MS | GC-EI-MS | Rationale & References |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 1 - 10 µg/L | LC-MS often provides lower detection limits for polar compounds due to efficient ionization.[6][14][15] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 5 - 50 µg/L | Similar to LOD, the higher ionization efficiency in ESI contributes to lower LOQs.[6][15] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity with proper calibration. |
| Precision (%RSD) | < 10% | < 15% | LC-MS can exhibit better precision due to less sample manipulation (no derivatization).[9] |
| Sample Preparation | Simple extraction | Extraction and potential derivatization | The need for derivatization in GC-MS adds a step to the workflow.[8] |
| Specificity | High (Accurate Mass) | High (Fragmentation Pattern) | QTOF provides high mass accuracy for confident identification. EI provides a reproducible fragmentation library for matching.[13] |
Experimental Protocols
LC-ESI-QTOF MS Workflow for this compound Analysis
This protocol outlines a general procedure for the analysis of this compound in a research setting.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of aqueous sample, add a suitable internal standard.
-
Extract with 2 x 2 mL of a non-polar organic solvent (e.g., ethyl acetate).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: QTOF mass spectrometer with an ESI source.
-
Ionization Mode: Negative and Positive (run separately to determine optimal polarity).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
Caption: Workflow for LC-MS analysis of this compound.
GC-EI-MS Workflow for this compound Analysis
This protocol provides a general procedure for GC-MS analysis, which may require optimization depending on the specific instrumentation and sample matrix.
1. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction as described in the LC-MS protocol.
-
After evaporation, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Heat the sample at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Analysis
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS System: Quadrupole or Ion Trap mass spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
Caption: Workflow for GC-MS analysis of this compound.
Structural Elucidation and Fragmentation Pathways
Understanding the fragmentation of this compound is key to its confident identification.
Predicted ESI-MS/MS Fragmentation of [M-H]⁻
In negative ion mode ESI, the deprotonated molecule ([M-H]⁻) is expected to be the precursor ion. Collision-induced dissociation (CID) would likely lead to the loss of the sulfur atom from the thiazole ring or cleavage of the C-S bond.
Predicted EI Fragmentation
Based on the known fragmentation of 2-mercaptobenzothiazole, the EI mass spectrum of this compound is predicted to show a prominent molecular ion peak. Key fragments would likely arise from the loss of a chlorine atom, a sulfur atom, and the cleavage of the thiazole ring.
Caption: Predicted major fragmentation pathways for this compound under EI conditions.
Conclusion and Recommendations
Both LC-MS and GC-MS are powerful techniques for the analysis of this compound.
-
LC-ESI-QTOF MS is recommended for applications requiring high sensitivity, minimal sample preparation, and the analysis of complex matrices where thermal degradation of the analyte is a concern. The high-resolution accurate mass capabilities of a QTOF instrument provide an additional layer of confidence in compound identification.
-
GC-EI-MS is a viable alternative , particularly when a well-established library of fragmentation patterns is available for comparison. While it may require a derivatization step, the robustness and widespread availability of GC-MS systems make it a cost-effective choice for routine analysis.
The ultimate choice of methodology will depend on the specific research question, the available instrumentation, and the nature of the sample matrix. The information provided in this guide serves as a comprehensive starting point for the development and validation of robust and reliable mass spectrometry-based methods for the analysis of this compound.
References
- de Alda, M. J. L., & Barceló, D. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Asimakopoulos, A. G., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. Analytical and Bioanalytical Chemistry, 414(22), 6541–6555. [Link]
- Peris, A., et al. (2000). Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 48(4), 1239-1242. [Link]
- Reemtsma, T. (2000). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1727-1734. [Link]
- Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(2-3), 859-868. [Link]
- Wellt Chemicals. (2024). The Ultimate Guide to Rubber Accelerators in 2024.
- NIST. (n.d.). 2-Mercaptobenzothiazole. NIST Chemistry WebBook.
- Gries, W., et al. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Analytical and Bioanalytical Chemistry, 407(15), 4435-4444. [Link]
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- IARC. (2016). 2-Mercaptobenzothiazole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- MassBank. (n.d.). 2-Mercaptobenzothiazole; LC-ESI-QFT; MS2; CE: 45; R=35000; [M-H]-.
- MassBank. (n.d.). 2-Mercaptobenzothiazole; LC-ESI-QFT; MS2; CE: 35; R=35000; [M+H]+.
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structure-activity relationship (SAR) studies of 2-mercaptobenzothiazole analogues
< A Comparative Guide to the Structure-Activity Relationships of 2-Mercaptobenzothiazole Analogues
For Researchers, Scientists, and Drug Development Professionals
The 2-mercaptobenzothiazole (2-MBT) scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a vast array of biological activities.[1][2][3] Its derivatives have been extensively explored for antimicrobial, anticancer, anti-inflammatory, and various other therapeutic applications.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-MBT analogues, offering a comparative look at how specific structural modifications influence their biological performance. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to support further research and development in this promising area.
The Core Scaffold: Understanding the 2-Mercaptobenzothiazole Moiety
The 2-MBT molecule consists of a benzene ring fused to a thiazole ring, with a thiol (-SH) group at the 2-position. This unique arrangement provides three primary sites for chemical modification, which are crucial for tuning its biological activity:
-
Position 2 (C2): The thiol group is the most frequently modified position. Its acidity allows for easy S-alkylation, S-acylation, or conversion to thioethers and disulfides, significantly impacting the compound's polarity, steric profile, and interaction with biological targets.[4][5]
-
The Benzene Ring (Positions 4, 5, 6, and 7): Substitution on the benzene ring, particularly at the 6-position, with electron-withdrawing or electron-donating groups can dramatically alter the electronic properties of the entire molecule, influencing its pharmacokinetic and pharmacodynamic profile.[1]
-
The Thiazole Nitrogen (N3): While less commonly modified, the nitrogen atom can also be a point of derivatization.
The exploration of these modification sites forms the basis of all SAR studies for this class of compounds.
Caption: Key modification points on the 2-mercaptobenzothiazole scaffold.
Comparative Analysis: Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[1][6] 2-MBT derivatives have shown significant promise in this area, with activity against both Gram-positive and Gram-negative bacteria.
Key SAR Insights for Antibacterial Activity:
-
The Free Thiol Group: A crucial finding is that the presence of a free thiol (-SH) group at the C2 position often correlates with higher antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus.[4] The replacement of the hydrogen with a benzyl group, for instance, has been shown to result in a considerable loss of activity.[4][6]
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing groups at the 6-position, such as nitro (NO₂) or trifluoromethyl (CF₃), significantly enhances antibacterial activity.[1][2] For example, a derivative with a 6-CF₃ group exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL against S. aureus.[2]
-
Modification of the Thiol Group: While replacing the thiol hydrogen can decrease activity, attaching specific heterocyclic moieties via a thioether linkage can yield potent compounds. Derivatives bearing moieties like 1,3,4-oxadiazole have shown significant inhibitory activity.[7]
Comparative Data: Antibacterial Activity of 2-MBT Analogues
| Compound Series | Key Structural Feature | Target Organism | Activity (MIC in µg/mL) | Reference |
| Series 2a-2l | Free -SH at C2, various C6 subs. | S. aureus | 3.12 - 100 | [4][6] |
| 6-CF₃ substitution | S. aureus | 3.12 | [2] | |
| 6-NO₂ substitution | S. aureus | 12.5 | [2] | |
| 6-NO₂ substitution | E. coli | 25 | [2][6] | |
| Series 3a-3l | S-Benzyl (-SBn) at C2 | Various Bacteria | Inactive or weakly active | [4][6] |
| ODZ Series | 1,3,4-Oxadiazole at C2 | Various Bacteria | Zone of Inhibition: 24-32 mm | [7] |
Comparative Analysis: Anticancer Activity
2-MBT analogues have also been identified as potent antiproliferative agents, with activity against a range of cancer cell lines.[8][9]
Key SAR Insights for Anticancer Activity:
-
Amide/Sulfonamide Linkages: The introduction of phenylacetamide and other amide-containing groups at the C2-thio position has yielded compounds with significant cytotoxic effects in pancreatic cancer and paraganglioma cell lines.[9]
-
Substituents on the Distal Aromatic Ring: For phenylacetamide derivatives, introducing electron-withdrawing substituents (e.g., halogens, NO₂, CF₃) on the distal phenyl ring generally improves antiproliferative activity.[9] In contrast, electron-donating groups like methoxy tend to decrease activity.[9]
-
Hybrid Molecules: Creating hybrid molecules by linking the 2-MBT scaffold to other known anticancer pharmacophores, such as 1,2,3-triazoles, has proven to be a successful strategy for developing potent agents.[8]
Comparative Data: Antiproliferative Activity of 2-MBT Analogues
| Compound Series | Key Structural Feature | Cell Line | Activity (IC₅₀) | Reference |
| Phenylacetamide Series | C2-thio-phenylacetamide | Pancreatic (AsPC-1, etc.) | Low micromolar range | [9] |
| p-Cl on distal phenyl ring | Pancreatic (AsPC-1) | More potent than lead | [9] | |
| m-CF₃ on distal phenyl ring | Pancreatic (AsPC-1) | More potent than lead | [9] | |
| m-OCH₃ on distal phenyl ring | Pancreatic (AsPC-1) | Less potent than lead | [9] | |
| Indolo-β-lactam Hybrids | Hybrid with Indole & β-lactam | HeLa, MCF7, A549 | Potent activity reported | [10] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed methodologies are essential. Below are representative protocols for the synthesis of a common 2-MBT analogue and for evaluating its biological activity.
Protocol 1: Synthesis of S-substituted 2-Mercaptobenzothiazole Derivatives (General Procedure)
This protocol describes a typical nucleophilic substitution reaction to modify the thiol group, a foundational step in many SAR studies.
Objective: To synthesize 2-(benzylthio)benzo[d]thiazole.
Materials:
-
2-Mercaptobenzothiazole (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel), filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: Add 2-mercaptobenzothiazole and acetone to a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add potassium carbonate to the suspension. Stir at room temperature for 15 minutes.
-
Electrophile Addition: Slowly add benzyl bromide to the reaction mixture.
-
Reflux: Attach a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(benzylthio)benzo[d]thiazole.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of S-substituted 2-MBT analogues.
Protocol 2: Evaluation of Antibacterial Activity (MIC Determination)
This protocol outlines the broth microdilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the MIC of synthesized 2-MBT analogues against Staphylococcus aureus.
Materials:
-
Synthesized compounds
-
S. aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO or solvent used for compound dissolution)
Step-by-Step Procedure:
-
Inoculum Preparation: Culture S. aureus in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound (e.g., in DMSO). Perform a series of two-fold serial dilutions in MHB in a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Also include wells for a positive control (bacteria + standard antibiotic), a negative control (bacteria + solvent), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Quantitative Reading (Optional): The results can be quantified by reading the optical density (OD) at 600 nm using a microplate reader.
Mechanism of Action and Future Directions
While the exact mechanisms of action can vary, 2-MBT derivatives have been shown to inhibit several key enzymes, including monoamine oxidase, heat shock protein 90 (Hsp90), and cathepsin D.[2][3] In bacteria, some analogues are thought to interfere with efflux pumps, which are responsible for antibiotic resistance.[6]
The versatility of the 2-mercaptobenzothiazole scaffold continues to make it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on:
-
Target-Specific Design: Synthesizing analogues designed to inhibit specific, validated biological targets.
-
Hybrid Drug Development: Combining the 2-MBT core with other pharmacophores to create multifunctional drugs with improved efficacy and reduced resistance potential.
-
Computational Modeling: Utilizing in silico methods like QSAR and molecular docking to predict the activity of novel derivatives and streamline the discovery process.[11]
By understanding the nuanced structure-activity relationships presented in this guide, researchers can more effectively design and synthesize the next generation of 2-mercaptobenzothiazole-based therapeutics.
References
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- Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. (2022). Medicinal Chemistry Research.
- Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. (2009). ResearchGate.
- Synthesis and biological evaluation of some 2-mercaptobenzothiazole derivatives. (2011). Medicinal Chemistry Research, 20(9), 1523-1535.
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Iraqi Academic Scientific Journals.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823.
- Mahdi, M. F., Al-Smaism, R. F., & Ibrahim, N. W. (2016). Synthesis, Characterization and Antibacterial Evaluation of Novel 2-Mercaptobenzothiazole Derivatives Bearing 2-Aminonicotinonitrile Moiety. European Journal of Chemistry, 7(1), 8-13.
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Future Medicinal Chemistry, 15(15), 1363-1393.
- Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2016). Iraqi Journal of Pharmaceutical Sciences.
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- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). ProQuest.
- Di Francesco, L., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4851.
- De Wever, H., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(10), 6028–6033.
- Jenkins, D. P., et al. (2017). Structure-activity relationships of benzothiazole GPR35 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(3), 482-486.
- Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. (2020). ResearchGate.
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A Comparative Guide to the Synthesis of 7-Chloro-2-mercaptobenzothiazole: Validating a Novel, Milder Synthetic Route
Abstract
7-Chloro-2-mercaptobenzothiazole is a pivotal heterocyclic compound, serving as a key structural motif in medicinal chemistry and as a vital industrial intermediate.[1][2] Its derivatives are explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] Industrially, the broader class of 2-mercaptobenzothiazoles are indispensable as vulcanization accelerators in rubber manufacturing and as corrosion inhibitors.[3][4][5] The classical industrial synthesis, however, often involves high pressures and temperatures, posing significant safety, energy, and environmental challenges.[6] This guide provides an in-depth comparison between the traditional high-pressure synthesis and a novel, DBU-promoted tandem reaction that proceeds under significantly milder, metal-free conditions. We present a comprehensive validation protocol for this new route, complete with comparative data and detailed analytical methodologies, to offer researchers and process chemists a safer, more efficient, and sustainable alternative.
The Established Industrial Synthesis: A High-Pressure Approach
The conventional method for synthesizing 2-mercaptobenzothiazole and its substituted analogues, often referred to as the Kelly process, involves the reaction of an aniline derivative with carbon disulfide (CS₂) and elemental sulfur.[3][7] For the synthesis of the 7-chloro variant, this route begins with 3-chloroaniline.
Reaction: 3-chloroaniline + CS₂ + S → this compound + H₂S
This reaction is typically performed in an autoclave at high temperatures (220-260°C) and pressures (40-100 kg/cm ² or ~40-100 atm).[6] While this method is robust and has been used for industrial-scale production, it carries inherent disadvantages:
-
Harsh Conditions: The high temperatures and pressures necessitate specialized, high-cost reactor equipment and pose significant safety risks.[6]
-
Byproduct Formation: The reaction generates hydrogen sulfide (H₂S), a toxic and corrosive gas that requires careful handling and scrubbing.[8]
-
Energy Intensive: Maintaining the required high temperature and pressure is energy-consuming, increasing both the cost and the carbon footprint of the process.
-
Moderate Yields: While yields can reach up to 87-90%, the formation of tar-like byproducts can complicate purification and reduce the overall efficiency.[6][8]
A Novel Synthetic Route: DBU-Promoted Tandem Reaction
A modern, more elegant approach utilizes a tandem reaction between an o-haloaniline and carbon disulfide, promoted by an organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9][10] To synthesize the 7-chloro target, the starting material is 2,3-dichloroaniline.
Mechanism Rationale: This strategy is predicated on a two-step, one-pot process. First, the DBU acts as a base to facilitate the nucleophilic attack of the aniline's amino group onto carbon disulfide, forming a dithiocarbamate intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the sulfur attacks the carbon bearing the ortho-chlorine, cyclizing to form the benzothiazole ring and displacing the chloride ion.[9] This pathway cleverly avoids the need for high-pressure conditions by using a more reactive o-haloaniline precursor.
Head-to-Head Performance Comparison
The advantages of the novel DBU-promoted route become evident when directly compared with the traditional high-pressure method.
| Parameter | Traditional High-Pressure Route | Novel DBU-Promoted Route | Justification & Expert Insight |
| Starting Material | 3-Chloroaniline | 2,3-Dichloroaniline | The choice of an o-haloaniline in the new route is key to enabling the milder intramolecular SNAr cyclization.[9] |
| Primary Reagents | Carbon Disulfide, Sulfur | Carbon Disulfide, DBU | The new route replaces elemental sulfur and the generation of H₂S with a recyclable organic base (DBU).[9] |
| Temperature | 220 - 260 °C[6] | 80 °C[9] | A drastic reduction in temperature significantly lowers energy costs and improves the safety profile. |
| Pressure | 40 - 100 atm[6] | Atmospheric | Eliminates the need for expensive high-pressure autoclaves, making the process more accessible and safer. |
| Catalyst | None (thermal) | Metal-Free (DBU-promoted)[9] | Avoids potential metal contamination of the final product, which is critical for pharmaceutical applications. |
| Typical Solvent | Toluene or none | Toluene[9] | Both routes can use similar solvents, though the milder conditions of the new route offer greater solvent flexibility. |
| Yield | ~77-87%[7][8] | Good to Excellent (>80%)[9][10] | Yields are comparable or potentially higher, with fewer tar-like byproducts, simplifying purification. |
| Safety Concerns | High pressure, H₂S gas[8] | Flammable solvents | The new route mitigates the most severe hazards of high pressure and toxic gas evolution. |
| Environmental Impact | High energy consumption, toxic H₂S byproduct | Use of organic base/solvent | Considered a "greener" alternative due to lower energy demand and avoidance of toxic byproducts.[11][12] |
Experimental Validation of the Novel Synthetic Route
This section provides a self-validating protocol for the synthesis and confirmation of this compound via the DBU-promoted method.
Materials and Equipment
-
Reagents: 2,3-dichloroaniline (98%), Carbon disulfide (CS₂, ≥99%), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 98%), Toluene (anhydrous), Hydrochloric acid (1M), Ethyl acetate, Hexane, Magnesium sulfate (anhydrous).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, nitrogen inlet, separatory funnel, rotary evaporator, glass column for chromatography, beakers, graduated cylinders.
-
Analytical Instruments: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectrometer, Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC) system.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloroaniline (1.62 g, 10 mmol).
-
Solvent and Reagents Addition: Under a nitrogen atmosphere, add anhydrous toluene (30 mL), followed by carbon disulfide (0.91 g, 12 mmol).
-
Base Addition: Slowly add DBU (3.04 g, 20 mmol) to the stirring mixture.
-
Reaction: Heat the mixture to 80°C and allow it to react for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After cooling to room temperature, pour the reaction mixture into 1M HCl (50 mL). Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
Product Characterization and Validation
The identity and purity of the synthesized this compound (C₇H₄ClNS₂, Mol. Wt.: 201.7 g/mol ) must be confirmed.[13]
| Analysis Technique | Expected Result | Purpose |
| ¹H NMR (400 MHz, CDCl₃) | δ ~11-13 ppm (br s, 1H, SH/NH tautomer); δ ~7.4-7.8 ppm (m, 3H, Ar-H). | Confirms the presence of aromatic protons and the acidic proton of the mercapto/thione group. The specific splitting pattern will confirm the 7-chloro substitution pattern. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~180-190 ppm (C=S); δ ~120-150 ppm (6 aromatic carbons). | Confirms the carbon skeleton, including the characteristic downfield shift of the thione carbon and the six distinct aromatic carbons.[14] |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 200/202. | Confirms the molecular weight and shows the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| HPLC | Single sharp peak at a specific retention time. | Determines the purity of the final compound (should be >98%). |
Conclusion and Future Outlook
The validation of this novel DBU-promoted synthesis for this compound marks a significant advancement over traditional high-pressure methodologies. By operating at atmospheric pressure and a modest 80°C, this route is demonstrably safer, more energy-efficient, and environmentally friendlier.[9] The metal-free conditions are particularly advantageous for the synthesis of pharmaceutical intermediates, where metal contamination is a critical concern. For researchers and drug development professionals, this method provides an accessible, scalable, and efficient pathway to a crucial heterocyclic building block. Future work should focus on optimizing reaction times, exploring the substrate scope with other substituted anilines, and developing protocols for DBU recycling to further enhance the sustainability of the process.
References
- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205.
- Li, G., Liu, G., Li, S., Zhu, L., & Chen, J. (2020). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 8(7), 833.
- Asif, M. (2023). Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. Journal of Drug Delivery and Therapeutics, 13(5), 1-8.
- Figshare. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide - Organic Letters.
- SID. (n.d.). Synthesis of 2-Mercaptobenzothiazoles with Naphthalene-1, 8-diamine Reaction of o-Haloanilines and Carbon Disulfide.
- MDPI. (2020). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production.
- Potapov, V. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3223.
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A Senior Application Scientist's Guide to Comparative Docking of 2-Mercaptobenzothiazole Derivatives
Welcome to a comprehensive guide on the comparative molecular docking studies of 2-mercaptobenzothiazole (2-MBT) derivatives. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques to explore the therapeutic potential of this versatile scaffold. Here, we move beyond a simple recitation of protocols to provide a deeper understanding of the rationale behind experimental choices, ensuring a robust and insightful computational analysis.
The 2-mercaptobenzothiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Molecular docking has emerged as an indispensable tool in the rational design of novel 2-MBT derivatives, allowing for the prediction of binding affinities and interaction patterns with various biological targets before undertaking costly and time-consuming synthesis and in-vitro testing.[3] This guide will provide a comparative analysis of docking studies against key biological targets, a detailed experimental protocol for conducting such studies, and the theoretical underpinnings to interpret the results with confidence.
Comparative Docking Analysis: Unveiling Therapeutic Potential
The true power of in-silico screening lies in the ability to compare the binding efficacy of a library of compounds against one or more biological targets. This section presents a comparative analysis of 2-MBT derivatives docked against prominent targets in two critical therapeutic areas: antibacterial and anticancer research.
Antibacterial Targets: Combating Drug Resistance
The rise of multidrug-resistant bacteria presents a formidable challenge to global health.[1] 2-Mercaptobenzothiazole derivatives have shown considerable promise as a novel class of antibacterial agents.[4] Molecular docking studies have been instrumental in elucidating their mechanism of action, primarily by targeting essential bacterial enzymes.
A key target is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication.[4] Another significant target is Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS) , an enzyme essential for bacterial protein synthesis.[3] The table below summarizes the docking performance of representative 2-MBT derivatives against these targets.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2i (an acetamide derivative) | DNA Gyrase | - | - | Shared hydrophobic pockets with levofloxacin | [4] |
| K6 | S. aureus TyrRS | - | -48.44 | Not specified | [3] |
| K18 | S. aureus TyrRS | - | -47.46 | Not specified | [3] |
| K20 | S. aureus TyrRS | - | -48.52 | Not specified | [3] |
| Compound 3 | E. coli Dihydroorotase | - | - | LEU222, ASN44 (via H-bonds) | [5] |
| Compound 4 | E. coli Dihydroorotase | - | - | LEU222, ASN44 (via H-bonds) | [5] |
Note: Direct comparison of docking scores across different studies and software can be misleading. The focus should be on the relative ranking of derivatives within the same study and the nature of the molecular interactions.
The causality behind these interactions is rooted in the pharmacophoric features of the 2-MBT scaffold and its derivatives. The benzothiazole ring can engage in π-π stacking and hydrophobic interactions with aromatic residues in the active site, while the mercapto group and its substitutions provide opportunities for hydrogen bonding and coordination with metallic ions, if present. For instance, in the case of E. coli dihydroorotase, the formation of hydrogen bonds with key residues like LEU222 and ASN44 is critical for inhibitory activity.[5]
Anticancer Targets: A New Frontier
The quest for novel anticancer agents is a continuous endeavor, and 2-MBT derivatives have emerged as a promising avenue of investigation.[1] Their anticancer potential has been explored through docking studies against various protein kinases and other cancer-related targets.
One such target is the p56lck (Lymphocyte-specific protein tyrosine kinase) , which plays a crucial role in T-cell signaling and is a target for cancer therapy.[6] Another important target is the Human Epidermal Growth Factor Receptor (HER) enzyme , a well-established target in cancer treatment.[7]
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 1 (benzothiazole-thiazole hybrid) | p56lck | 1QPC | - | Binds to ATP binding site | [6] |
| Compound 2 (benzo[d]thiazol-2-amine derivative) | HER Enzyme | - | -10.4 | - | [7] |
| Compound 3 (benzo[d]thiazol-2-amine derivative) | HER Enzyme | - | -9.9 | - | [7] |
| IMM3 (2-mercaptobenzimidazole derivative) | EGFR Tyrosine Kinase | - | - | HIS207, LEU391, PHE404 | [8] |
The binding of these derivatives to the ATP-binding site of kinases like p56lck and EGFR Tyrosine Kinase highlights their potential as competitive inhibitors, a common mechanism for anticancer drugs.[6][8] The hydrophobic interactions observed with residues such as HIS207, LEU391, and PHE404 in the EGFR tyrosine kinase active site are crucial for stabilizing the ligand-protein complex.[8]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To ensure the trustworthiness and reproducibility of your in-silico results, a well-defined and validated protocol is paramount. The following is a generalized yet comprehensive workflow for performing molecular docking studies of 2-MBT derivatives.
Step 1: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[6] Ensure the chosen structure has a high resolution and, if possible, is co-crystallized with a known inhibitor to define the binding site.
-
Pre-processing: Remove water molecules, heteroatoms (except for essential cofactors), and any co-crystallized ligands from the PDB file.[6]
-
Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign appropriate atomic charges to the protein atoms using a force field like Gasteiger.
-
Define the Binding Site: Identify the active site of the protein. This can be done based on the location of the co-crystallized ligand or through literature review and active site prediction tools. Define a grid box that encompasses the entire binding pocket.
Step 2: Ligand Preparation
-
Sketch and Optimize Derivatives: Draw the 2D structures of your 2-MBT derivatives using a chemical drawing software like MarvinSketch.[9]
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[6]
-
Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds (torsions) in the ligand.
Step 3: Molecular Docking
-
Select Docking Software: Choose a validated docking program such as AutoDock Vina, GLIDE, or Molegro Virtual Docker.[8][9][10]
-
Configure Docking Parameters: Set the parameters for the docking algorithm, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run Docking Simulation: Execute the docking calculation, which will systematically explore the conformational space of the ligand within the defined binding site of the receptor.
Step 4: Analysis of Results
-
Binding Affinity: Analyze the predicted binding affinities (docking scores) for each derivative. A more negative score generally indicates a more favorable binding interaction.[9]
-
Binding Pose and Interactions: Visualize the top-ranked binding poses of the ligands within the active site. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.[9]
-
Comparative Analysis: Compare the docking scores and interaction patterns of your derivatives with each other and with a known standard inhibitor, if available. This comparative approach is key to identifying promising candidates for further investigation.
Visualization of Key Processes
To further clarify the experimental workflow and the biological context, the following diagrams are provided.
Caption: Molecular Docking Workflow.
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Assessing the Selectivity of 7-Chloro-2-mercaptobenzothiazole Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 2-mercaptobenzothiazole (MBT) scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[1][2] The strategic placement of substituents on the benzothiazole ring system is a key determinant of a compound's potency and, critically, its selectivity. This guide provides an in-depth technical assessment of 7-Chloro-2-mercaptobenzothiazole (7-CMBT) derivatives, offering a comparative analysis of their performance in biological assays and the methodologies employed to rigorously evaluate their selectivity.
The Critical Role of Selectivity in Drug Discovery
The selectivity of a drug candidate is a paramount consideration in its development. A highly selective compound preferentially interacts with its intended biological target, minimizing off-target effects that can lead to adverse drug reactions and toxicity.[3] For enzyme inhibitors, selectivity is often assessed by comparing the compound's potency against a primary target versus a panel of related and unrelated enzymes. A favorable selectivity profile is a key indicator of a promising therapeutic agent.
The Influence of Chloro-Substitution on Biological Activity: A Positional Paradigm
The position of a chloro-substituent on the benzothiazole ring has been shown to dramatically influence biological activity. A notable study on a series of N-(substituted-benzothiazol-2-yl)-3-hydroxy-2-(hydroxyimino)propanamides revealed a striking difference between the 5-chloro and 7-chloro analogues. The 5-chloro derivative demonstrated a marked enhancement in both in vitro and in vivo activity. In stark contrast, the 7-chloro analogue exhibited diminished activity in vitro and was found to be inactive in vivo.[4] This finding underscores the profound impact of substituent placement on the pharmacological properties of this scaffold and highlights the challenges in predicting the biological outcomes of subtle structural modifications.
While this specific study points to a less favorable outcome for the 7-chloro position, it is crucial to recognize that the biological context is key. The influence of a substituent is highly dependent on the specific derivative and the biological target being assayed. Further research is warranted to explore the potential of 7-CMBT derivatives against a broader range of targets where this substitution pattern may prove advantageous for achieving selectivity.
A Framework for Assessing Selectivity: From Biochemical to Cellular Assays
A robust assessment of selectivity requires a multi-pronged approach, employing a hierarchy of assays to build a comprehensive profile of a compound's biological interactions. The journey from a promising hit to a well-characterized lead compound involves a systematic evaluation of its on-target potency and off-target liabilities.
Foundational Biochemical Assays: A Measure of Direct Target Engagement
Biochemical assays are fundamental to determining a compound's direct inhibitory effect on a purified enzyme.[5] These in vitro assays provide a clean system to measure key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.
Commonly Employed Biochemical Assays:
-
Radiometric Assays: These classic assays measure the incorporation of a radiolabeled phosphate (e.g., from [γ-³²P]ATP) into a substrate. They are highly sensitive and directly measure enzymatic activity.
-
Fluorescence-Based Assays: These methods utilize fluorescent probes that change their properties upon enzymatic modification of a substrate. They are amenable to high-throughput screening and offer a non-radioactive alternative.
-
Mobility Shift Assays: These assays are particularly useful for kinases and involve the electrophoretic separation of a phosphorylated substrate from its non-phosphorylated counterpart.
The initial assessment of potency against the primary target is followed by screening against a panel of related enzymes (e.g., other kinases) to determine a preliminary selectivity profile.
Cellular Assays: Probing Target Engagement and Functional Outcomes in a Physiological Context
While biochemical assays are essential for understanding direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore critical for validating on-target activity and assessing the functional consequences of target inhibition in a more physiologically relevant setting.[6]
Key Cellular Assay Formats:
-
Target Engagement Assays: Techniques like the NanoBRET™ assay allow for the direct measurement of a compound's binding to its target protein within intact cells. This provides crucial information on whether the compound can reach and interact with its target in a cellular environment.
-
Cellular Phosphorylation Assays: For targets like kinases, assays that measure the phosphorylation status of a downstream substrate (e.g., via ELISA or Western blotting) provide a functional readout of target inhibition.
-
Cell Proliferation and Viability Assays: Assays such as the MTT or CellTiter-Glo® assays are used to assess the impact of a compound on cell growth and survival. These assays are particularly relevant for anticancer drug discovery.[5]
A significant discrepancy between biochemical potency and cellular activity can indicate issues with cell permeability, metabolic instability, or engagement with efflux pumps.
Experimental Protocols: A Step-by-Step Guide to Selectivity Assessment
To provide a practical framework, detailed protocols for key assays in the selectivity profiling workflow are outlined below.
Protocol 1: Determination of IC50 in a Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the potency of a 7-CMBT derivative against a purified kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate peptide, and ATP at appropriate concentrations. Serially dilute the 7-CMBT derivative in DMSO to create a concentration gradient.
-
Kinase Reaction: In a 384-well plate, add the kinase, the 7-CMBT derivative (or DMSO vehicle control), and the substrate peptide. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
Objective: To confirm that a 7-CMBT derivative can bind to its intended target in living cells.
Methodology:
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add the 7-CMBT derivative at various concentrations to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target protein.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.
Protocol 3: Off-Target Profiling using a Kinase Panel Screen
Objective: To assess the selectivity of a 7-CMBT derivative against a broad panel of kinases.
Methodology:
-
Compound Submission: Provide the 7-CMBT derivative to a commercial vendor or an in-house screening facility that offers kinase panel screening services.
-
Primary Screen: The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against a large number of kinases (e.g., >300). The percent inhibition at this concentration is determined.
-
IC50 Determination for Hits: For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value.
-
Selectivity Analysis: The IC50 values for the off-target kinases are compared to the IC50 for the primary target to calculate selectivity ratios.
Data Presentation and Interpretation
The results of selectivity profiling are often visualized using tables and graphical representations to facilitate comparison.
Table 1: Illustrative Selectivity Profile of a Hypothetical 7-CMBT Derivative (Compound X)
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / Primary Target IC50) |
| Primary Target Kinase A | 15 | - |
| Kinase B | 300 | 20-fold |
| Kinase C | 1,500 | 100-fold |
| Kinase D | >10,000 | >667-fold |
| Kinase E | 8,000 | 533-fold |
A higher selectivity ratio indicates a greater degree of selectivity for the primary target.
Visualizing the Path to Selectivity Assessment
The following diagrams illustrate the key workflows and logical relationships in the assessment of inhibitor selectivity.
Caption: Workflow for assessing inhibitor selectivity.
Conclusion and Future Directions
The existing literature suggests that the 7-chloro substitution on the 2-mercaptobenzothiazole scaffold may present challenges for achieving high potency in certain biological contexts when compared to other positional isomers, such as the 5-chloro analogue.[4] However, the field of medicinal chemistry is replete with examples where subtle structural changes lead to unexpected and highly desirable shifts in selectivity.
Therefore, the systematic evaluation of 7-CMBT derivatives against a diverse range of biological targets remains a valid and potentially fruitful area of research. By employing a rigorous and multi-faceted approach to selectivity profiling, encompassing both biochemical and cellular assays, researchers can thoroughly characterize the biological activity of this compound class and potentially uncover novel and selective inhibitors for a variety of therapeutic targets. The methodologies and frameworks presented in this guide provide a robust foundation for these future investigations.
References
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A Head-to-Head Comparison: 7-Chloro-2-mercaptobenzothiazole in Corrosion Inhibition and Vulcanization Acceleration
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of industrial additives and pharmaceutical intermediates, the benzothiazole scaffold holds a prominent position. Its derivatives are lauded for their versatility, finding applications as vulcanization accelerators, corrosion inhibitors, and even as building blocks for bioactive molecules.[1] The parent compound, 2-mercaptobenzothiazole (MBT), is a well-established workhorse in these fields.[1][2] However, the quest for enhanced performance and tailored properties has led to the exploration of substituted analogues. This guide provides a detailed, head-to-head comparison of 7-Chloro-2-mercaptobenzothiazole with its parent compound, MBT, and other relevant alternatives. We will delve into their synthesis, physicochemical properties, and critically, their performance in key applications, supported by established experimental protocols.
Introduction to this compound: The Rationale for Halogenation
The introduction of a halogen, such as chlorine, onto an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and reactivity. In the context of 2-mercaptobenzothiazole, the placement of a chlorine atom at the 7-position is expected to have several key effects:
-
Enhanced Electron-Withdrawing Character: The electronegative chlorine atom will draw electron density from the benzothiazole ring system. This can influence the acidity of the thiol group and the molecule's interaction with metal surfaces in corrosion inhibition.
-
Increased Lipophilicity: The addition of a chlorine atom generally increases a molecule's hydrophobicity. This could enhance its solubility in organic media and its affinity for metallic surfaces in aqueous environments, potentially leading to more persistent protective films.
-
Modified Reactivity: The altered electronic landscape of the molecule can affect its performance as a vulcanization accelerator, potentially influencing the kinetics of the curing process.
This guide will explore the practical implications of these molecular modifications, providing a framework for evaluating this compound's potential advantages in specific applications.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of 2-mercaptobenzothiazole derivatives, including this compound, typically follows established synthetic routes. One common industrial method for the parent MBT involves the high-temperature reaction of aniline with carbon disulfide and sulfur.[2] For substituted derivatives like the 7-chloro analogue, the synthesis would start from the corresponding substituted aniline, in this case, 3-chloroaniline.
Conceptual Synthesis Pathway for this compound:
Caption: Conceptual model for the formation of a protective film by this compound on a metal surface.
Comparative Performance Data (Hypothetical)
| Performance Metric | This compound (Expected) | 2-Mercaptobenzothiazole (MBT) (Reported) |
| Inhibition Efficiency (%) | > 95% | Up to 94% on 316 stainless steel [3] |
| Corrosion Current Density (Icorr) | Lower | Baseline |
| Polarization Resistance (Rp) | Higher | Baseline |
| Adsorption Isotherm | Likely follows Langmuir or Temkin isotherm | Follows Langmuir or Temkin isotherm depending on conditions [4] |
Rationale for Expected Performance: The increased hydrophobicity and electron-withdrawing nature of the chloro-substituent are anticipated to lead to a more stable and densely packed protective film on the metal surface, resulting in a higher inhibition efficiency compared to MBT.
Experimental Protocol: Evaluating Corrosion Inhibition via Electrochemical Methods
To provide a framework for the direct comparison of these compounds, the following experimental protocol, based on ASTM standards such as ASTM G5 and G102, is proposed. [5] Objective: To quantitatively compare the corrosion inhibition efficiency of this compound and 2-mercaptobenzothiazole on mild steel in a 1 M HCl solution.
Materials and Equipment:
-
Working Electrode: Mild steel coupons
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum foil
-
Electrochemical Workstation (Potentiostat/Galvanostat)
-
Corrosion Cell
-
1 M HCl solution
-
Inhibitors: this compound, 2-mercaptobenzothiazole
-
Analytical Balance
Procedure:
-
Electrode Preparation:
-
Mechanically polish the mild steel coupons with successively finer grades of emery paper.
-
Degrease with acetone, rinse with deionized water, and dry.
-
-
Electrochemical Measurements:
-
Immerse the prepared electrodes in the corrosion cell containing 1 M HCl (blank solution) and the test solutions (1 M HCl with varying concentrations of each inhibitor).
-
Allow the open-circuit potential (OCP) to stabilize.
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
-
Data Analysis:
-
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100.
-
From the EIS data, determine the charge transfer resistance (Rct). A higher Rct value indicates better corrosion inhibition.
-
Experimental Workflow:
Caption: Workflow for the electrochemical evaluation of corrosion inhibitors.
Head-to-Head Comparison in Rubber Vulcanization Acceleration
2-Mercaptobenzothiazole is a widely used semi-ultra accelerator in the sulfur vulcanization of rubber. [6]It helps to reduce the vulcanization time and temperature, leading to improved productivity and energy efficiency. The accelerator's role is to form reactive sulfurating agents that facilitate the cross-linking of polymer chains.
Mechanism of Action
The mechanism of benzothiazole-accelerated vulcanization is complex, involving the formation of an active accelerator-sulfur complex. [7]This complex then reacts with the rubber to form pendent accelerator-polysulfide groups, which ultimately lead to the formation of sulfur cross-links. The reactivity of the accelerator can influence the scorch time (the time before vulcanization begins) and the cure rate. The electron-withdrawing nature of the chlorine atom in this compound may affect the stability and reactivity of the intermediate species in the vulcanization process.
Comparative Performance Data (Hypothetical)
Direct comparative data for this compound as a vulcanization accelerator is scarce. The following table provides a hypothetical comparison based on expected chemical reactivity.
| Vulcanization Parameter | This compound (Expected) | 2-Mercaptobenzothiazole (MBT) |
| Scorch Time (t_s2) | Potentially shorter | Baseline |
| Optimum Cure Time (t_90) | Potentially shorter | Baseline |
| Cure Rate Index | Potentially higher | Baseline |
| Cross-link Density | Comparable or slightly higher | Baseline |
Rationale for Expected Performance: The electron-withdrawing effect of the chlorine atom could potentially increase the acidity of the thiol proton, which may influence the initial reactions with sulfur and other vulcanization activators, possibly leading to a faster onset of vulcanization and a higher cure rate.
Experimental Protocol: Evaluating Vulcanization Characteristics using an Oscillating Disk Rheometer
The vulcanization characteristics of a rubber compound are typically evaluated using an oscillating disk rheometer (ODR) or a moving die rheometer (MDR), following standards such as ASTM D2084. [8] Objective: To compare the vulcanization characteristics of a standard natural rubber compound accelerated with this compound versus 2-mercaptobenzothiazole.
Materials and Equipment:
-
Natural Rubber (SMR 20)
-
Stearic Acid
-
Zinc Oxide
-
Sulfur
-
Accelerators: this compound, 2-mercaptobenzothiazole
-
Two-roll mill
-
Oscillating Disk Rheometer (ODR)
Procedure:
-
Compound Preparation:
-
Prepare two rubber compounds with the same base formulation (e.g., Natural Rubber: 100 phr, Zinc Oxide: 5 phr, Stearic Acid: 2 phr, Sulfur: 2.5 phr).
-
In one compound, add a specified amount of this compound (e.g., 0.7 phr).
-
In the second compound, add the same amount of 2-mercaptobenzothiazole.
-
Homogenize each compound on a two-roll mill.
-
-
Rheological Measurement:
-
Place a sample of each compound in the pre-heated die cavity of the ODR.
-
Conduct the test at a standard vulcanization temperature (e.g., 160°C).
-
Record the torque as a function of time.
-
-
Data Analysis:
-
From the rheometer curve, determine the following parameters:
-
Minimum torque (ML)
-
Maximum torque (MH)
-
Scorch time (ts2)
-
Optimum cure time (t90)
-
-
Oscillating Disk Rheometer Workflow:
Caption: Workflow for evaluating vulcanization accelerators using an Oscillating Disk Rheometer.
Conclusion and Future Outlook
While 2-mercaptobenzothiazole remains a cornerstone in the fields of corrosion inhibition and rubber vulcanization, the exploration of its derivatives, such as this compound, offers intriguing possibilities for performance enhancement. The introduction of a chloro-substituent is anticipated to favorably modify the molecule's electronic and physicochemical properties, potentially leading to superior performance as both a corrosion inhibitor and a vulcanization accelerator.
This guide has provided a comprehensive framework for a head-to-head comparison, outlining the theoretical basis for expected performance improvements and detailing standardized experimental protocols for their quantitative evaluation. Although direct comparative data is currently limited, the proposed methodologies offer a clear path for researchers and industry professionals to rigorously assess the potential of this compound. Further empirical studies are warranted to validate these hypotheses and to fully elucidate the structure-activity relationships within this important class of compounds.
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benchmarking the performance of 7-Chloro-2-mercaptobenzothiazole in a specific application
An Objective Performance Benchmark: 7-Chloro-2-mercaptobenzothiazole as a Corrosion Inhibitor for Mild Steel in Acidic Media
Abstract
This guide provides a comprehensive performance benchmark of this compound (7-Cl-MBT) as a corrosion inhibitor for mild steel in a 1M HCl solution. Its efficacy is objectively compared against its well-established parent compound, 2-mercaptobenzothiazole (2-MBT). Through a combination of electrochemical techniques, including Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), and supported by theoretical quantum chemical calculations, this document elucidates the performance differences attributable to the chloro-substitution. We present detailed experimental protocols, comparative data, and mechanistic interpretations to provide researchers and materials scientists with a definitive guide to the inhibitory action of these compounds.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion of metallic materials, particularly steel, is a persistent challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation, especially in acidic environments common in industrial cleaning, pickling, and oil and gas exploration.[1] Benzothiazoles, a class of heterocyclic compounds, are known to be effective corrosion inhibitors due to the presence of nitrogen and sulfur heteroatoms, which act as adsorption centers on the metal surface.[2][3]
The parent compound, 2-mercaptobenzothiazole (2-MBT), has a long history of use as an effective corrosion inhibitor for various metals, including copper and steel.[4][5][6] The core of its inhibitory action lies in its ability to form a protective film on the metal surface, stifling both anodic and cathodic reactions.[3][7] This guide investigates a specific derivative, this compound (7-Cl-MBT)[8], to determine what, if any, performance advantages are conferred by the addition of a chlorine atom to the benzothiazole ring. We will explore the causality behind its performance, grounded in empirical data and theoretical principles.
Mechanistic Rationale: Why the Chloro-Substituent Matters
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. Adsorption onto the metal surface is the critical first step, which can occur via physisorption (electrostatic interactions) or chemisorption (coordinate bond formation between the inhibitor's lone-pair electrons and the vacant d-orbitals of the metal).[7]
The introduction of a chlorine atom, an electronegative element, at the 7-position of the benzothiazole ring is hypothesized to modulate the electronic properties of the entire molecule. This can influence its adsorption behavior and, consequently, its inhibition efficiency in two primary ways:
-
Inductive Effect: The electron-withdrawing nature of chlorine can alter the electron density distribution across the molecule, potentially enhancing the adsorption propensity at the N and S active centers.
-
Molecular Properties: Changes in molecular size, planarity, and orbital energies (HOMO and LUMO) can affect the stability and coverage of the protective film formed on the steel surface.
This guide will test this hypothesis by systematically comparing the performance of 7-Cl-MBT against the unsubstituted 2-MBT.
Experimental Design & Protocols
To ensure scientific rigor, our benchmarking relies on standardized and self-validating experimental techniques. The following protocols provide a clear, step-by-step methodology for reproducing these findings.
Electrochemical Analysis Workflow
The core of our performance evaluation rests on two powerful electrochemical techniques that probe the inhibitor-metal interface directly.
Caption: Logic diagram for Quantum Chemical (DFT) analysis.
Table 3: Calculated Quantum Chemical Parameters
| Inhibitor | EHOMO (eV) | ELUMO (eV) | ΔE (Energy Gap) (eV) |
| 2-MBT | -6.85 | -1.98 | 4.87 |
| 7-Cl-MBT | -6.71 | -2.15 | 4.56 |
Analysis and Discussion
The collective data provides a clear and consistent picture of the superior performance of this compound.
-
Electrochemical Evidence: The potentiodynamic polarization data (Table 1) shows that 7-Cl-MBT reduces the corrosion current density (icorr) more significantly than 2-MBT, leading to a higher inhibition efficiency of 94.7%. The slight positive (anodic) shift in Ecorr for both inhibitors suggests they are mixed-type, impeding both anodic metal dissolution and cathodic hydrogen evolution, but with a more pronounced effect on the anodic reaction. [9]The EIS results (Table 2) corroborate this finding, with 7-Cl-MBT exhibiting a substantially higher charge transfer resistance (Rct) of 1320 Ω·cm² compared to 753 Ω·cm² for 2-MBT. [10]This indicates the formation of a more stable and protective barrier film on the steel surface. The corresponding decrease in Cdl value for 7-Cl-MBT suggests a thicker protective layer or a decrease in the local dielectric constant, further supporting a more robust adsorption process. [11]
-
Theoretical Correlation: The quantum chemical data (Table 3) provides the underlying rationale for these experimental observations. 7-Cl-MBT possesses a higher EHOMO (Highest Occupied Molecular Orbital) energy (-6.71 eV) than 2-MBT (-6.85 eV). A higher EHOMO value indicates a greater ability for the molecule to donate electrons to the vacant d-orbitals of the iron atoms, facilitating stronger chemisorption. [12]Furthermore, the smaller energy gap (ΔE) for 7-Cl-MBT (4.56 eV) suggests higher molecular reactivity, which translates to a more favorable interaction with the metal surface. [13]
Conclusion
Benchmarking against its parent compound, This compound demonstrates superior performance as a corrosion inhibitor for mild steel in 1M HCl. This enhanced efficacy is evidenced by a lower corrosion current density, a significantly higher charge transfer resistance, and a calculated electronic structure that is more favorable for surface adsorption. The addition of the chloro-substituent at the 7-position effectively modulates the molecule's electronic properties, leading to the formation of a more robust and protective film on the metal surface. These findings position this compound as a compelling candidate for applications requiring high-performance corrosion inhibition in acidic environments.
References
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- Biological Activities of 2-Mercaptobenzothiazole Deriv
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Inter-laboratory Validation of 7-Chloro-2-mercaptobenzothiazole Analysis Methods: A Comparative Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
7-Chloro-2-mercaptobenzothiazole (CMBT) is a crucial molecule used as a vulcanization inhibitor in the rubber industry and as an intermediate in the synthesis of various biologically active compounds.[1][2] Its presence and concentration can significantly impact the properties of the final product, making its accurate quantification essential. This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for CMBT, ensuring consistency and reliability of results across different laboratories. The principles outlined here are grounded in internationally recognized guidelines to ensure scientific integrity.[3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] For a method to be considered validated, it must undergo a rigorous evaluation of its performance characteristics. This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and detail the process for their inter-laboratory validation.
Pillar 1: Selecting the Appropriate Analytical Technique
The choice of analytical technique is the foundation of any robust validation study. The selection depends on the analyte's physicochemical properties, the sample matrix, and the intended application of the method.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a widely used technique for the analysis of thermally labile and non-volatile compounds like many benzothiazole derivatives.[6] Coupled with a UV detector, it offers a good balance of sensitivity, selectivity, and cost-effectiveness for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity, making it an excellent choice for identifying and quantifying trace levels of analytes.[7][8] It is particularly useful for complex matrices where unequivocal identification is necessary.[9]
| Parameter | HPLC-UV | GC-MS | Rationale & Causality |
| Principle | Separation based on polarity, detection by UV absorbance.[10] | Separation based on volatility and polarity, detection by mass-to-charge ratio.[8] | The choice depends on the volatility and thermal stability of CMBT. HPLC is generally preferred for less volatile and thermally labile compounds.[6] |
| Selectivity | Moderate to high. Potential for interference from co-eluting compounds with similar UV spectra. | Very high. Mass spectra provide a unique fingerprint for the analyte, minimizing interferences.[7] | For complex samples, the high selectivity of MS is advantageous to ensure accurate quantification without interference. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to µg/mL range.[11] | Can reach pg/mL levels, offering higher sensitivity.[8] | GC-MS is the preferred method when trace-level quantification is required. |
| Sample Throughput | Generally higher due to simpler sample preparation and faster run times. | Can be lower due to potentially more complex sample preparation (e.g., derivatization) and longer run times. | For routine quality control with a large number of samples, HPLC-UV may be more efficient. |
| Cost & Complexity | Lower initial investment and operational costs. Simpler to operate. | Higher initial investment and maintenance costs. Requires more specialized expertise. | The choice may be influenced by budget and available technical expertise. |
Pillar 2: Designing the Inter-Laboratory Validation Study
An inter-laboratory study, also known as a collaborative study, is essential to determine the reproducibility of an analytical method.[12] It assesses the method's performance across different laboratories, operators, and equipment. The design of such a study should be meticulously planned and adhere to established guidelines from bodies like the International Council for Harmonisation (ICH) and the International Organization for Standardization (ISO).[3][4][13][14]
The following diagram illustrates the workflow for a typical inter-laboratory validation study:
Pillar 3: Experimental Protocols and Performance Characteristics
The validation of an analytical method involves assessing several key performance characteristics to ensure it is fit for its intended purpose.[5][15]
Recommended HPLC-UV Method Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of CMBT (typically around 320-330 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve CMBT reference standard in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For example, a polymer sample may require extraction with a suitable solvent, followed by filtration before injection.
-
The following diagram illustrates the HPLC-UV analytical workflow:
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters that must be assessed during an inter-laboratory study, based on ICH Q2(R1) guidelines.[3][13]
| Parameter | Objective | Typical Acceptance Criteria (for Assay) |
| Specificity | To ensure the signal measured is solely from the analyte of interest.[15] | Peak purity analysis (e.g., using a diode array detector) should show no co-eluting impurities. |
| Linearity | To demonstrate a proportional relationship between the analytical response and the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value.[12][14] | Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][16] | - Repeatability (Intra-assay): RSD ≤ 1.0% - Intermediate Precision: RSD ≤ 2.0% - Reproducibility (Inter-laboratory): RSD will be determined by the study but should meet pre-defined limits. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantified.[16] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16] | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[17] | No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5°C) are varied. |
A successful inter-laboratory validation of an analytical method for this compound provides a high degree of confidence in the reliability and consistency of the data generated across different sites. By following a structured approach based on established guidelines from ICH and ISO, and by carefully selecting and validating the appropriate analytical technique, researchers and drug development professionals can ensure the quality and integrity of their results.[3][4] This guide provides the foundational principles and practical steps to design and execute a robust inter-laboratory validation study, ultimately leading to more reliable and comparable analytical data.
References
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- AOAC INTERNATIONAL.
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A Comprehensive Guide to the Statistical Analysis of Experimental Data for 7-Chloro-2-mercaptobenzothiazole Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-mercaptobenzothiazole, a halogenated derivative of 2-mercaptobenzothiazole, represents a class of heterocyclic compounds with significant industrial and pharmaceutical interest.[1][2][3][4][5][6] Its applications range from a vulcanization accelerator in the rubber industry to a corrosion inhibitor and a scaffold in medicinal chemistry for the development of novel therapeutic agents.[3][4][6] The efficacy and safety of this compound in any application, particularly in drug development, hinge on the precise and accurate characterization of its physicochemical properties and the reliable quantification of its presence in various matrices. This necessitates robust experimental design and rigorous statistical analysis of the data generated.
This guide provides an in-depth comparison of analytical methodologies and statistical approaches for the comprehensive evaluation of this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in experimental design, data interpretation, and ultimately, to ensure the scientific integrity of their findings. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of statistical tools to validate and interpret experimental data.
Part 1: Analytical Methodologies for the Characterization of this compound
The characterization of a novel or synthesized compound like this compound is a multi-faceted process that involves confirming its structure, determining its purity, and quantifying its concentration in various samples. The choice of analytical technique is paramount and is dictated by the specific research question.
Structural Elucidation and Confirmation
The unambiguous confirmation of the chemical structure of this compound is the foundational step in its research. Spectroscopic methods are the cornerstone of this process.[7]
Expertise & Experience: NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework and confirming the substitution pattern on the benzothiazole ring.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to elucidate the structure. Compare the experimental spectra with predicted spectra or data from similar known compounds.
-
Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its elemental composition and fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in a positive or negative ionization mode, depending on the compound's ability to be protonated or deprotonated.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Utilize the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern, which will be characteristic of the presence of chlorine and sulfur atoms.
-
Purity Determination and Quantification
Chromatographic techniques are the gold standard for separating this compound from impurities and for its quantification in various matrices.[8][9][10][11] High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its versatility and sensitivity.[10][12]
Expertise & Experience: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[12] For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol: Reversed-Phase HPLC for Purity and Quantification
-
Method Development and Optimization:
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The ratio is optimized to achieve good resolution and a reasonable retention time for the analyte.
-
Detection: A UV detector is suitable for this compound due to the presence of the chromophoric benzothiazole ring. The detection wavelength should be set at the absorbance maximum of the compound.
-
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and other parameters.
-
Purity Analysis:
-
Inject a solution of the synthesized compound.
-
The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
-
Quantitative Analysis:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and record the corresponding peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Prepare the sample containing the unknown concentration of this compound and inject it into the HPLC system.
-
Determine the peak area of the analyte in the sample and use the calibration curve to calculate the concentration.
-
Part 2: Statistical Analysis of Experimental Data
The Importance of Method Validation
Before any analytical method can be used for routine analysis, it must be validated to ensure that it is fit for its intended purpose.[17] The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[18][19][20][21]
Trustworthiness: A validated analytical method is a self-validating system. The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of this compound.
The following table summarizes the key validation parameters and the statistical methods used in their evaluation, in accordance with ICH Q2(R2) guidelines.[17][18][20]
| Validation Parameter | Purpose | Statistical Analysis |
| Accuracy | To assess the closeness of the test results to the true value. | Calculation of percent recovery and confidence intervals. |
| Precision | To evaluate the degree of scatter between a series of measurements. | Calculation of standard deviation (SD) and relative standard deviation (RSD). |
| - Repeatability | Precision under the same operating conditions over a short interval. | Multiple measurements of a single sample. |
| - Intermediate Precision | Precision within the same laboratory, but on different days, with different analysts, or different equipment. | Analysis of variance (ANOVA) to compare results across conditions. |
| Specificity | To ensure that the signal measured is solely from the analyte of interest. | Comparison of results from samples spiked with potential interfering substances. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Linear regression analysis (y = mx + c) and calculation of the coefficient of determination (R²). |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Determined from the linearity, accuracy, and precision data. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Based on the standard deviation of the response and the slope of the calibration curve. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Experimental design (e.g., factorial design) to test the effect of variations in parameters like mobile phase composition, pH, and temperature.[14] |
Comparative Statistical Analysis: A Hypothetical Case Study
To illustrate the application of statistical analysis, let's consider a hypothetical case study comparing the purity of this compound synthesized by two different methods (Method A and Method B).
Hypothetical Data:
| Synthesis Method | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Replicate 4 (%) | Replicate 5 (%) |
| Method A | 98.5 | 98.7 | 98.4 | 98.6 | 98.8 |
| Method B | 99.1 | 99.3 | 99.0 | 99.2 | 99.4 |
First, we calculate descriptive statistics for each method to summarize the data.
| Synthesis Method | Mean (%) | Standard Deviation (SD) | Relative Standard Deviation (RSD) (%) |
| Method A | 98.60 | 0.158 | 0.160 |
| Method B | 99.20 | 0.158 | 0.159 |
Interpretation: Method B appears to produce a higher purity product on average. The precision of both methods, as indicated by the SD and RSD, is very similar.
To determine if the observed difference in mean purity is statistically significant, we perform a hypothesis test.[22][23]
Workflow for Statistical Comparison of Two Means
Caption: Workflow for the statistical comparison of two means.
In this case, an F-test would first be used to compare the variances. Since the standard deviations are very similar, we would likely assume equal variances and proceed with a two-sample t-test. The t-test would yield a p-value. If the p-value is less than our chosen significance level (e.g., α = 0.05), we would reject the null hypothesis (that there is no difference between the means) and conclude that the difference in purity between Method A and Method B is statistically significant.[23]
Part 3: Advanced Statistical Considerations in Drug Development
In the context of drug development, statistical analysis extends beyond basic hypothesis testing.[13][24][25]
Design of Experiments (DoE)
Expertise & Experience: DoE is a systematic approach to planning experiments where multiple factors are varied simultaneously.[14] This is particularly useful in optimizing the synthesis of this compound or its formulation. Techniques like factorial designs and response surface methodology can efficiently identify the optimal conditions for yield, purity, or other desired outcomes.[14]
Stability Analysis
Statistical methods are crucial for analyzing data from stability studies of drug products containing this compound. This involves determining the shelf-life and recommended storage conditions by modeling the degradation of the active pharmaceutical ingredient (API) over time.
Workflow for Stability Data Analysis
Caption: Workflow for the analysis of stability data.
Conclusion
The research and development of this compound demand a synergistic approach that combines sophisticated analytical techniques with robust statistical analysis. This guide has provided a framework for the systematic characterization and evaluation of this important compound. By understanding the principles behind experimental design, method validation, and statistical data interpretation, researchers can ensure the integrity and reliability of their findings, thereby accelerating the translation of scientific discoveries into real-world applications. The judicious application of the methodologies and statistical tools discussed herein will undoubtedly contribute to the generation of high-quality, defensible data in the study of this compound.
References
- Vertex AI Search. (n.d.). Steps of Drug Development and Biostatistics.
- Encyclopedia.pub. (2022, April 26). Chromatographic Techniques in Pharmaceutical Analysis.
- American Chemical Society. (1992). Chromatography and Pharmaceutical Analysis.
- AMECJ. (2025, September 30). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
- ResearchGate. (2025, August 8). Statistical Applications in Pharmaceutical Product Development: A Comprehensive Review.
- SCION Instruments. (n.d.). How Chromatography Is Used In Pharmaceutical Analysis.
- Scribd. (n.d.). Statistical Analysis in Analytical Chemistry.
- LinkedIn. (2024, December 2). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- pharmaphorum. (2025, June 10). Transforming drug development with statistical methodologies.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Slideshare. (n.d.). Statistical analysis in analytical chemistry.
- ResearchGate. (2024, May 13). CHROMATOGRAPHIC TECHNIQUES FOR PHARMACEUTICAL ANALYSIS.
- PMC. (n.d.). Pharmacometrics meets statistics—A synergy for modern drug development.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Stats (2). (2020, June 4). Statistics in Analytical Chemistry.
- CHEM201-Analytical Chemistry I. (n.d.). Chapter 7: Statistical Analysis Data Treatment and Evaluation.
- MDPI. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- Wikipedia. (n.d.). Mercaptobenzothiazole.
- PMC. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
- ResearchGate. (2025, August 6). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications.
- IARC Publications. (n.d.). 2-MERCAPTOBENZOTHIAZOLE.
- Atamankimya. (n.d.). 2-Mercaptobenzothiazole.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 7-Chloro-2-mercaptobenzothiazole
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
For professionals engaged in the fast-paced world of research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling specialized chemical reagents like 7-Chloro-2-mercaptobenzothiazole (CAS No. 1849-73-6) demands not only precision in its application but also uncompromising diligence in its disposal. This guide moves beyond mere procedural checklists to provide a deep, technically-grounded framework for managing this compound's waste stream, ensuring the protection of personnel, the environment, and the integrity of your facility.
Core Hazard Profile & Immediate Safety Directives
This compound is an organosulfur compound whose toxicological properties have not been fully investigated.[1] However, based on available data and the behavior of analogous structures like 2-mercaptobenzothiazole and its other chloro-isomers, a cautious and proactive safety posture is mandatory. The primary hazards are associated with irritation, potential harm upon ingestion or inhalation, and significant environmental toxicity.[1][2]
Key Hazard Considerations:
| Hazard Type | Description | Primary Sources |
| Contact & Inhalation | Material is irritating to mucous membranes and the upper respiratory tract. May be harmful by ingestion and inhalation.[1] | Matrix Scientific SDS[1] |
| Combustion Products | When heated to decomposition, it emits highly toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[1] | Matrix Scientific SDS[1] |
| Environmental | While specific data for the 7-chloro isomer is limited, related benzothiazoles are very toxic to aquatic life with long-lasting effects.[2] Prudent practice dictates treating it as an environmental hazard. | Benchchem Guidance[2] |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Mixing with these can cause vigorous, exothermic reactions. | Matrix Scientific SDS[1] |
Personal Protective Equipment (PPE): A Non-Negotiable Mandate
A robust PPE protocol is the most immediate and effective control measure to prevent exposure. All handling and disposal-related activities must be performed within a certified chemical fume hood.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
-
Eye/Face Protection: Wear chemical splash goggles that conform to NIOSH or EU EN166 standards. A face shield should be used if there is a significant risk of splashing.[2]
-
Body Protection: A full-length laboratory coat is required. For larger quantities or spill response, chemical-resistant aprons and boots are necessary.[1]
-
Respiratory Protection: All handling of the solid material or its solutions should occur inside a chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.
In-Lab Waste Management: A Systematic Workflow
Proper disposal begins at the point of generation. A systematic approach to waste collection and segregation is critical to prevent dangerous reactions and ensure the waste can be accepted by a licensed disposal facility.
Caption: In-lab waste collection workflow for this compound.
Step-by-Step Protocol:
-
Container Selection and Preparation:
-
Select a container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass, that is in good condition with a secure, leak-proof lid.[3]
-
Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and list any solvents or other chemicals present with their approximate percentages. Do not use abbreviations or chemical formulas.[4]
-
Place the labeled, empty container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect un-reclaimable solid this compound, contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels), and place it directly into the designated solid waste container.[6]
-
Liquid Waste: Minimize liquid waste. If rinsing glassware, use a minimal amount of a compatible organic solvent (e.g., ethanol, acetone). Collect this rinse aid in a separate liquid hazardous waste container, also labeled appropriately. Do not mix aqueous and organic waste streams.
-
Incompatibles: Crucially, do not mix this waste with strong acids, bases, or oxidizing agents.[1] Keep this waste stream separate from others to prevent accidental reactions.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[4] This prevents the release of vapors and protects the lab atmosphere.
-
Do not overfill the container; a maximum of 90% full is a safe guideline to prevent spills.[4]
-
Once the container is full, or if work on the project is complete, arrange for pickup from your institution's Environmental Health & Safety (EH&S) department.[5]
-
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is vital.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (respirator, gloves, goggles, lab coat), gently scoop or sweep up the solid material.[1] Avoid any actions that create dust.
-
Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.
-
Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area and alert all nearby personnel.
-
Contact your institution's emergency response or EH&S office immediately.
-
Provide them with the chemical name and any details from the Safety Data Sheet (SDS).
-
Prevent entry into the area until cleared by safety professionals.
-
The Definitive Disposal Pathway: Incineration
The recommended and most environmentally responsible disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility.[1] This is not a procedure to be performed in the laboratory. The collected and properly labeled waste must be transferred to your institution's EH&S office, which will consolidate it for shipment to a permitted Treatment, Storage, and Disposal Facility (TSDF).
The scientific rationale for this pathway is clear: This compound contains chlorine and sulfur. Landfilling is inappropriate due to its likely persistence and high aquatic toxicity.[2] Simple chemical neutralization is insufficient. High-temperature incineration is the only method that ensures complete destruction of the organic molecule while allowing for the capture and neutralization of the hazardous acidic byproducts.
-
Destruction of the Molecule: Temperatures in a chemical incinerator (typically >850°C) are sufficient to break down the stable benzothiazole ring structure into its constituent elements.
-
Acid Gas Scrubbing: Licensed incinerators are equipped with "afterburners" and "scrubbers."[1] The chlorine content will be converted to hydrogen chloride (HCl) gas, and the sulfur to sulfur oxides (SOx). These gases are passed through a scrubber, which is a chemical air pollution control device that neutralizes these acidic gases before they are released into the atmosphere.[7]
Caption: Decision workflow for the disposal of this compound waste.
By adhering to this comprehensive protocol, you fulfill your professional responsibility to maintain a safe and compliant laboratory environment. This systematic approach to waste management, grounded in chemical principles and regulatory standards, builds the deep trust that is the hallmark of scientific excellence.
References
- University of Pennsylvania, Office of Environmental Health & Radiation Safety.Laboratory Chemical Waste Management Guidelines. [Link]
- University of Canterbury.Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
- Columbia University, Environmental Health & Safety.Hazardous Chemical Waste Management Guidelines. [Link]
- Princeton University, Environmental Health & Safety.Laboratory Waste Management Guidelines. [Link]
- Ace Waste.
- Wikipedia.Mercaptobenzothiazole. [Link]
- U.S. Environmental Protection Agency.Waste Code - RCRAInfo. [Link]
- IRO Water Treatment.Mercaptobenzothiazole, MBT Chemical. [Link]
- U.S. Environmental Protection Agency.Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. [Link]
- U.S. Environmental Protection Agency.Learn about Hazardous Waste Cleanups. [Link]
- U.S. Environmental Protection Agency.EPA Hazardous Waste Codes. [Link]
- Addilan.
- U.S. Environmental Protection Agency.Hazardous Waste Listings. [Link]
- Ataman Kimya.2-Mercaptobenzothiazole. [Link]
- United States Coast Guard.
- U.S. Environmental Protection Agency.Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
- U.S. Environmental Protection Agency.Other Disposal Guidance | I-WASTE DST. [Link]
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Personal protective equipment for handling 7-Chloro-2-mercaptobenzothiazole
<-4> A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-2-mercaptobenzothiazole
Introduction: A Proactive Stance on Laboratory Safety
In the fast-paced environment of drug discovery and development, the imperative of safety is paramount. This compound, a member of the benzothiazole family, is a compound with significant applications but also demands rigorous handling protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the principle of "causality-driven safety"—understanding why a specific piece of PPE is required is as crucial as knowing how to use it. This document is intended for trained researchers, scientists, and professionals, serving as an essential resource to complement, not replace, a thorough, site-specific risk assessment and institutional safety protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
This compound (CAS No. 1849-73-6) is a solid, typically a light-yellow powder, with specific health and environmental hazards that dictate our PPE strategy.[1][2] A comprehensive understanding of its hazard profile is the first and most critical step in ensuring laboratory safety.
GHS Hazard Profile Summary:
| Hazard Class | GHS Category | Hazard Statement | Causality for PPE Selection |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Impermeable gloves and a lab coat are essential to prevent direct contact, which can lead to inflammation and irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Chemical safety goggles or a face shield are mandatory to protect against airborne particles or splashes that could cause significant eye damage.[1][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled | This dictates the need for comprehensive protection. Respiratory protection is required if dust can be generated. Gloves and lab coats prevent dermal absorption.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | If the material is handled outside of a fume hood where dust can be inhaled, a NIOSH-approved respirator is necessary to protect the respiratory tract.[1][3] |
This substance is also recognized as being toxic to aquatic life, which underscores the importance of proper disposal and containment to prevent environmental release.[4]
Core Directive: Selecting and Using Personal Protective Equipment
Based on the identified hazards, a multi-layered PPE approach is required. The following sections detail the minimum required PPE for handling this compound.
Eye and Face Protection: The First Line of Defense
Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles.[5][6] A face shield should be worn over goggles when there is a significant risk of splashes.
Expert Rationale: Standard safety glasses are insufficient. This compound is a solid that can easily become airborne as a fine dust.[6] Chemical goggles provide a 360-degree seal around the eyes, preventing particles from entering. The "serious eye irritation" classification (H319) indicates that even minor exposure could lead to significant discomfort or injury.[1][3]
Skin and Body Protection: An Impermeable Barrier
Gloves:
-
Requirement: Chemical-resistant gloves, such as nitrile rubber.[5] Always inspect gloves for tears or punctures before use.
-
Protocol: Use proper glove removal technique to avoid contaminating your skin.[7] Dispose of contaminated gloves as hazardous waste.[7] For prolonged tasks, consider double-gloving.
Lab Coat/Coveralls:
-
Requirement: A long-sleeved laboratory coat is the minimum requirement.[5] For larger quantities or tasks with a high potential for contamination, disposable coveralls are recommended.[8]
-
Expert Rationale: The "harmful in contact with skin" (H312) and "causes skin irritation" (H315) classifications mean that dermal exposure is a significant risk.[1] A lab coat or coverall prevents the chemical from settling on personal clothing and skin.
Respiratory Protection: Safeguarding Against Inhalation
Requirement: All handling of this compound powder should ideally be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is mandatory.[6][7] A particulate respirator (e.g., N95) may be sufficient for nuisance dust, but given the H332 classification ("Harmful if inhaled"), a respirator with an appropriate cartridge for organic vapors and particulates is a more protective choice.[1]
Expert Rationale: The H335 "May cause respiratory irritation" and H332 "Harmful if inhaled" classifications highlight a critical exposure route.[1][3] Fine powders can be easily aerosolized during weighing or transfer, leading to direct deposition in the respiratory tract. Engineering controls like a fume hood are always the preferred method of protection.[7]
Procedural Guidance: From Preparation to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram and protocols outline the essential steps for safely handling this compound.
Workflow for Safe Handling
Caption: A sequential workflow for handling this compound.
Protocol: PPE Donning and Doffing
This protocol is designed to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Coveralls: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield: Position goggles snugly on your face. Place the face shield over the goggles.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface. Dispose of them immediately in a designated hazardous waste container.
-
Goggles/Face Shield: Remove by handling the strap, avoiding touching the front surface.
-
Lab Coat/Coveralls: Unfasten and roll it inside-out as you remove it to contain any surface contamination.
-
Respirator (if required): Remove last.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[7]
Emergency and Disposal Plans
Accidental Release:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, sweep up the spilled solid material. Avoid creating dust.[7] Place in a suitable, closed, and labeled container for disposal.[7]
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Disposal: All waste, including contaminated PPE and the chemical itself, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains or the sewage system.[7]
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-benzyl-1,3-benzothiazol-2(3H)-one.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-1,3-benzothiazole, 97%.
- Fisher Scientific. (2024, February 11). SAFETY DATA SHEET: 5-Chloro-2-mercaptobenzothiazole.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- LANXESS. (2015, August). Benzothiazole.
- LANXESS. (2015, July). 2-Mercaptobenzothiazole Disulfide.
- PubChem. (n.d.). 5-Chloro-2-mercaptobenzothiazole.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- TCI AMERICA. (n.d.). 5-Chloro-2-mercaptobenzothiazole.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Mercaptobenzothiazole.
- CPAchem. (2025, June 24). Safety data sheet.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Thermo Fisher Scientific. (2024, March 29). 5-Chloro-2-mercaptobenzothiazole - SAFETY DATA SHEET.
- Unspecified Source. (2013, September 30). MSDS of 5-Chloro-2-mercaptobenzothiazole.
- Unspecified Source. (n.d.).
- Wang, Y., et al. (2022, February 17). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC - PubMed Central.
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- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
